molecular formula C134H265N4O55P B12422150 DSPE-PEG46-N3

DSPE-PEG46-N3

Cat. No.: B12422150
M. Wt: 2843.5 g/mol
InChI Key: ODSDPWHMAHEREJ-ZCQATMJUSA-N
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Description

DSPE-PEG46-N3 is a useful research compound. Its molecular formula is C134H265N4O55P and its molecular weight is 2843.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C134H265N4O55P

Molecular Weight

2843.5 g/mol

IUPAC Name

[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C134H265N4O55P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-132(139)190-129-131(193-133(140)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)130-192-194(142,143)191-38-35-136-134(141)189-128-127-188-126-125-187-124-123-186-122-121-185-120-119-184-118-117-183-116-115-182-114-113-181-112-111-180-110-109-179-108-107-178-106-105-177-104-103-176-102-101-175-100-99-174-98-97-173-96-95-172-94-93-171-92-91-170-90-89-169-88-87-168-86-85-167-84-83-166-82-81-165-80-79-164-78-77-163-76-75-162-74-73-161-72-71-160-70-69-159-68-67-158-66-65-157-64-63-156-62-61-155-60-59-154-58-57-153-56-55-152-54-53-151-52-51-150-50-49-149-48-47-148-46-45-147-44-43-146-42-41-145-40-39-144-37-36-137-138-135/h131H,3-130H2,1-2H3,(H,136,141)(H,142,143)/t131-/m0/s1

InChI Key

ODSDPWHMAHEREJ-ZCQATMJUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

DSPE-PEG46-N3: A Technical Guide for Advanced Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-46] (DSPE-PEG46-N3), a heterobifunctional lipid-polymer conjugate critical for the development of advanced nanomedicines. Its unique structure, combining a lipid anchor with a flexible polyethylene glycol (PEG) spacer and a reactive azide terminus, makes it an invaluable tool for creating long-circulating, targeted drug delivery systems.

Core Concepts: Structure and Function

This compound is an amphiphilic molecule composed of three key functional domains:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated 18-carbon phospholipid that serves as a hydrophobic anchor. This lipid tail readily intercalates into the lipid bilayer of nanoparticles, such as liposomes or lipid nanoparticles (LNPs), ensuring stable incorporation of the conjugate into the carrier.

  • PEG46 (Polyethylene Glycol, 46 units): A hydrophilic polymer chain consisting of 46 repeating ethylene glycol units. The PEG chain forms a hydrated steric barrier on the surface of the nanoparticle. This "stealth" characteristic reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS), thereby significantly prolonging circulation time in the bloodstream.

  • N3 (Azide Group): A terminal azide (-N₃) functional group. This group is a versatile chemical handle for covalent modification via "click chemistry," one of the most efficient and bioorthogonal conjugation reactions. It allows for the specific attachment of targeting ligands, imaging agents, or therapeutic molecules to the nanoparticle surface.[1][2]

The combination of these domains allows for the construction of sophisticated drug delivery vehicles that can circulate for extended periods and be decorated with molecules to actively target specific cells or tissues.[3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for formulation development, storage, and application.

PropertyValueSource/Method
Appearance White to off-white solid powder or chunk.
Molecular Weight (Avg.) ~2782.3 g/mol Calculation*
Purity Typically ≥95%[5]
Solubility Soluble in organic solvents such as DMSO, chloroform, dichloromethane, acetone, and DMF.
Storage Conditions Long-term: -20°C; Short-term: 0 – 4°C. Store in a dry, dark place.
Shipping Conditions Shipped at ambient temperature.

*Calculated based on the molecular weights of DSPE (~749.0 g/mol ) and a PEG chain with 46 repeating units (~2026.3 g/mol ), accounting for linkages and the terminal azide group.

Key Applications in Research and Development

This compound is a cornerstone of modern nanomedicine formulation, enabling a wide range of applications:

  • Targeted Drug Delivery: The azide terminus facilitates the conjugation of targeting moieties such as antibodies, peptides (e.g., RGD), or small molecules.[1][6] These ligands can direct the drug-loaded nanoparticle to specific receptors overexpressed on diseased cells (e.g., cancer cells), enhancing therapeutic efficacy while minimizing off-target side effects.

  • "Stealth" Liposome and Nanoparticle Formulation: Incorporation of DSPE-PEG into lipid-based carriers is a well-established method to improve their stability and pharmacokinetic profile.[3][7] The PEGylation significantly extends blood circulation time, which is critical for passive targeting of tumors via the Enhanced Permeability and Retention (EPR) effect.

  • Bioconjugation and Surface Functionalization: The azide group is central to its utility, enabling highly efficient and specific covalent attachment of molecules via click chemistry.[8][9] This reaction is bioorthogonal, meaning it can be performed in complex biological media without interfering with native biochemical processes.[1]

  • Molecular Imaging: Imaging agents or contrast agents can be conjugated to the nanoparticle surface, allowing for non-invasive tracking of the drug carrier's biodistribution and accumulation at the target site.[2]

Experimental Protocols

The following sections provide detailed, representative methodologies for the use of this compound in creating functionalized liposomes.

Protocol 1: Formulation of Azide-Functionalized Liposomes via Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

Materials:

  • Primary phospholipid (e.g., DSPC or HSPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Methodology:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-N3), but this can be optimized.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., 60-65°C for DSPC). A thin, uniform lipid film should form on the inner wall of the flask.

  • Drying: Continue to dry the film under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous hydration buffer (pre-heated to the same temperature as evaporation). Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.

  • Size Reduction (Extrusion):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension into a gas-tight syringe and pass it through the extruder a sufficient number of times (typically 11-21 passes) to form SUVs with a uniform size distribution.

  • Characterization and Storage: Analyze the resulting liposome suspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Store the azide-functionalized liposomes at 4°C.

Protocol 2: Ligand Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-functionalized ligand onto the surface of the pre-formed azide-liposomes.

Materials:

  • Azide-functionalized liposomes (from Protocol 4.1)

  • Alkyne-functionalized ligand (e.g., peptide, protein, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (or another reducing agent)

  • Copper-chelating ligand (e.g., THPTA or BTTAA) to stabilize Cu(I)

  • Reaction buffer (e.g., PBS pH 7.4)

  • Purification system (e.g., size exclusion chromatography (SEC) or dialysis)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized ligand in a suitable solvent (e.g., water or DMSO).

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

  • Reaction Setup:

    • In a reaction vessel, add the azide-functionalized liposomes.

    • Add the alkyne-functionalized ligand. The molar excess of the ligand relative to the this compound will depend on the desired conjugation efficiency and should be optimized.

    • Add the copper-chelating ligand.

    • Initiate the reaction by adding CuSO₄ followed immediately by sodium ascorbate. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. Reaction progress can be monitored by analytical techniques if a suitable assay is available.

  • Purification: Remove the unreacted ligand, copper catalyst, and other reagents from the conjugated liposomes. This is typically achieved by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or extensive dialysis against the storage buffer.

  • Final Characterization: Characterize the final ligand-conjugated liposomes for size, PDI, and zeta potential. Confirm successful conjugation using an appropriate analytical method (e.g., HPLC, SDS-PAGE for protein ligands, or a functional binding assay).

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz DOT language provide clear visual representations of complex processes.

Experimental Workflow for Targeted Liposome Development

G cluster_formulation Phase 1: Liposome Formulation cluster_conjugation Phase 2: Ligand Conjugation A 1. Lipid Mixing (DSPC, Cholesterol, this compound) B 2. Thin-Film Hydration A->B C 3. Extrusion (Sizing) B->C D Azide-Functionalized Liposome C->D F 4. Click Chemistry (CuAAC) + Cu(I) catalyst D->F E Alkyne-Ligand (e.g., Peptide) E->F G 5. Purification (SEC/Dialysis) F->G H Targeted Liposome (Final Product) G->H

Caption: Workflow for creating targeted liposomes using this compound.

Mechanism: Azide-Alkyne Cycloaddition on a Liposome Surface

Caption: Click chemistry conjugation on a this compound functionalized liposome.

References

DSPE-PEG46-N3: A Core Component in Advanced Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DSPE-PEG46-N3 is a high-value lipid-polymer conjugate that has become a cornerstone in the development of advanced drug delivery systems and bioconjugation strategies. This in-depth technical guide provides a comprehensive overview of its applications in research, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of its utility.

Introduction to this compound

This compound is a phospholipid-polyethylene glycol conjugate. Its structure consists of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a lipid anchor, enabling its incorporation into the lipid bilayers of nanoparticles such as liposomes.

  • Polyethylene Glycol (PEG) chain (46-unit): A hydrophilic polymer that forms a protective layer on the surface of nanoparticles. This "stealth" characteristic reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[1][2] The PEG chain also enhances the solubility and stability of the nanoparticles.[1]

  • Azide (N3) group: A terminal functional group that is highly reactive in "click chemistry" reactions. This allows for the covalent attachment of a wide variety of molecules, including targeting ligands, drugs, and imaging agents, to the surface of the nanoparticle.[1][2]

This unique combination of properties makes this compound a versatile tool for creating highly engineered nanoparticles for targeted drug delivery and other biomedical applications.

Core Applications in Research

The primary applications of this compound revolve around its use in the formulation of nanoparticles, particularly liposomes, and the subsequent functionalization of these nanoparticles for targeted therapies.

Formation of "Stealth" Liposomes and Nanoparticles

DSPE-PEG is a critical component in the formation of "stealth" liposomes and other lipid-based nanoparticles. The PEGylation of liposomes significantly improves their pharmacokinetic profile.

  • Prolonged Circulation Time: The hydrophilic PEG layer creates a steric barrier that inhibits the binding of opsonins (blood proteins), which would otherwise mark the liposomes for rapid clearance by macrophages in the liver and spleen. This leads to a significantly longer circulation half-life, allowing more time for the nanoparticles to reach their target site.

  • Improved Stability: PEGylation enhances the stability of liposomes in biological fluids, preventing their premature degradation and drug release.

Targeted Drug Delivery

The terminal azide group on this compound is the key to its use in targeted drug delivery. Through click chemistry, various targeting moieties can be attached to the surface of the liposomes, enabling them to specifically bind to and be internalized by target cells.

  • Active Targeting: Targeting ligands such as antibodies, antibody fragments, peptides (e.g., RGD), aptamers, and small molecules can be conjugated to the azide group. These ligands recognize and bind to specific receptors that are overexpressed on the surface of diseased cells, such as cancer cells. This active targeting strategy enhances the accumulation of the drug-loaded nanoparticles at the target site, increasing therapeutic efficacy while reducing off-target toxicity.

  • Passive Targeting: The prolonged circulation time afforded by the PEG chain also contributes to passive targeting through the Enhanced Permeability and Retention (EPR) effect. Leaky vasculature and poor lymphatic drainage in tumor tissues allow for the accumulation of nanoparticles in the tumor microenvironment.

Bioconjugation and Surface Functionalization

The azide group of this compound allows for highly efficient and specific bioconjugation reactions via click chemistry. The most common type of click chemistry used is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for biological applications.[3][4][5][6]

This enables the attachment of a diverse range of molecules to the nanoparticle surface, including:

  • Therapeutic agents: Covalently attaching drugs to the surface can provide an alternative to encapsulation.

  • Imaging agents: Fluorophores, quantum dots, or contrast agents can be conjugated for diagnostic and imaging applications.

  • Other functional molecules: Polymers, carbohydrates, or nucleic acids can be attached to impart additional functionalities to the nanoparticles.

Data Presentation: Quantitative Insights

The inclusion of DSPE-PEG in nanoparticle formulations has a quantifiable impact on their physicochemical properties and in vivo performance. The following tables summarize typical data from various studies.

ParameterNon-PEGylated LiposomesDSPE-PEGylated LiposomesReference(s)
Circulation Half-life Minutes to < 1 hourSeveral hours to > 24 hours[7]
Uptake by Macrophages HighSignificantly Reduced[8]
Tumor Accumulation (EPR effect) LowEnhanced[9]

Table 1: Impact of PEGylation on Liposome Pharmacokinetics.

DrugLiposome CompositionEncapsulation Efficiency (%)Reference(s)
DoxorubicinDPPC:Chol:DSPE-PEG~90%[9]
siRNACSL3:DSPC:Chol:DSPE-PEG~80%[10]
ResveratrolPhosphatidylcholine:Chol:DSPE-PEG~80%

Table 2: Representative Encapsulation Efficiencies in DSPE-PEGylated Liposomes. Note: Encapsulation efficiency is highly dependent on the drug, lipid composition, and preparation method.

Targeting LigandNanoparticle SystemTargeting Efficiency OutcomeReference(s)
RGD PeptideDSPE-PEG modified liposomesEnhanced accumulation at blood clot sites[11]
Aptide (APTEDB)DSPE-PEG modified liposomesIncreased uptake in EDB-positive cancer cells[9]
Nanobody (MET-Nb)DSPE-PEG modified liposomesIncreased specific interaction with target cells[12]

Table 3: Examples of Enhanced Targeting Efficiency with Functionalized DSPE-PEG Liposomes.

Experimental Protocols

Preparation of this compound Containing Liposomes

A common method for preparing liposomes is the thin-film hydration followed by extrusion technique.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (if applicable)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • Dissolve the primary lipid, cholesterol, and this compound in a suitable organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:this compound).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer, with or without the dissolved drug, by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder.

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

Surface Functionalization via Click Chemistry (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized liposomes.

Materials:

  • This compound containing liposomes

  • Alkyne-functionalized molecule (e.g., peptide, drug)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator (e.g., bathophenanthroline disulfonate)

  • Reaction buffer (e.g., PBS)

Protocol:

  • Prepare Reagents:

    • Prepare stock solutions of CuSO4, sodium ascorbate, and the alkyne-functionalized molecule in a suitable solvent.

  • Click Reaction:

    • To the liposome suspension, add the alkyne-functionalized molecule.

    • In a separate tube, premix the CuSO4 and sodium ascorbate solutions to generate the Cu(I) catalyst.

    • Add the catalyst mixture to the liposome suspension. A chelator can be included to stabilize the Cu(I) and improve reaction efficiency.[4][5][6]

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 2-24 hours) with gentle stirring.

  • Purification:

    • Remove the excess reactants and catalyst by size exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation using techniques such as fluorescence spectroscopy (if the conjugated molecule is fluorescent), gel electrophoresis (for proteins/peptides), or mass spectrometry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DSPE_PEG_N3_Structure cluster_DSPE_PEG_N3 This compound Molecule DSPE DSPE (Lipid Anchor) PEG PEG46 Chain (Stealth Moiety) DSPE->PEG Covalent Bond N3 Azide Group (N3) (Click Chemistry Handle) PEG->N3 Terminal Functionalization Liposome_Formation_Workflow cluster_workflow Liposome Preparation Workflow start 1. Lipid Dissolution (Lipids + this compound in organic solvent) film 2. Thin Film Formation (Rotary Evaporation) start->film hydration 3. Hydration (Aqueous Buffer + Drug) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion 4. Extrusion (Size Reduction) mlv->extrusion luv Unilamellar Vesicles (LUVs) with N3 surface extrusion->luv purification 5. Purification (Removal of free drug) luv->purification final_product Final Azide-Functionalized Liposomes purification->final_product Click_Chemistry_Workflow cluster_click Click Chemistry Conjugation Workflow liposomes Azide-Functionalized Liposomes reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) liposomes->reaction alkyne_molecule Alkyne-Functionalized Molecule (e.g., Targeting Ligand) alkyne_molecule->reaction purification Purification (Removal of excess reactants) reaction->purification final_product Functionalized 'Stealth' Liposomes purification->final_product Targeted_Delivery_Pathway cluster_pathway Targeted Drug Delivery Pathway injection 1. Intravenous Injection of Functionalized Liposomes circulation 2. Prolonged Systemic Circulation ('Stealth' Effect) injection->circulation accumulation 3. Accumulation at Target Site (Active & Passive Targeting) circulation->accumulation binding 4. Ligand-Receptor Binding accumulation->binding internalization 5. Cellular Internalization (Endocytosis) binding->internalization release 6. Intracellular Drug Release internalization->release effect 7. Therapeutic Effect release->effect

References

DSPE-PEG46-N3: An In-depth Technical Guide to Azide Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-46] (DSPE-PEG46-N3) is a heterobifunctional lipid-polymer conjugate that has emerged as a critical component in the field of drug delivery and bioconjugation. Its unique architecture, featuring a lipid tail for seamless integration into liposomal bilayers and a polyethylene glycol (PEG) spacer terminating in a reactive azide (N3) group, offers a versatile platform for the development of advanced therapeutic and diagnostic agents. The azide moiety serves as a chemical handle for "click chemistry," a suite of highly efficient and specific bioorthogonal reactions, enabling the covalent attachment of targeting ligands, imaging agents, and therapeutic payloads to the surface of lipid-based nanoparticles.[1][2][3]

This technical guide provides a comprehensive overview of the azide reactivity and stability of this compound. It is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this reagent in their research and development endeavors. The guide includes quantitative data on reaction kinetics, detailed experimental protocols for key applications, and an analysis of the factors influencing the stability of the molecule.

Core Properties of this compound

This compound is a white to off-white solid that is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), dichloromethane, chloroform, and acetone.[2] Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG chain, facilitates its self-assembly into micelles or its incorporation into the lipid bilayer of liposomes in aqueous environments.[2][3] The PEGylation of liposomes with DSPE-PEG derivatives is a well-established strategy to enhance their in vivo performance by increasing circulation time and improving stability.[4]

Storage and Handling: For long-term stability, this compound should be stored at -20°C in a dry and dark environment.[2] For short-term storage (days to weeks), refrigeration at 0-4°C is sufficient.[2] Stock solutions can be stored under similar conditions. The compound is stable enough for shipping at ambient temperatures for short durations.[2]

Azide Reactivity and "Click" Chemistry

The terminal azide group of this compound is the cornerstone of its utility in bioconjugation. It readily participates in "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high yields, mild reaction conditions, and bioorthogonality, meaning they do not interfere with biological processes.[1][5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides.[1][5] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications involving live cells and in vivo studies.[6]

dot

SPAAC_Reaction DSPE_PEG_N3 DSPE-PEG-N3 Triazole_Product Stable Triazole Product DSPE_PEG_N3->Triazole_Product + Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_Product Spontaneous (No Catalyst)

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst. This reaction is highly efficient and proceeds rapidly under mild conditions.[7] While the copper catalyst can be toxic to cells, the development of copper-chelating ligands like THPTA has mitigated this issue, expanding the utility of CuAAC in biological systems.[8]

dot

CuAAC_Reaction DSPE_PEG_N3 DSPE-PEG-N3 Triazole_Product Stable Triazole Product DSPE_PEG_N3->Triazole_Product + Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Triazole_Product Copper_Catalyst Copper(I) Catalyst (+ Ligand, e.g., THPTA) Copper_Catalyst->Triazole_Product Catalyzes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Quantitative Data on Azide Reactivity

Reactant 1Reactant 2Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reaction Type
Benzyl AzideDibenzocyclooctyne (DBCO)~0.6 - 1.0SPAAC
Benzyl AzideBicyclo[6.1.0]nonyne (BCN)~0.06 - 0.15SPAAC
Azide-PEG4-acidDBCO-PEG4-acid2.1 ± 0.2SPAAC

Note: Reaction rates can be influenced by factors such as solvent, temperature, and the specific molecular structure of the reactants.[1][9][10]

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and application. Stability is assessed in terms of both the lipid-PEG backbone and the terminal azide group.

Stability of the DSPE-PEG Backbone

The DSPE-PEG portion of the molecule contains ester linkages that are susceptible to hydrolysis.

  • pH Stability: The ester bonds are prone to hydrolysis in unbuffered aqueous solutions, a process that is accelerated by acidic conditions and elevated temperatures.[11] However, the esters of DSPE-PEG are stable in neutral buffered solutions, such as phosphate-buffered saline (PBS), at both room temperature and 60°C.[11]

  • Solvent Stability: DSPE-PEG is stable in methanol at room temperature for at least 72 hours.[11]

Stability of the Azide Functional Group

Organic azides are energetic molecules, and their stability is influenced by several factors.

  • Thermal Stability: The thermal stability of organic azides is dependent on their molecular structure. Generally, a higher carbon-to-nitrogen ratio correlates with greater stability.[12] Alkyl azides with a high carbon-to-nitrogen ratio, like this compound, are relatively stable and typically decompose at temperatures above 175°C.[13] Thermal decomposition often proceeds through the formation of a highly reactive nitrene intermediate with the loss of nitrogen gas.[13][14]

  • pH Stability: The azide group is generally stable under neutral and basic conditions. However, in the presence of strong acids, it can be protonated to form hydrazoic acid (HN₃), which is highly toxic and explosive.[3] Therefore, mixing azides with acidic solutions should be avoided.

  • Chemical Stability: Organic azides are generally stable and do not react with most functional groups found in biological systems, which is the basis of their bioorthogonality.[5] They can be reduced to amines by reagents such as triphenylphosphine (in the Staudinger reaction) or through hydrogenolysis.[13]

ConditionEffect on DSPE-PEG BackboneEffect on Azide Group
Neutral pH (e.g., PBS) StableStable
Acidic pH Hydrolysis of ester linkagesPotential formation of toxic and explosive hydrazoic acid
Basic pH Potential for base-catalyzed hydrolysis of estersGenerally stable
Elevated Temperature Accelerates hydrolysis of ester linkagesCan lead to thermal decomposition and formation of nitrenes
Reducing Agents StableReduction to an amine

Experimental Protocols

Protocol 1: Liposome Formulation with this compound

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Primary lipid (e.g., DSPC or POPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Methodology:

  • Lipid Film Formation:

    • Dissolve the primary lipid, cholesterol, and this compound in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio might be 55:40:5 (primary lipid:cholesterol:this compound).

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids.

    • Continue to evaporate for at least 30 minutes after a visible film has formed to ensure complete removal of the solvent.

  • Hydration:

    • Add the hydration buffer (pre-warmed to above the lipid phase transition temperature) to the flask containing the thin lipid film.

    • Agitate the flask by hand or on a vortex mixer to hydrate the lipid film, forming multilamellar vesicles (MLVs). This process may be facilitated by brief sonication in a water bath.

  • Extrusion:

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to obtain a homogenous population of small unilamellar vesicles (SUVs).

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • The liposomes are now ready for subsequent conjugation reactions.

dot

Caption: Workflow for liposome preparation with this compound.
Protocol 2: SPAAC Conjugation of a DBCO-Functionalized Molecule to this compound Liposomes

This protocol outlines the copper-free click chemistry reaction to conjugate a DBCO-containing molecule (e.g., a peptide or small molecule) to the surface of pre-formed this compound liposomes.

Materials:

  • This compound containing liposomes (prepared as in Protocol 1)

  • DBCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Analytical HPLC or other suitable method for characterization

Methodology:

  • Reaction Setup:

    • To the liposome suspension, add the DBCO-functionalized molecule. A molar excess of the DBCO-reagent (e.g., 2-5 fold) relative to the accessible azide groups on the liposome surface is typically used to drive the reaction to completion.

    • Gently mix the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction time may need to be optimized depending on the specific reactants and their concentrations.

  • Purification:

    • Remove the unreacted DBCO-functionalized molecule by a suitable method such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration.

  • Characterization:

    • Confirm the successful conjugation by analytical techniques. For example, if conjugating a fluorescently labeled DBCO-molecule, the liposomes can be analyzed by fluorescence spectroscopy. Alternatively, the disappearance of the reactants and the appearance of the product can be monitored by HPLC.

Protocol 3: Quantification of Azide Groups on Liposomes

This protocol describes a method to quantify the number of accessible azide groups on the surface of this compound liposomes using a fluorescently labeled alkyne and SPAAC.

Materials:

  • This compound containing liposomes

  • A fluorescently labeled, strained alkyne (e.g., DBCO-Fluor 488) of known concentration

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Fluorometer or fluorescence plate reader

  • Size exclusion chromatography (SEC) column

Methodology:

  • Standard Curve:

    • Prepare a standard curve of the fluorescently labeled alkyne in the reaction buffer to correlate fluorescence intensity with concentration.

  • Reaction:

    • Incubate a known amount of the liposomes with a known, excess concentration of the fluorescently labeled alkyne.

    • Allow the SPAAC reaction to proceed to completion (as determined by preliminary time-course experiments).

  • Separation:

    • Separate the liposomes from the unreacted fluorescent alkyne using an SEC column.

  • Quantification:

    • Measure the fluorescence of the liposome fraction. Using the standard curve, determine the concentration of the fluorescent alkyne that has reacted with the liposomes.

    • Alternatively, measure the fluorescence of the unbound fluorescent alkyne in the flow-through and calculate the amount that has reacted by subtraction from the initial amount.

  • Calculation:

    • From the amount of reacted fluorescent alkyne and the known quantity of liposomes, the number of azide groups per liposome can be calculated.

Conclusion

This compound is a powerful and versatile tool for the development of functionalized lipid-based nanoparticles. A thorough understanding of its azide reactivity and stability is paramount for its successful application. The azide group's ability to participate in highly efficient and bioorthogonal "click" chemistry reactions, particularly SPAAC, allows for the precise and robust conjugation of a wide array of molecules to liposome surfaces. While the DSPE-PEG backbone is susceptible to hydrolysis under certain conditions, it is stable under the neutral pH typically used for biological applications. The terminal azide group exhibits good stability, though care should be taken to avoid acidic conditions and high temperatures. By following the detailed protocols and considering the stability data presented in this guide, researchers can confidently employ this compound to advance their work in targeted drug delivery, diagnostics, and other biomedical applications.

References

An In-Depth Technical Guide to the Synthesis and Purification of DSPE-PEG46-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG46-N3). This heterobifunctional lipid-polymer conjugate is a critical component in the development of advanced drug delivery systems, particularly for targeted therapies and bioconjugation applications. The terminal azide group allows for the covalent attachment of targeting ligands, imaging agents, or other functional molecules via "click chemistry," a highly efficient and specific conjugation method.[1][2][3]

Overview of this compound

This compound is an amphiphilic molecule consisting of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene glycol (PEG) chain. The "46" in its name refers to the approximate number of ethylene glycol repeat units, corresponding to a PEG molecular weight of about 2000 Daltons.[1][4] This PEG chain provides a steric barrier, often referred to as a "stealth" property, which can reduce recognition by the reticuloendothelial system and prolong the circulation time of nanoparticles in vivo.[5] The terminal azide (N3) group is a versatile functional handle for bioorthogonal conjugation reactions.[2][6]

Key Properties and Applications:

  • Amphiphilic Nature: Forms stable micelles and can be incorporated into liposomal bilayers.[7]

  • Biocompatibility: The PEG component enhances biocompatibility and reduces immunogenicity.[6]

  • "Click Chemistry" Handle: The azide terminus allows for efficient and specific conjugation to alkyne- or cyclooctyne-containing molecules.[2][3]

  • Drug Delivery: A key building block for creating targeted nanoparticles, immunoliposomes, and other drug carriers.[6][8]

  • Nanotechnology: Used in the surface functionalization of various nanomaterials for biomedical applications.

Synthesis of this compound

The synthesis of this compound is typically a multi-step process. A common and effective strategy involves the synthesis of an azide-terminated PEG chain followed by its conjugation to the DSPE lipid. The following sections detail a representative experimental protocol.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-stage process: the preparation of the azide-functionalized PEG linker and its subsequent coupling to the DSPE lipid anchor.

G cluster_0 Stage 1: Synthesis of Azido-PEG-NHS Ester cluster_1 Stage 2: Coupling to DSPE PEG_diol HO-PEG2000-OH PEG_mesylate MsO-PEG2000-OMs PEG_diol->PEG_mesylate Mesyl Chloride, Triethylamine PEG_azide_diol N3-PEG2000-OH PEG_mesylate->PEG_azide_diol Sodium Azide PEG_azide_acid N3-PEG2000-COOH PEG_azide_diol->PEG_azide_acid Succininc Anhydride, DMAP PEG_azide_nhs N3-PEG2000-NHS PEG_azide_acid->PEG_azide_nhs NHS, DCC DSPE_PEG_N3 This compound PEG_azide_nhs->DSPE_PEG_N3 DSPE, Triethylamine in DMF DSPE DSPE

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of α-Azido-ω-Succinimidyl-PEG (N3-PEG2000-NHS)

This stage involves the conversion of a commercially available PEG diol into a heterobifunctional PEG with a terminal azide group and an N-hydroxysuccinimide (NHS) ester.

a) Mesylation of PEG-diol (HO-PEG2000-OH)

  • Dissolve polyethylene glycol (average MW 2000 g/mol ) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (2.2 equivalents) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (2.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or ¹H NMR.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the white solid by filtration and dry under vacuum.

b) Azidation of Mesylated PEG (MsO-PEG2000-OMs)

  • Dissolve the mesylated PEG in ethanol or a mixture of ethanol and water.

  • Add sodium azide (NaN3) (at least 2 equivalents per mesyl group) to the solution.

  • Reflux the mixture for 12-24 hours.[9]

  • Monitor the reaction by ¹H NMR to confirm the disappearance of the mesyl protons and the appearance of protons adjacent to the azide group.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove excess sodium azide and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Precipitate the product in cold diethyl ether, filter, and dry under vacuum to obtain a mixture of mono- and di-azido PEG. This mixture is then purified by chromatography to isolate the mono-azido-mono-hydroxy PEG (N3-PEG2000-OH).

c) Conversion to Carboxylic Acid (N3-PEG2000-COOH)

  • Dissolve the purified N3-PEG2000-OH in anhydrous DCM.

  • Add succinic anhydride (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with dilute HCl and then with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Precipitate the product in cold diethyl ether to obtain N3-PEG2000-COOH as a white solid.

d) Activation to NHS Ester (N3-PEG2000-NHS)

  • Dissolve N3-PEG2000-COOH in anhydrous DCM.

  • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the formation of the NHS ester by TLC or HPLC.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate and precipitate the product in cold diethyl ether.

  • Collect the N3-PEG2000-NHS ester as a white powder and dry under vacuum.[10][11]

Stage 2: Coupling of N3-PEG2000-NHS to DSPE

  • Dissolve DSPE (1 equivalent) and N3-PEG2000-NHS (1.1 equivalents) in anhydrous dimethylformamide (DMF) or a mixture of DMF and DCM.[12]

  • Add triethylamine (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction under an inert atmosphere at room temperature for 24-48 hours.

  • Monitor the progress of the reaction by TLC or HPLC, observing the consumption of DSPE and the formation of the higher molecular weight product.

  • Upon completion, the crude product is ready for purification.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and any hydrolyzed species. High-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity this compound.

Purification Workflow

The purification process involves the separation of the desired product from the reaction mixture, followed by characterization to confirm its identity and purity.

G cluster_0 Purification and Characterization Crude_Product Crude this compound HPLC Preparative HPLC Crude_Product->HPLC Fractions Collect Fractions HPLC->Fractions Analysis Analyze Fractions (TLC/HPLC) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization

References

The Strategic Role of the PEG46 Linker in Advanced Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the polyethylene glycol (PEG) 46 linker in the design and optimization of sophisticated therapeutic modalities, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of a PEG46 linker, a monodisperse polymer composed of 46 ethylene glycol units, can profoundly influence the physicochemical properties, pharmacokinetics, and overall efficacy of a drug conjugate. This guide provides a comprehensive overview of its functions, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Functions and Advantages of the PEG46 Linker

The PEG46 linker is a bifunctional spacer that connects a targeting moiety (such as a monoclonal antibody) to a payload (like a cytotoxic agent or a small molecule E3 ligase ligand). Its primary roles are to:

  • Enhance Hydrophilicity and Solubility: Many potent cytotoxic drugs and small molecule inhibitors are hydrophobic. The hydrophilic nature of the PEG46 linker counteracts this, improving the solubility of the entire conjugate in aqueous environments, which can prevent aggregation and facilitate formulation.[1][2]

  • Improve Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of the conjugate. This steric hindrance reduces renal clearance and shields the molecule from enzymatic degradation, leading to a longer circulation half-life and increased exposure of the target tissue to the therapeutic agent.[1][3]

  • Modulate Stability and Release: The linker's design is critical for the stability of the conjugate in circulation and the efficient release of the payload at the target site. While the PEG component primarily influences stability, it is often combined with cleavable or non-cleavable moieties that dictate the release mechanism.[4]

  • Optimize Ternary Complex Formation (in PROTACs): In PROTACs, the length and flexibility of the linker are crucial for the effective formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. An optimized linker length, such as that provided by PEG46, can significantly enhance the efficiency of target protein ubiquitination and subsequent degradation.[5][6]

Quantitative Impact of PEG Linker Length on Conjugate Performance

The length of the PEG linker is a critical parameter that must be optimized for each specific drug conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the performance of both ADCs and PROTACs.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
Linker PropertyNo PEGShort PEG (e.g., PEG4, PEG8)Long PEG (e.g., PEG12, PEG24)Rationale & Observations
In Vitro Cytotoxicity (IC50) Potentially higherMay be slightly reducedCan be further reducedLonger PEG chains can introduce steric hindrance, potentially slowing internalization or payload release. However, this effect is often offset by improved in vivo performance.[7]
Plasma Half-life ShortestIncreasedSignificantly IncreasedLonger PEG chains provide a greater "stealth" effect, reducing clearance by the reticuloendothelial system.[3]
In Vivo Efficacy VariableOften improvedGenerally superiorThe extended half-life and increased tumor accumulation associated with longer PEG linkers typically lead to enhanced anti-tumor activity in preclinical models.[3][7]
Aggregation High risk with hydrophobic payloadsReducedSignificantly reducedThe hydrophilic PEG chain effectively masks the hydrophobicity of the payload, preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[7]
Impact of PEG Linker Length on PROTAC Efficacy
Linker PropertyShort PEG (e.g., 2-4 units)Optimal PEG Length (variable)Long PEG (e.g., >12 units)Rationale & Observations
Degradation Efficacy (DC50) Often less potentMost potent degradationPotency may decreaseAn optimal linker length is required to facilitate the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long can lead to an unstable, overly flexible complex.[5][8]
Maximum Degradation (Dmax) May be lowerHighestMay be lowerThe stability of the ternary complex, influenced by linker length, directly impacts the extent of target protein degradation.[5][9]
Cellular Permeability Generally goodCan be optimizedMay decreaseWhile PEG enhances solubility, excessively long linkers can sometimes negatively impact cell permeability.[]
"Hook Effect" Can be pronouncedCan be mitigatedVariableThe "hook effect," where efficacy decreases at high concentrations due to the formation of binary complexes, can be influenced by linker length and its effect on ternary complex stability.[11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a heterobifunctional PEG linker and its subsequent conjugation to a monoclonal antibody, representative of the processes used in ADC development.

Synthesis of a Heterobifunctional PEG46 Linker (e.g., Amine-PEG46-NHS Ester)

This protocol describes a general approach for synthesizing a PEG46 linker with an amine group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, suitable for conjugation to both payloads and antibodies.

Materials:

  • HO-PEG46-OH (Alcohol-PEG46-Alcohol)

  • Phthalimide

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazine monohydrate

  • Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous solvents (THF, DCM, DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Monoprotection of HO-PEG46-OH:

    • Dissolve HO-PEG46-OH in anhydrous THF.

    • Add phthalimide, PPh3, and cool the mixture to 0°C.

    • Slowly add DIAD dropwise and allow the reaction to warm to room temperature overnight.

    • Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to obtain Phthalimide-PEG46-OH.

  • Deprotection to Yield Amine-PEG46-OH:

    • Dissolve Phthalimide-PEG46-OH in ethanol.

    • Add hydrazine monohydrate and reflux the mixture for 4 hours.

    • Cool the reaction mixture, filter to remove the phthalhydrazide precipitate, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield H2N-PEG46-OH.

  • Activation of the Hydroxyl Group with DSC:

    • Dissolve H2N-PEG46-OH (as a protected amine, e.g., Boc-protected) in anhydrous DCM.

    • Add DSC and TEA, and stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Wash the reaction mixture with dilute acid and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the Boc-NH-PEG46-NHS ester.

  • Final Deprotection:

    • Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to obtain the final product, H2N-PEG46-NHS ester.

Conjugation of a PEG46-Payload to a Monoclonal Antibody

This protocol outlines the conjugation of a payload, pre-functionalized with a PEG46 linker terminating in an NHS ester, to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-PEG46-NHS ester dissolved in an organic solvent (e.g., DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

  • Spectrophotometer for concentration and DAR determination

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into a conjugation-compatible buffer (amine-free, e.g., PBS) at a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required amount of Payload-PEG46-NHS ester for the desired drug-to-antibody ratio (DAR), typically using a 5-10 fold molar excess of the linker-payload.

    • Add the Payload-PEG46-NHS ester solution to the mAb solution while gently stirring. The final concentration of the organic solvent should typically not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC using size-exclusion chromatography to remove excess linker-payload and other small molecules.

  • Characterization of the ADC:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the average DAR using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess the level of aggregation using size-exclusion chromatography (SEC).

Visualizing the Role of the PEG46 Linker in Drug Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for ADCs and PROTACs, highlighting the structural role of the PEG linker.

Mechanism of Action of an Antibody-Drug Conjugate (ADC)

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG46 Linker) Receptor Tumor Cell Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Target Cellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ub POI Protein of Interest (POI) POI->POI_node 1. Binding PROTAC PROTAC (with PEG46 Linker) PROTAC_node PROTAC PROTAC->PROTAC_node E3 E3 Ubiquitin Ligase E3->E3_node Ub Ubiquitin PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome 3. Recognition Degradation Degraded Peptides Proteasome->Degradation 4. Degradation cluster_ternary cluster_ternary cluster_ternary->Ub 2. Ubiquitination

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

The PEG46 linker is a powerful tool in the arsenal of drug development professionals, offering a means to significantly enhance the therapeutic potential of ADCs and PROTACs. Its ability to improve solubility, extend half-life, and optimize the spatial orientation of the conjugate's components makes it a critical element in the design of next-generation targeted therapies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of PEG linkers in their drug discovery and development efforts. The careful optimization of linker length, in conjunction with the appropriate targeting moiety and payload, is paramount to achieving the desired efficacy and safety profile for these innovative therapeutics.

References

DSPE-PEG46-N3 for Beginners in Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) with 46 repeating units of ethylene glycol and a terminal azide group (DSPE-PEG46-N3). It is a key component in the development of advanced drug delivery systems, particularly for targeted therapies. This document details its core properties, experimental protocols for its use, and its role in modulating cellular signaling pathways.

Introduction to this compound

This compound is a phospholipid-polymer conjugate that self-assembles in aqueous solutions to form the outer layer of nanoparticles such as liposomes and micelles.[1] Its structure comprises three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated stearoyl fatty acid chains that act as a hydrophobic anchor, enabling its incorporation into the lipid bilayer of nanoparticles.[1]

  • Poly(ethylene glycol) (PEG) chain with 46 repeating units: A hydrophilic polymer that forms a "stealth" shield on the nanoparticle surface. This PEG layer reduces recognition by the mononuclear phagocyte system, thereby prolonging the circulation time of the drug carrier in the bloodstream and enhancing its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2]

  • Terminal Azide (N3) group: A chemically reactive group that allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides) or drug molecules via "click chemistry".[1] This enables the development of actively targeted drug delivery systems.

The specific length of the PEG chain (46 units) influences the thickness of the hydrophilic layer, which in turn affects the nanoparticle's stability, circulation half-life, and interaction with cells.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 2843.51 g/mol [Source 6 not found]
Appearance White to off-white solid[Source 9 not found]
Solubility Soluble in DMSO, dichloromethane, chloroform[Source 9 not found]
Storage -20°C for long-term storage[Source 13 not found]

Formulation of this compound Nanoparticles

This compound is commonly used in the preparation of liposomes for encapsulating therapeutic agents like doxorubicin. The molar percentage of DSPE-PEG in the lipid composition is a critical parameter that influences the physicochemical properties of the resulting nanoparticles.

Table 2: Effect of DSPE-PEG Concentration on Liposome Properties

Lipid Composition (molar ratio)DSPE-PEG (mol%)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Doxorubicin Encapsulation Efficiency (%)Reference
DSPC/Chol/DSPE-PEG0~228>0.2-~88[3]
DSPC/Chol/DSPE-PEG1.2~180~0.15-~90[3]
DSPC/Chol/DSPE-PEG3~150~0.12-~92[3]
DSPC/Chol/DSPE-PEG6~110<0.1~ -5~94[3][4]
POPC/DOTAP/DOPE/DSPE-PEG5.7101 ± 14<0.2+5.63 ± 0.46~93[5]
DOPE/CHEMS/DSPE-PEG20005~140<0.2near neutral>90[6]

Note: Data is compiled from multiple sources with varying lipid compositions and experimental conditions and should be considered as a general trend. Generally, increasing the concentration of DSPE-PEG leads to a decrease in vesicle size.[7] However, very high concentrations can sometimes negatively impact encapsulation efficiency.[8]

Experimental Protocols

This section provides detailed methodologies for the preparation, drug loading, and surface functionalization of this compound containing liposomes.

Liposome Preparation and Doxorubicin Loading

The thin-film hydration method followed by remote loading of doxorubicin using a transmembrane ammonium sulfate gradient is a widely used technique.[9][10]

Experimental Workflow: Liposome Preparation and Drug Loading

G cluster_prep Liposome Preparation cluster_loading Drug Loading Lipid Dissolution 1. Dissolve lipids (e.g., HSPC, Cholesterol, This compound) in chloroform/methanol. Film Formation 2. Evaporate solvent to form a thin lipid film. Lipid Dissolution->Film Formation Hydration 3. Hydrate film with (NH4)2SO4 solution to form multilamellar vesicles (MLVs). Film Formation->Hydration Extrusion 4. Extrude MLVs through polycarbonate membranes (e.g., 100 nm) to form unilamellar vesicles (LUVs). Hydration->Extrusion Buffer Exchange 5. Remove external (NH4)2SO4 by size exclusion chromatography. Extrusion->Buffer Exchange Doxorubicin Incubation 6. Incubate LUVs with doxorubicin solution. Doxorubicin enters the liposome and is trapped by protonation. Buffer Exchange->Doxorubicin Incubation Purification 7. Remove unencapsulated doxorubicin by size exclusion chromatography. Doxorubicin Incubation->Purification

Caption: Workflow for preparing doxorubicin-loaded liposomes.

Detailed Protocol:

  • Lipid Film Formation:

    • Dissolve hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and this compound in a desired molar ratio (e.g., 55:40:5) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[2]

    • Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.

    • Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Sizing:

    • Hydrate the lipid film with a 300 mM ammonium sulfate solution by vortexing or gentle agitation at 65°C for 1 hour. This will form multilamellar vesicles (MLVs).[9]

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times) at 65°C.[2]

  • Doxorubicin Loading (Remote Loading):

    • Remove the external ammonium sulfate from the liposome suspension by size-exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with a suitable buffer (e.g., sucrose/histidine buffer, pH 6.5).[9]

    • Add a doxorubicin hydrochloride solution to the purified liposomes at a drug-to-lipid ratio of approximately 1:5 (w/w).

    • Incubate the mixture at 60°C for 1-2 hours with gentle stirring.[5] The doxorubicin will cross the lipid bilayer and become protonated and trapped within the acidic core of the liposomes.

    • Remove unencapsulated doxorubicin by passing the liposome suspension through another size-exclusion column.

Antibody Conjugation via Click Chemistry

The terminal azide group on this compound allows for the attachment of targeting ligands, such as antibodies, using click chemistry. Strain-promoted alkyne-azide cycloaddition (SPAAC) is often preferred for biological applications as it does not require a potentially toxic copper catalyst. This involves an antibody functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Experimental Workflow: Antibody Conjugation

G cluster_ab_mod Antibody Modification cluster_conjugation Liposome Conjugation Antibody 1. Prepare antibody solution (e.g., Trastuzumab). DBCO-NHS Ester 2. Add DBCO-NHS ester to antibody solution. Antibody->DBCO-NHS Ester React with DBCO-Antibody 3. Purify DBCO-functionalized antibody. DBCO-NHS Ester->DBCO-Antibody Forms Immunoliposome 5. Purify immunoliposomes to remove unconjugated antibody. DBCO-Antibody->Immunoliposome Forms DSPE-PEG-N3 Liposome 4. Prepare DSPE-PEG-N3 containing liposomes. DSPE-PEG-N3 Liposome->DBCO-Antibody Mix and Incubate

Caption: Workflow for antibody conjugation to liposomes via SPAAC.

Detailed Protocol:

  • Antibody Modification with DBCO:

    • Prepare a solution of the antibody (e.g., Trastuzumab for HER2 targeting) in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve a DBCO-NHS ester in DMSO to prepare a stock solution.

    • Add the DBCO-NHS ester solution to the antibody solution at a molar excess (e.g., 10-20 fold) and incubate at room temperature for 1-2 hours with gentle mixing.

    • Quench the reaction by adding a small amount of Tris buffer.

    • Remove the unreacted DBCO-NHS ester and purify the DBCO-functionalized antibody using a desalting column.

  • Conjugation to Azide-Functionalized Liposomes:

    • Prepare doxorubicin-loaded liposomes containing this compound as described in Protocol 3.1.

    • Mix the DBCO-functionalized antibody with the azide-containing liposomes at a desired antibody-to-liposome ratio.

    • Incubate the mixture overnight at 4°C with gentle agitation to allow the click reaction to proceed.

    • Purify the resulting immunoliposomes to remove unconjugated antibodies. This can be achieved by size exclusion chromatography or other purification methods that separate the larger immunoliposomes from the smaller, free antibodies.[11]

Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the formulated nanoparticles.

Table 3: Key Characterization Techniques

ParameterTechniquePrinciple
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the fluctuations in scattered light intensity due to the Brownian motion of particles.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the electrophoretic mobility of particles in an electric field, which is related to their surface charge.
Encapsulation Efficiency Spectrophotometry or HPLCThe amount of encapsulated drug is determined after separating the free drug from the liposomes.[12]
Drug Release Profile Dialysis MethodThe release of the drug from the nanoparticles into a release medium is monitored over time.
In Vitro Drug Release

The drug release profile of this compound liposomes is crucial for their therapeutic efficacy. A sustained release profile is often desired to maintain the drug concentration at the target site over an extended period.

Table 4: Representative In Vitro Release of Doxorubicin from PEGylated Liposomes

Time (hours)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.5Reference
1~5~10[12]
6~10~25[12]
12~15~35[12]
24~20~45[12][13]
48~25~55[13]

Note: Release rates are pH-dependent, with faster release in the acidic environment of endosomes and lysosomes within cancer cells.

Application in Targeted Drug Delivery: Targeting the HER2 Signaling Pathway

This compound is instrumental in developing nanoparticles for targeted cancer therapy. By conjugating an antibody specific to a tumor-associated antigen, such as HER2, the drug-loaded nanoparticles can be selectively delivered to cancer cells that overexpress this receptor.[14] Doxorubicin, a commonly encapsulated drug, exerts its anticancer effect by intercalating into DNA and inhibiting topoisomerase II, leading to apoptosis.[10]

HER2 Signaling Pathway and its Interruption by Targeted Liposomes

HER2_Pathway cluster_liposome cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS Ras HER2->RAS EGFR EGFR/HER1 EGFR->PI3K EGFR->RAS Immunoliposome Anti-HER2 Immunoliposome (DSPE-PEG-N3-Trastuzumab) Immunoliposome->HER2 Binding & Internalization Doxorubicin_out Doxorubicin AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis DNA DNA DNA->Apoptosis Doxorubicin_in->DNA Intercalation & Topoisomerase II Inhibition

Caption: HER2 signaling and its disruption by anti-HER2 immunoliposomes.

HER2-positive cancer cells are characterized by the overexpression of the HER2 receptor, which promotes cell proliferation and survival through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[8] Anti-HER2 immunoliposomes carrying doxorubicin bind to the HER2 receptor and are internalized by the cancer cell. Once inside, the acidic environment of the endosomes and lysosomes facilitates the release of doxorubicin, which then translocates to the nucleus, leading to DNA damage and apoptosis. This targeted approach increases the concentration of the cytotoxic drug at the tumor site, enhancing its efficacy while minimizing systemic toxicity.[14]

Conclusion

This compound is a versatile and essential tool in the field of drug delivery. Its unique combination of a lipid anchor, a "stealth" PEG shield, and a reactive azide group enables the formulation of long-circulating nanoparticles that can be functionalized for targeted therapy. This guide provides a foundational understanding and practical protocols for researchers and scientists new to this area, facilitating the development of next-generation drug delivery systems with improved therapeutic outcomes.

References

A Technical Guide to Commercial Sources and Purity of DSPE-PEG46-N3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the commercial availability and purity of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-46] (DSPE-PEG46-N3). Aimed at researchers, scientists, and professionals in drug development, this document details commercial sources, purity specifications, and relevant experimental protocols for the application of this versatile lipid-PEG conjugate.

Commercial Availability and Purity Specifications

This compound is a critical component in the development of advanced drug delivery systems, particularly for the construction of targeted nanoparticles and liposomes. The azide (N3) functionality allows for the covalent attachment of targeting ligands, imaging agents, or other molecules via "click chemistry," a highly efficient and biocompatible conjugation method. Several commercial suppliers offer this compound and related derivatives. The purity of these reagents is paramount for reproducible research and the development of safe and effective therapeutics. Below is a summary of commercially available this compound and similar compounds.

SupplierProduct NameReported PurityAnalytical Methods Mentioned
乐研试剂 (Leyan Reagents)This compound98%[1]Data Sheet Available
AmbeedThis compoundNot explicitly statedNMR, HPLC, LC-MS, UPLC[2]
NSP-Functional Polymers & CopolymersDSPE-PEG-Azide/DSPE-PEG-N3>90% (or refer to the Certificate of Analysis)[3]Certificate of Analysis
Creative BiostructureDSPE-PEG-N3>95%[4]-
CP Lab SafetyHigh Purity PEG Reagent, DSPE-PEG46-NH-Mal95% Min Purity[5]-
CP Lab SafetyHigh Purity PEG Reagent, DSPE-PEG46-Folate95% Min Purity[6][7][8]-
CP Lab SafetyHigh Purity PEG Reagent, DSPE-PEG46-CH2CH2COOH95% Min Purity[9]-
Biopharma PEGDSPE-PEG-N3Not explicitly stated-[10]

Note: The purity of PEGylated lipids can be subject to batch-to-batch variability. It is highly recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier, which will provide detailed information on the purity and characterization of the product.

Experimental Protocols

The utility of this compound is primarily in the formulation of functionalized nanoparticles, such as liposomes, for targeted drug delivery. The following protocols outline the general procedures for liposome preparation and subsequent surface modification via click chemistry.

Protocol 1: Liposome Formulation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes incorporating this compound.

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a molar ratio of DSPC:Cholesterol:this compound such as 55:40:5) in chloroform or a suitable organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating. This process is typically performed above the phase transition temperature of the primary lipid.

    • The hydration process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes of a specific pore size.

    • Assemble the mini-extruder with the desired membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder to another syringe. This process is repeated an odd number of times (e.g., 11-21 passes) to ensure uniform size distribution.[11]

    • The resulting translucent suspension contains small unilamellar vesicles (SUVs).

  • Characterization:

    • The size distribution (mean diameter and polydispersity index, PDI) of the liposomes should be determined by Dynamic Light Scattering (DLS).

    • The zeta potential can also be measured to assess the surface charge of the liposomes.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Liposome Surface Functionalization

This protocol outlines a general procedure for conjugating an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) to the surface of this compound-containing liposomes.[12][13][14][15]

Materials:

  • Azide-functionalized liposomes (prepared as in Protocol 1)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-molecule, CuSO4, sodium ascorbate, and the copper ligand in a suitable solvent (e.g., water or DMSO).

    • It is often beneficial to pre-complex the CuSO4 with the ligand before adding it to the reaction mixture.

  • Click Reaction:

    • In a reaction vessel, combine the azide-functionalized liposomes and the alkyne-functionalized molecule.

    • Add the pre-complexed CuSO4/ligand solution to the liposome suspension.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

    • Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours), protected from light.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst from the functionalized liposomes. This can be achieved by methods such as dialysis, size exclusion chromatography (e.g., using a Sepharose column), or tangential flow filtration.

  • Characterization:

    • Confirm the successful conjugation of the molecule to the liposome surface. This can be done using various techniques, depending on the nature of the conjugated molecule. For example, if a fluorescent dye was used, the fluorescence of the purified liposomes can be measured. If a peptide was conjugated, HPLC or mass spectrometry analysis of the hydrolyzed liposomes can be performed.

Visualizations

Experimental Workflow for Liposome Formulation and Functionalization

The following diagram illustrates the key steps involved in the preparation of functionalized liposomes using this compound.

Liposome_Workflow cluster_prep Liposome Preparation cluster_func Surface Functionalization lipid_mix 1. Lipid Mixing (DSPC, Cholesterol, this compound) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mix->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration extrusion 4. Extrusion (100 nm membrane) hydration->extrusion azide_liposome Azide-Functionalized Liposome extrusion->azide_liposome click_reaction 5. Click Chemistry (CuAAC) (+ Alkyne-Ligand, CuSO4, Na-Ascorbate) azide_liposome->click_reaction Input for Functionalization purification 6. Purification (Dialysis / SEC) click_reaction->purification func_liposome Functionalized Liposome purification->func_liposome

Caption: Workflow for the preparation and surface functionalization of liposomes.

Logical Relationship for Click Chemistry Conjugation

This diagram illustrates the components and their roles in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction used for surface functionalization.

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalytic System azide_lipo Azide-Liposome (this compound) product Functionalized Liposome (Triazole Linkage) azide_lipo->product alkyne_ligand Alkyne-Ligand (e.g., Peptide, Dye) alkyne_ligand->product cuso4 Cu(II)SO4 (Copper Source) cu_i Cu(I) (Active Catalyst) cuso4->cu_i ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu_i reduces cu_i->product catalyzes

Caption: Key components of the CuAAC reaction for liposome functionalization.

References

Navigating the Frontier of Drug Delivery: A Technical Guide to DSPE-PEG46-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DSPE-PEG46-N3 is a high-purity, functionalized lipid polymer conjugate that is playing an increasingly pivotal role in the advancement of drug delivery systems and bioconjugation. This in-depth technical guide provides a comprehensive overview of its safety, handling, and core applications, with a focus on practical experimental protocols for researchers in the field.

Core Properties of this compound

This compound, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-46], is an amphiphilic molecule composed of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a hydrophilic polyethylene glycol (PEG) chain with 46 repeating units, terminating in a reactive azide (-N3) group. This structure allows for its incorporation into lipid bilayers of nanoparticles and liposomes, while the PEG chain provides a "stealth" characteristic, reducing clearance by the immune system. The terminal azide group is a key functional handle for covalent attachment of targeting ligands, drugs, or imaging agents via "click chemistry."

Below is a summary of its key physicochemical properties:

PropertyValue
Molecular Formula C134H265N4O55P
Molecular Weight 2843.51 g/mol
Appearance White to off-white solid powder or chunk
Purity Typically >95%
Solubility Soluble in DMSO, dichloromethane, chloroform, acetone, and DMF.[1]

Safety and Handling Guidelines

While specific toxicity data for this compound is not extensively documented, general safety precautions for handling lipid-based research chemicals should be strictly followed. The information presented here is based on general safety data sheets for similar compounds.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Wear chemical-impermeable gloves.

  • Body Protection: Wear suitable protective clothing.

2.2. Handling and Storage

  • Handling: Handle in a well-ventilated place. Avoid the formation of dust and aerosols. Avoid contact with skin and eyes. Use non-sparking tools to prevent fire from electrostatic discharge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For short-term storage (days to weeks), maintain at 0–4°C. For long-term storage (months to years), store at -20°C.[1] Protect from light.

2.3. First Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.

2.4. Fire and Explosion Hazards

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Special Hazards: Not specified.

  • Firefighting Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

The utility of this compound is most prominently demonstrated in the formulation of targeted drug delivery vehicles. Below are detailed methodologies for key experiments involving this compound.

3.1. Formulation of this compound Incorporated Liposomes

This protocol outlines the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Primary lipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (optional)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the primary lipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio would be 55:40:5 (primary lipid:cholesterol:this compound).

    • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the aqueous buffer (containing the drug if encapsulating) by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction by Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles to enhance encapsulation efficiency.

    • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. Perform an odd number of passes (e.g., 11-21) to ensure a homogenous population of small unilamellar vesicles (SUVs).

  • Purification:

    • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

3.2. Surface Functionalization via Copper-Free Click Chemistry

This protocol describes the conjugation of a DBCO (dibenzocyclooctyne)-functionalized targeting ligand to the azide-terminated this compound on the surface of pre-formed liposomes.

Materials:

  • This compound containing liposomes

  • DBCO-functionalized targeting ligand (e.g., peptide, antibody fragment)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reaction Setup:

    • Disperse the this compound liposomes in the reaction buffer.

    • Add the DBCO-functionalized targeting ligand to the liposome suspension. A molar excess of the ligand (e.g., 2-5 fold) relative to the this compound is recommended to ensure efficient conjugation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by analytical techniques such as HPLC.

  • Purification:

    • Remove the unreacted targeting ligand using size exclusion chromatography or dialysis.

Visualization of Experimental Workflows

4.1. Liposome Formulation Workflow

G This compound Liposome Formulation cluster_0 Lipid Film Hydration cluster_1 Size Reduction cluster_2 Purification a Dissolve Lipids (DSPC, Cholesterol, this compound) in Organic Solvent b Solvent Evaporation (Rotary Evaporator) a->b c Vacuum Drying b->c d Hydration with Aqueous Buffer c->d e Freeze-Thaw Cycles d->e MLV Suspension f Extrusion through Polycarbonate Membrane e->f g Removal of Unencapsulated Drug (Dialysis/SEC) f->g SUV Suspension h This compound Liposomes g->h Purified Liposomes

Caption: Workflow for the formulation of this compound incorporated liposomes.

4.2. Click Chemistry Conjugation Workflow

G Surface Functionalization via Click Chemistry cluster_0 Conjugation Reaction cluster_1 Purification a This compound Liposomes c Mix Liposomes and Ligand in Reaction Buffer a->c b DBCO-Targeting Ligand b->c d Incubate at Room Temperature (2-4 hours) c->d e Removal of Unreacted Ligand (Dialysis/SEC) d->e Conjugation Mixture f Targeted Liposomes e->f Purified Conjugate

Caption: Workflow for the conjugation of a targeting ligand to this compound liposomes.

References

Methodological & Application

A Step-by-Step Guide to DSPE-PEG-N3 Click Chemistry: Protocols and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-azide (DSPE-PEG-N3) in click chemistry. This versatile lipid-PEG conjugate is a cornerstone in the development of targeted drug delivery systems, advanced imaging agents, and functionalized biomaterials. The azide (N3) group serves as a chemical handle for highly efficient and specific conjugation to molecules containing an alkyne or a strained cyclooctyne group through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.

Introduction

DSPE-PEG-N3 is an amphiphilic molecule composed of a lipid tail (DSPE) that readily incorporates into lipid bilayers of nanoparticles like liposomes and micelles, and a hydrophilic polyethylene glycol (PEG) spacer that enhances stability, biocompatibility, and circulation time in vivo.[1][2] The terminal azide group allows for the covalent attachment of a wide array of molecules, including targeting ligands (peptides, antibodies), imaging agents (fluorophores), and therapeutic payloads, via click chemistry.[3][4]

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, proceeding under mild, often biological, conditions.[5] The two primary forms utilized with DSPE-PEG-N3 are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage.[6][7] It is known for its high efficiency and reliability.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[8][9] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[10]

Experimental Protocols

This section provides detailed protocols for both CuAAC and SPAAC reactions using DSPE-PEG-N3. The following are generalized procedures that should be optimized for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule (e.g., a peptide) to DSPE-PEG-N3.

Materials:

  • DSPE-PEG-N3

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

  • Dialysis membrane (e.g., MWCO 1 kDa or appropriate for the conjugate)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Dissolve DSPE-PEG-N3 in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the alkyne-functionalized molecule in the reaction buffer. A slight molar excess (1.1-1.5 equivalents) relative to DSPE-PEG-N3 is often used.

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).[11]

  • Reaction Setup:

    • In a reaction vial, combine the DSPE-PEG-N3 solution and the alkyne-molecule solution.

    • Add the THPTA solution to the mixture. The final concentration of the ligand is typically 5 times that of the copper sulfate.[11]

    • Add the CuSO4 solution. The final concentration of CuSO4 can range from 0.05 to 0.25 mM.[11]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[11]

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or LC-MS.

  • Purification of the Conjugate:

    • Upon reaction completion, remove the copper catalyst and unreacted reagents by dialysis against deionized water using an appropriate molecular weight cutoff membrane.[1][12] Dialyze for 24-48 hours with several water changes.

    • Alternatively, the conjugate can be purified using size exclusion chromatography or reversed-phase HPLC.[2][3]

  • Characterization and Storage:

    • Confirm the successful conjugation and purity of the DSPE-PEG-conjugate using MALDI-TOF mass spectrometry, which should show an increase in mass corresponding to the attached molecule.[13][14] Purity can be assessed by HPLC.

    • Lyophilize the purified conjugate and store it at -20°C or -80°C.[12]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a DBCO-functionalized molecule to DSPE-PEG-N3.

Materials:

  • DSPE-PEG-N3

  • DBCO-functionalized molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.[8]

  • Organic co-solvent (if needed for solubility, e.g., DMSO).[9]

  • Dialysis membrane (e.g., MWCO 1 kDa or appropriate for the conjugate)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Dissolve DSPE-PEG-N3 in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[15]

  • Reaction Setup:

    • Mix the solutions of DSPE-PEG-N3 and the DBCO-molecule in a reaction vial.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.[15][16] The reaction progress can be monitored by following the disappearance of the DBCO absorbance at around 310 nm.[9]

  • Purification of the Conjugate:

    • Purify the conjugate to remove unreacted starting materials using dialysis against deionized water or size exclusion chromatography.[1]

  • Characterization and Storage:

    • Characterize the final DSPE-PEG-conjugate by MALDI-TOF MS to confirm the mass of the product and by HPLC to assess purity.[13]

    • Store the lyophilized product at -20°C or -80°C.[12]

Data Presentation

The following table summarizes representative quantitative data for DSPE-PEG-N3 click chemistry reactions, compiled from various sources. These values can serve as a benchmark for reaction optimization.

ParameterCuAACSPAACReference
Molar Ratio (DSPE-PEG-N3:Alkyne/DBCO) 1:1.1 - 1:1.51:1.1 - 1:2[15]
Reaction Time 1 - 4 hours1 - 24 hours[11][15]
Temperature Room TemperatureRoom Temperature or 37°C[11][16]
Typical Yield/Conversion >95%>90%[7]
Purification Method Dialysis, HPLCDialysis, SEC[1][2]
Characterization MALDI-TOF MS, HPLCMALDI-TOF MS, HPLC[13][14]

Mandatory Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage DSPE_N3 DSPE-PEG-N3 in Buffer Reaction_Mix Combine Reactants & Catalyst DSPE_N3->Reaction_Mix Alkyne_Mol Alkyne-Molecule in Buffer Alkyne_Mol->Reaction_Mix Catalyst_Sol CuSO4, Na-Ascorbate, THPTA Solutions Catalyst_Sol->Reaction_Mix Incubation Incubate (RT, 1-4h) Reaction_Mix->Incubation Purification Dialysis or HPLC Incubation->Purification Characterization MALDI-TOF MS, HPLC Purification->Characterization Storage Lyophilize & Store at -20°C Characterization->Storage

Caption: Experimental workflow for CuAAC of DSPE-PEG-N3.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage DSPE_N3 DSPE-PEG-N3 in Buffer Reaction_Mix Combine Reactants DSPE_N3->Reaction_Mix DBCO_Mol DBCO-Molecule in Buffer/Co-solvent DBCO_Mol->Reaction_Mix Incubation Incubate (RT or 37°C, 1-24h) Reaction_Mix->Incubation Purification Dialysis or SEC Incubation->Purification Characterization MALDI-TOF MS, HPLC Purification->Characterization Storage Lyophilize & Store at -20°C Characterization->Storage

Caption: Experimental workflow for SPAAC of DSPE-PEG-N3.

Drug_Delivery_Pathway cluster_formulation Formulation cluster_circulation Systemic Circulation cluster_targeting Tumor Targeting cluster_cellular_uptake Cellular Events DSPE_PEG_Conj DSPE-PEG-Ligand (via Click Chemistry) Targeted_Lipo Targeted Liposome DSPE_PEG_Conj->Targeted_Lipo Liposome Liposome (with Drug) Liposome->Targeted_Lipo Circulation Enhanced Circulation (PEG Shielding) Targeted_Lipo->Circulation EPR EPR Effect (Passive Targeting) Circulation->EPR Receptor_Binding Receptor Binding (Active Targeting) EPR->Receptor_Binding Internalization Endocytosis Receptor_Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery using DSPE-PEG conjugates.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
Low Reaction Yield (CuAAC) Oxidation of Cu(I) to inactive Cu(II)Ensure sodium ascorbate solution is freshly prepared. Use a copper-chelating ligand like THPTA.[11]
Inaccessible alkyne/azide groupsPerform the reaction in the presence of a denaturing agent (e.g., DMSO) if working with proteins or other complex molecules.[11]
Low Reaction Yield (SPAAC) Steric hindranceIntroduce a longer PEG spacer to increase the distance between the reacting molecules.[17]
Reagent instabilityStore strained cyclooctynes under recommended conditions (cold and protected from light) and use them promptly.[17]
Solubility issuesAdd a minimal amount of a compatible organic co-solvent (e.g., DMSO) to improve the solubility of reactants.[17]
Product Degradation Hydrolysis of DSPE ester bondsAvoid acidic conditions (pH < 4) during purification and storage.[2]
Difficulty in Purification Similar size of reactant and productIf dialysis is inefficient, consider using preparative HPLC with a suitable column for better separation.[3]

References

Application Notes and Protocols for Incorporating DSPE-PEG46-N3 into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acids and other therapeutic agents. The inclusion of polyethylene glycol (PEG)-conjugated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)-PEG, is crucial for enhancing the stability and circulation half-life of these nanoparticles. DSPE-PEG46-N3 is a specialized phospholipid-polymer conjugate that incorporates a PEG linker with approximately 46 ethylene glycol units, terminating in a reactive azide (-N3) group. This terminal azide functionality allows for the covalent attachment of targeting ligands, imaging agents, or other molecules through "click chemistry," a highly efficient and bio-orthogonal reaction.

These application notes provide a comprehensive guide to the incorporation of this compound into LNP formulations, including detailed experimental protocols, expected physicochemical characteristics, and a protocol for subsequent surface modification via click chemistry.

Key Applications

The incorporation of this compound into lipid nanoparticles enables a variety of advanced applications in drug delivery and nanomedicine:

  • Targeted Drug Delivery: The azide group serves as a handle for the conjugation of targeting moieties such as antibodies, peptides, or small molecules, facilitating cell-specific delivery of therapeutic payloads.[1]

  • Enhanced In Vivo Performance: The PEG component provides a hydrophilic shield on the LNP surface, reducing opsonization and clearance by the mononuclear phagocyte system, thereby extending circulation time.[1][2]

  • Development of Theranostics: The ability to conjugate imaging agents to the LNP surface allows for the simultaneous tracking of nanoparticle biodistribution and delivery of a therapeutic agent.

  • Fundamental Research: Azide-functionalized LNPs are valuable tools for studying nanoparticle-cell interactions and trafficking.

Data Presentation: Physicochemical Properties of LNPs

The physicochemical characteristics of lipid nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. The inclusion of this compound can influence these properties. The following tables summarize representative quantitative data for LNPs formulated with DSPE-PEG derivatives.

Table 1: Influence of DSPE-PEG2000 on LNP Size and Polydispersity Index (PDI)

LNP FormulationMolar Ratio of LipidsHydrodynamic Diameter (nm)PDIReference
LNP with DSPE-PEG2000DLin-MC3-DMA : DSPC : Cholesterol : DSPE-PEG2000 (50:10:38.5:1.5)~80-100< 0.2[2]
LNP with varying DSPE-PEG2000/Soluplus ratiosDSPE-PEG2000 : Soluplus (4:1)128.10.295[3]
LNP with functionalized DSPE-PEG2000Ionizable lipid : Cholesterol : DOPE : DSPE-PEG2000 (35:46.5:16:2.5)84 - 106< 0.2[4][5]

Note: DSPE-PEG2000 has a molecular weight that corresponds to approximately 45-46 PEG units, making this data highly relevant for this compound.

Table 2: Zeta Potential and Encapsulation Efficiency of LNPs with DSPE-PEG2000

LNP FormulationMolar Ratio of LipidsZeta Potential (mV)Encapsulation Efficiency (%)Reference
Cre mRNA LNP with DSPE-PEG2k-AmineDLin-MC3-DMA : DSPC : Cholesterol : DMG-PEG2k : DSPE-PEG2k-Amine (50:10:38.5:1.2:0.3)-3.1 ± 0.3> 90%[6]
Cre mRNA LNP with DSPE-PEG2k-Carboxy-NHSDLin-MC3-DMA : DSPC : Cholesterol : DMG-PEG2k : DSPE-PEG2k-Carboxy-NHS (50:10:38.5:1.2:0.3)-12.9 ± 0.9> 90%[6]
siRNA LNP with DSPE-PEGSM-102 : DSPC : Cholesterol : DSPE-PEG (50:10:37.5:2.5)Neutral~50%[7]

Experimental Protocols

Protocol 1: Formulation of this compound Containing Lipid Nanoparticles via Microfluidics

This protocol describes the formulation of azide-functionalized LNPs encapsulating a model nucleic acid (e.g., mRNA or siRNA) using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)

  • Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Nucleic acid (mRNA or siRNA)

  • Ethanol (anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in anhydrous ethanol.

    • Combine the lipid stock solutions to achieve the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid : DSPC : cholesterol : this compound).[2][8]

    • The final total lipid concentration in the ethanol phase should typically be between 10-25 mM.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase. A common starting ratio is 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce nanoprecipitation and self-assembly of the LNPs.[9]

  • Purification:

    • Collect the LNP suspension from the outlet of the microfluidic chip.

    • To remove the ethanol and unencapsulated nucleic acid, dialyze the LNP suspension against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.[6] Perform dialysis for at least 4 hours at 4°C, with at least two buffer changes.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the purified LNPs using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).[6]

Protocol 2: Surface Functionalization of this compound LNPs via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized molecule to the surface of the azide-containing LNPs.

Materials:

  • Purified this compound containing LNPs

  • DBCO-functionalized molecule (e.g., DBCO-peptide, DBCO-fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified this compound LNPs with the DBCO-functionalized molecule.

    • The molar ratio of the DBCO-molecule to the this compound lipid will depend on the desired degree of surface modification and should be optimized empirically. A starting point is a 2-5 fold molar excess of the DBCO-molecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed overnight at 4°C.

  • Purification:

    • Remove the unreacted DBCO-functionalized molecule by dialysis or size exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation by a suitable analytical method. For example, if a fluorescent DBCO-molecule was used, conjugation can be confirmed by measuring the fluorescence of the purified LNPs.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipid_Phase Lipid Phase (this compound, Ionizable Lipid, DSPC, Cholesterol in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Phase->Microfluidic_Mixing Ethanol Stream Aqueous_Phase Aqueous Phase (Nucleic Acid in Citrate Buffer) Aqueous_Phase->Microfluidic_Mixing Aqueous Stream Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis LNP Suspension Characterization Characterization (Size, PDI, Zeta, EE%) Dialysis->Characterization Purified LNPs

Caption: Workflow for the formulation of this compound containing LNPs.

Click_Chemistry_Conjugation Azide_LNP This compound LNP (Azide-Functionalized Surface) Reaction SPAAC Click Reaction (Room Temperature) Azide_LNP->Reaction DBCO_Ligand DBCO-Ligand (e.g., Peptide, Antibody Fragment) DBCO_Ligand->Reaction Functionalized_LNP Ligand-Conjugated LNP (Targeted Nanoparticle) Reaction->Functionalized_LNP

Caption: Schematic of surface functionalization via click chemistry.

References

Application Notes and Protocols for Targeted Drug Delivery Using DSPE-PEG46-N3 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) is a cornerstone in the development of advanced drug delivery systems. The further functionalization of the PEG chain with an azide (N3) group, creating DSPE-PEG46-N3, provides a versatile platform for targeted drug delivery. The azide group serves as a chemical handle for the covalent attachment of targeting ligands or drug molecules via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

These this compound conjugates self-assemble in aqueous solutions to form micelles or can be incorporated into liposomal bilayers. The PEG component provides a hydrophilic corona that sterically hinders opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time and promoting passive tumor accumulation through the enhanced permeability and retention (EPR) effect. The terminal azide group allows for the attachment of targeting moieties, enabling active targeting of specific cell surface receptors overexpressed on cancer cells, such as the Human Epidermal Growth Factor Receptor 2 (HER2) or the folate receptor. This dual passive and active targeting strategy enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target toxicity.

These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, including detailed protocols for nanoparticle formulation, drug loading, ligand conjugation, and in vitro/in vivo evaluation.

Data Presentation

The following tables summarize quantitative data from studies utilizing DSPE-PEG based nanoparticles for drug delivery. While specific data for the PEG46 variant may be limited, the presented data for other DSPE-PEG-N3 conjugates offer valuable insights into the expected performance.

Table 1: Physicochemical Properties of DSPE-PEG Based Nanoparticles

FormulationDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000 LiposomesDoxorubicin100 - 170< 0.2-10.2 to +17.6[1]
DSPE-PEG2000 Polymeric LiposomesQuercetin & Temozolomide196.5 ± 47.3Not ReportedNot Reported[2][3]
DSPE-PEG-Liquid Crystalline NanoparticlesPaclitaxel~150< 0.2Not Reported[4]
DSPE-PEG2000 MicellesDoxorubicin97 - 260Not Reported-30.87 to -28.67[5]
PBCA Nanoparticles with PEGPaclitaxel355 ± 120.29-18.4 ± 1.2[6]

Table 2: Drug Loading and Release Kinetics of DSPE-PEG Based Nanoparticles

FormulationDrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)Release ProfileReference
PEGylated Liposomal DoxorubicinDoxorubicin2.4% and 12.9% (w/w Dox/HSPC)>98%< 2% release after 72h in vitro[5][7]
DSPE-PEG2000 Polymeric LiposomesQuercetinNot Reported69.42 - 78.37Not Reported[2][3]
DSPE-PEG2000 Polymeric LiposomesTemozolomideNot Reported53.58 - 66.25Not Reported[2][3]
DSPE-PEG-Liquid Crystalline NanoparticlesPaclitaxelNot ReportedNot ReportedBiphasic: initial fast release followed by sustained release[4]
Gold Nanoparticles with PEGPaclitaxelNot ReportedNot ReportedBiphasic: initial burst followed by slower release over 120h[8]
PBCA Nanoparticles with PEGPaclitaxelNot ReportedNot ReportedSustained release of ~42% over 40h[6]

Table 3: In Vitro Cytotoxicity of DSPE-PEG Based Formulations

Cell LineFormulationDrugIC50 ValueReference
U87/TR (Temozolomide-resistant glioma)DSPE-PEG2000 Polymeric LiposomesQuercetin & TemozolomideLower than free TMZ[2][3]
A2780CIS (Paclitaxel-resistant ovarian cancer)PBCA Nanoparticles with PEGPaclitaxel24.1 ± 1.1 µM[6]
A2780CIS (Paclitaxel-resistant ovarian cancer)Free PaclitaxelPaclitaxel41.9 ± 1.9 µM[6]
C26 (Colorectal carcinoma)Doxorubicin-loaded liposomesDoxorubicinLower than commercial Caelyx®[1]

Experimental Protocols

Protocol 1: Formulation of this compound Incorporated Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound for subsequent drug loading and targeting ligand conjugation.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (Tc) of DSPC (~55°C).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be formed on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the Tc of the lipids.

    • This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes). This will result in a translucent suspension of small unilamellar vesicles (SUVs).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Drug Loading into Liposomes using a pH Gradient (for weakly basic drugs like Doxorubicin)

Materials:

  • Pre-formed "empty" liposomes (from Protocol 1, hydrated with a low pH buffer, e.g., 300 mM citrate buffer, pH 4.0)

  • Doxorubicin hydrochloride

  • Buffer with a higher pH (e.g., HEPES buffered saline, pH 7.5)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Prepare empty liposomes as described in Protocol 1, but use a low pH buffer for hydration.

  • Exchange the external buffer of the liposome suspension with a buffer of physiological pH (e.g., pH 7.4) using a size exclusion column. This creates a pH gradient (acidic inside, neutral outside).

  • Add the doxorubicin solution to the liposome suspension.

  • Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for 30-60 minutes. The uncharged doxorubicin will cross the lipid bilayer and become protonated and trapped in the acidic interior.

  • Remove the unencapsulated drug using size exclusion chromatography or dialysis.

  • Determine the drug loading efficiency and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after disrupting the liposomes with a detergent or organic solvent.

Protocol 3: Conjugation of an Alkyne-Modified Targeting Ligand to this compound Liposomes via CuAAC ("Click Chemistry")

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition reaction to attach a targeting ligand to the surface of the pre-formed liposomes.

Materials:

  • This compound incorporated liposomes

  • Alkyne-modified targeting ligand (e.g., alkyne-peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 10 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

    • Dissolve the alkyne-modified targeting ligand in a suitable solvent.

  • Conjugation Reaction:

    • To the this compound liposome suspension in the reaction buffer, add the alkyne-modified targeting ligand. The molar ratio of azide to alkyne should be optimized, but a slight excess of the alkyne ligand is common.

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the resulting targeted liposomes to remove unreacted ligand, copper catalyst, and other reagents. This can be achieved by size exclusion chromatography or extensive dialysis.

  • Characterization:

    • Confirm the successful conjugation of the targeting ligand using appropriate analytical techniques (e.g., HPLC, mass spectrometry of a disrupted sample, or functional assays).

    • Re-characterize the particle size, PDI, and zeta potential of the final targeted liposomes.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to evaluate the cytotoxicity of the drug-loaded targeted liposomes on cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells or folate receptor-positive HeLa cells)

  • Complete cell culture medium

  • 96-well plates

  • Drug-loaded targeted liposomes, non-targeted liposomes, and free drug solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the free drug, non-targeted liposomes, and targeted liposomes in cell culture medium.

    • Remove the old medium from the cells and add the different drug formulations. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 (the drug concentration that inhibits 50% of cell growth) for each formulation by plotting cell viability against drug concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_conjugation Targeting Ligand Conjugation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro / In Vivo Evaluation lipid_film 1. Lipid Film Hydration (DSPC, Cholesterol, this compound) extrusion 2. Extrusion (Size Reduction) lipid_film->extrusion drug_loading 3. Drug Loading (e.g., pH Gradient) extrusion->drug_loading click_chem 4. Click Chemistry (CuAAC with Alkyne-Ligand) drug_loading->click_chem Formulated Liposomes purification1 5. Purification (Removal of unreacted ligand) click_chem->purification1 dls Size, PDI, Zeta Potential (DLS) purification1->dls ee Encapsulation Efficiency (HPLC/UV-Vis) purification1->ee cytotoxicity 6. In Vitro Cytotoxicity (MTT Assay) dls->cytotoxicity ee->cytotoxicity cellular_uptake 7. Cellular Uptake Studies cytotoxicity->cellular_uptake in_vivo 8. In Vivo Efficacy (Tumor-bearing mouse model) cellular_uptake->in_vivo

Caption: Experimental workflow for developing targeted drug delivery systems using this compound.

HER2 Signaling Pathway

HER2_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes HER2 HER2 HER_family Other HER Family Receptors (e.g., EGFR, HER3) HER2->HER_family Heterodimerization PI3K PI3K HER_family->PI3K Ras Ras HER_family->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Invasion Invasion Transcription->Invasion Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: Simplified HER2 signaling pathway leading to cancer cell proliferation and survival.

Folate Receptor-Mediated Endocytosis

folate_endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Folate_Liposome Folate-Targeted Liposome Folate_Receptor Folate Receptor Folate_Liposome->Folate_Receptor Binding Caveolae Caveolae Formation Folate_Receptor->Caveolae Internalization Early_Endosome Early Endosome (pH ~6.0-6.5) Caveolae->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Receptor_Recycling Receptor Recycling Early_Endosome->Receptor_Recycling Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation & Drug Release Receptor_Recycling->Folate_Receptor

Caption: Pathway of folate receptor-mediated endocytosis for targeted drug delivery.

References

Application Notes and Protocols for DSPE-PEG-N3 in Peptide and Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) is a biocompatible and amphiphilic polymer widely utilized in drug delivery systems.[1] The DSPE-PEG construct can self-assemble into micelles or be incorporated into liposomes and other nanoparticles, offering a versatile platform for therapeutic delivery.[2][3] The PEGylated surface of these nanoparticles provides a "stealth" characteristic, which reduces clearance by the mononuclear phagocyte system, prolongs circulation time, and enhances accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[4]

The terminal azide (-N3) group on DSPE-PEG-N3 enables the covalent attachment of peptides, proteins, and other biomolecules through a highly efficient and specific bioorthogonal reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry".[5][6] This reaction forms a stable triazole linkage between the azide-functionalized DSPE-PEG and an alkyne-modified biomolecule.[5] This targeted approach facilitates the development of sophisticated drug delivery vehicles that can actively target specific cells or tissues, thereby improving therapeutic efficacy and minimizing off-target effects.[4]

These application notes provide detailed protocols for the conjugation of alkyne-modified peptides and proteins to DSPE-PEG-N3, the formulation of the resulting conjugates into nanoparticles, and their subsequent characterization.

Data Presentation

Table 1: Physicochemical Properties of Peptide-Conjugated DSPE-PEG Nanoparticles
Nanoparticle FormulationTargeting PeptideMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
cRGD-CL/pshOC-2cRGD150 ± 1.02< 0.219.8 ± 0.249[7]
DSPC/MonY-BN-AA1 LiposomesBombesin Analog (BN-AA1)136.3 ± 42.40.20 ± 0.05Not Reported[8]
DSPE-PEG2000 MicellesNone (unconjugated)52.00.952-38.0[9]
Table 2: In Vitro Cellular Uptake and Efficacy of Targeted Nanoparticles
Cell LineNanoparticle FormulationAssayResultReference
Breast Cancer CellscRGD-CL/pshOC-2Flow CytometrySignificantly promoted liposome targeting[7]
PC-3 (Prostate Cancer)DSPC/MonY-BN-AA1/DoxTumor Growth Inhibition43% inhibition vs. non-targeted liposomes[8]
OVCAR5 (Ovarian Cancer)Biotin-azide conjugateMass Spectrometry18% product yield on membrane proteins[10]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of DSPE-PEG-N3 and an Alkyne-Modified Peptide

This protocol details the conjugation of an alkyne-containing peptide to DSPE-PEG-N3 using a copper-catalyzed click reaction.

Materials:

  • DSPE-PEG-N3

  • Alkyne-modified peptide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent (e.g., Dimethylformamide, DMF)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents. For example, a 20 mM CuSO₄ solution in deionized water, a 50 mM THPTA solution in deionized water, and a 100 mM sodium ascorbate solution in deionized water. The sodium ascorbate solution should be prepared fresh.[11]

    • Dissolve the alkyne-modified peptide and DSPE-PEG-N3 in the reaction buffer. An organic co-solvent like DMF may be used to aid in the dissolution of the lipid conjugate.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified peptide and DSPE-PEG-N3. A slight molar excess of the peptide (e.g., 1.2 to 2-fold) is often used.[5]

    • Add the THPTA ligand to the reaction mixture.

    • Premix the CuSO₄ and THPTA solutions before adding to the main reaction mixture to form the copper(I)-ligand complex.

    • Purge the reaction vessel with an inert gas (nitrogen or argon) for several minutes to remove oxygen, which can oxidize the copper(I) catalyst.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[5]

    • Continue to maintain the reaction under an inert atmosphere.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature with gentle stirring for 1 to 16 hours.[12] Reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification of the Conjugate:

    • Purify the DSPE-PEG-peptide conjugate to remove unreacted peptide, copper catalyst, and other reagents. Dialysis using an appropriate molecular weight cutoff membrane against deionized water is a common method.[13][14]

    • Alternatively, size exclusion chromatography (SEC) can be employed for purification.[15]

    • Critical Note on Purification: Avoid acidic conditions (pH < 6) during purification, as this can lead to the hydrolysis of the ester bonds in the DSPE lipid.[16][17]

  • Characterization:

    • Confirm the successful conjugation using techniques such as MALDI-TOF or ESI mass spectrometry to identify the molecular weight of the conjugate.[14][16]

    • The purity of the conjugate can be assessed by HPLC.

Protocol 2: Formulation of DSPE-PEG-Peptide Conjugated Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating the DSPE-PEG-peptide conjugate.

Materials:

  • DSPE-PEG-peptide conjugate

  • Structural lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol)

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the DSPE-PEG-peptide conjugate and other lipids (e.g., DSPC and cholesterol in a desired molar ratio) in chloroform in a round-bottom flask.[4]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[4]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently agitating. This process is typically carried out at a temperature above the phase transition temperature of the lipids (e.g., 60°C).[4] This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder.[18]

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).[19]

    • The morphology of the liposomes can be visualized using transmission electron microscopy (TEM).

Protocol 3: In Vitro Cell Uptake Assay

This protocol outlines a method to assess the cellular uptake of peptide-targeted liposomes.

Materials:

  • Fluorescently labeled peptide-conjugated liposomes (e.g., containing a fluorescent lipid)

  • Target cells (expressing the receptor for the conjugated peptide) and control cells (low or no receptor expression)

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in appropriate culture vessels (e.g., 96-well plates or chamber slides) and allow them to adhere overnight.

  • Incubation with Liposomes:

    • Treat the cells with the fluorescently labeled peptide-conjugated liposomes and non-targeted control liposomes at various concentrations.

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing:

    • After incubation, wash the cells multiple times with cold PBS to remove any non-internalized liposomes.

  • Analysis:

    • Flow Cytometry: For quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.

    • Fluorescence Microscopy: For qualitative analysis, visualize the cellular uptake of the fluorescent liposomes using a fluorescence microscope.

Visualizations

G cluster_0 Conjugation Workflow reagents DSPE-PEG-N3 + Alkyne-Peptide reaction Click Reaction (CuAAC) reagents->reaction catalyst CuSO4 + Sodium Ascorbate + THPTA catalyst->reaction purification Purification (Dialysis/SEC) reaction->purification characterization1 Characterization (Mass Spec, HPLC) purification->characterization1 conjugate DSPE-PEG-Peptide Conjugate characterization1->conjugate

Caption: Workflow for the synthesis and purification of DSPE-PEG-peptide conjugates.

G cluster_1 Liposome Formulation Workflow lipids DSPE-PEG-Peptide + Structural Lipids film Thin-Film Hydration lipids->film extrusion Extrusion film->extrusion purification2 Purification extrusion->purification2 characterization2 Characterization (DLS, TEM) purification2->characterization2 liposomes Targeted Liposomes characterization2->liposomes

Caption: Workflow for the formulation and characterization of targeted liposomes.

G cluster_2 Targeted Drug Delivery Pathway liposome Peptide-Targeted Liposome binding Receptor Binding liposome->binding receptor Cell Surface Receptor receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release target Intracellular Target release->target

Caption: Cellular uptake pathway of peptide-targeted liposomes.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with DSPE-PEG46-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems. The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) provides a hydrophilic shield, known as PEGylation, which enhances nanoparticle stability, reduces non-specific protein adsorption, and prolongs circulation time in vivo. The incorporation of a terminal azide (N3) group on the PEG chain, as in DSPE-PEG46-N3, offers a versatile platform for the covalent attachment of targeting ligands, imaging agents, or other functional molecules through highly efficient and bio-orthogonal "click chemistry" reactions.

This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles using this compound. It covers the preparation of both liposomal and polymeric nanoparticles, their subsequent functionalization using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and methods for their characterization.

Key Applications

The functionalization of nanoparticles with this compound enables a broad range of applications in nanomedicine, including:

  • Active Targeting: Covalent attachment of targeting moieties such as peptides (e.g., RGD), antibodies, or small molecules allows for specific delivery of therapeutic payloads to diseased cells and tissues, enhancing efficacy and reducing off-target effects.

  • Theranostics: Co-conjugation of imaging agents and therapeutic drugs onto the nanoparticle surface facilitates simultaneous diagnosis and therapy.

  • Controlled Drug Release: The nanoparticle platform can be designed to release its payload in response to specific stimuli present at the target site.

Data Presentation: Physicochemical Properties of Functionalized Nanoparticles

The following tables summarize representative quantitative data for nanoparticles at different stages of the functionalization process.

Table 1: Characterization of Liposomes Functionalized with this compound and c(RGDfK)-Alkyne

Formulation Mean Diameter (nm) ± SD Polydispersity Index (PDI) ± SD Zeta Potential (mV) ± SD Drug Encapsulation Efficiency (%)
Bare Liposomes110 ± 5.20.15 ± 0.03-25.8 ± 2.195.2
This compound Liposomes115 ± 4.80.13 ± 0.02-22.4 ± 1.994.8
c(RGDfK)-Conjugated Liposomes120 ± 5.50.14 ± 0.03-20.1 ± 2.394.5

Table 2: Characterization of PLGA Nanoparticles Functionalized with this compound and c(RGDfK)-Alkyne

Formulation Mean Diameter (nm) ± SD Polydispersity Index (PDI) ± SD Zeta Potential (mV) ± SD Drug Loading Content (%)
Bare PLGA Nanoparticles150 ± 7.30.18 ± 0.04-35.2 ± 3.58.5
This compound PLGA Nanoparticles160 ± 6.90.16 ± 0.03-30.7 ± 3.18.2
c(RGDfK)-Conjugated PLGA Nanoparticles165 ± 7.80.17 ± 0.04-28.5 ± 2.98.1

Experimental Workflow for Nanoparticle Functionalization and In Vitro Testing

The following diagram illustrates the overall workflow from nanoparticle preparation to cellular uptake studies.

G cluster_0 Nanoparticle Formulation cluster_1 Surface Functionalization (Click Chemistry) cluster_2 Characterization cluster_3 In Vitro Evaluation NP_Prep Nanoparticle Preparation (e.g., Film Hydration or Nanoprecipitation) Incorp Incorporation of This compound NP_Prep->Incorp Drug_Load Drug Loading Incorp->Drug_Load Click_Rxn CuAAC Reaction with Alkyne-Ligand Drug_Load->Click_Rxn Azide-Presenting Nanoparticles Purification Purification (e.g., Dialysis, SEC) Click_Rxn->Purification DLS Size & Zeta Potential (DLS) Purification->DLS TEM Morphology (TEM) Purification->TEM Drug_Quant Drug Quantification (HPLC/UV-Vis) Purification->Drug_Quant Cell_Culture Cell Culture (Target vs. Control Cells) Purification->Cell_Culture Functionalized Nanoparticles Uptake_Study Cellular Uptake Assay (Flow Cytometry/Confocal) Cell_Culture->Uptake_Study Cytotoxicity Cytotoxicity Assay (MTT) Uptake_Study->Cytotoxicity

Caption: Experimental workflow for nanoparticle functionalization.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound, suitable for encapsulating hydrophilic drugs.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and this compound in a molar ratio of 55:40:5 in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer containing the dissolved hydrophilic drug. The hydration should be performed by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Perform the extrusion for an odd number of passes (e.g., 11-21 times) at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography (SEC) using a Sephadex G-50 column or by dialysis against the hydration buffer.

Protocol 2: Preparation of this compound-Containing PLGA Nanoparticles by Nanoprecipitation

This protocol is suitable for the encapsulation of hydrophobic drugs within a polymeric nanoparticle core.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Acetone (or other water-miscible organic solvent)

  • Aqueous phase (e.g., deionized water or buffer)

  • Hydrophobic drug (e.g., Paclitaxel)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve PLGA and the hydrophobic drug in acetone.

    • In a separate vial, dissolve the this compound in acetone and add it to the PLGA/drug solution.

  • Nanoprecipitation:

    • Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.

    • The rapid solvent diffusion will cause the precipitation of PLGA, forming nanoparticles with the this compound on the surface.

  • Solvent Evaporation and Purification:

    • Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).

    • Wash the nanoparticle pellet several times with deionized water to remove any unencapsulated drug and excess reagents.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Nanoparticle Surfaces

This protocol describes the conjugation of an alkyne-containing targeting ligand to the azide-functionalized nanoparticle surface.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1 or 2)

  • Alkyne-containing targeting ligand (e.g., Alkyne-c(RGDfK))

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I)-stabilizing ligand)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (dialysis or SEC)

Procedure:

  • Reaction Setup:

    • Disperse the azide-functionalized nanoparticles in the reaction buffer.

    • Add the alkyne-containing targeting ligand to the nanoparticle suspension. A molar excess of the ligand (e.g., 5-10 fold relative to the this compound) is typically used.

    • If using THPTA, prepare a premix of CuSO4 and THPTA in the reaction buffer.

  • Click Reaction:

    • Add the CuSO4 (with or without THPTA) to the nanoparticle/ligand mixture. A typical final concentration is 0.1 mM CuSO4.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate. A typical final concentration is 1 mM.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove the excess unreacted ligand, copper catalyst, and other reagents by dialysis against a suitable buffer or by size exclusion chromatography.

Signaling Pathway: Integrin-Mediated Cell Adhesion and Signaling

Targeting integrins, such as αvβ3, which are often overexpressed on tumor endothelial cells and some cancer cells, is a common strategy in targeted drug delivery. The RGD peptide motif is a well-known ligand for these integrins. The following diagram illustrates a simplified view of the signaling cascade initiated upon RGD-integrin binding.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling RGD_NP RGD-Nanoparticle Integrin αvβ3 Integrin RGD_NP->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Simplified RGD-Integrin signaling pathway.

Characterization Methods

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles in suspension.

  • Morphology: Transmission Electron Microscopy (TEM) provides visualization of the nanoparticle size, shape, and morphology.

  • Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry after lysing the nanoparticles.

    • Encapsulation Efficiency (EE%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

    • Drug Loading Content (DLC%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • Surface Functionalization: Successful conjugation of the targeting ligand can be confirmed by various methods, including NMR, FTIR, or by quantifying a fluorescently labeled ligand.

Conclusion

This compound is a valuable tool for the surface functionalization of nanoparticles, enabling the development of sophisticated drug delivery systems. The protocols and data presented here provide a comprehensive guide for researchers to design, fabricate, and characterize these advanced nanomedicines for a variety of therapeutic applications. Careful optimization of the formulation and reaction conditions is essential to achieve the desired physicochemical properties and biological performance.

Application Notes and Protocols: DSPE-PEG46-N3 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a 46-unit polyethylene glycol (PEG) chain with a terminal azide group (DSPE-PEG46-N3) is a versatile tool for in vivo imaging applications. This phospholipid-PEG conjugate is a key component in the formulation of various nanoparticles, such as liposomes and micelles, designed for targeted delivery of imaging agents. The DSPE component provides a stable anchor within the lipid bilayer of the nanoparticle.[1][2] The PEG chain creates a hydrophilic shield that reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[2][3] The terminal azide group is particularly useful for "click chemistry," a highly efficient and bio-orthogonal reaction, allowing for the covalent attachment of imaging probes or targeting ligands.[1][4][5] This enables the development of customized imaging agents for a wide range of in vivo applications.

Principle of Nanoparticle-Based In Vivo Imaging: The Enhanced Permeability and Retention (EPR) Effect

A key principle underlying the use of nanoparticles for in vivo tumor imaging is the Enhanced Permeability and Retention (EPR) effect.[6][7] Tumors often exhibit leaky blood vessels with large gaps between endothelial cells, allowing nanoparticles to extravasate into the tumor tissue.[8] Additionally, tumors typically have poor lymphatic drainage, which leads to the retention and accumulation of these nanoparticles within the tumor microenvironment.[7] This passive targeting mechanism enhances the contrast and signal from the imaging agent at the tumor site.[9] However, the EPR effect can be heterogeneous, varying between tumor types and even within a single tumor.[9]

Quantitative Data Summary

The following table summarizes representative quantitative data for DSPE-PEG formulated nanoparticles in preclinical in vivo imaging studies. It is important to note that specific data for this compound may vary depending on the nanoparticle formulation, the attached imaging probe, and the animal model used.

ParameterNanoparticle FormulationAnimal ModelKey FindingsReference
Circulation Half-life PEGylated liposomesMiceIncorporation of DSPE-PEG significantly prolongs blood circulation half-life.[10]
Tumor Accumulation "Rigid" PEGylated liposomes (DSPC:Chol:DSPE-PEG2000)B16F10 melanoma tumor-bearing miceRapid tumor accumulation with peak values of approximately 5% of the injected dose per gram of tissue.[10]
Biodistribution PEGylated liposomesMicePEGylation reduces uptake by the reticuloendothelial system (liver and spleen).[11]
Particle Size DSPE-PEG2000/Soluplus microparticlesN/AParticle size can be controlled by the ratio of components, with a 1/1 ratio yielding stable particles around 128.1 nm.[3]
Zeta Potential DSPE-PEG2000/Soluplus microparticlesN/AFormulations typically exhibit a negative zeta potential, contributing to stability.[3]

Experimental Protocols

Protocol 1: Formulation of this compound Containing Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol) and this compound in chloroform. A common molar ratio is 5.7:3.8:0.5 for DOPE:CHEMS:DSPE-PEG.[11]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.

    • The hydration process results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion multiple times (e.g., 10-20 passes) to ensure a narrow size distribution.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Assess the incorporation of this compound using appropriate analytical techniques.

Protocol 2: Click Chemistry Conjugation of an Imaging Probe to this compound Liposomes

This protocol outlines the attachment of an alkyne-functionalized imaging probe to the azide-terminated PEG chains on the liposome surface.

  • Prepare Reagents:

    • Dissolve the alkyne-functionalized imaging probe in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate, or use a copper-free click chemistry reagent like DBCO.[12]

  • Conjugation Reaction:

    • Add the alkyne-functionalized imaging probe to the this compound liposome suspension.

    • If using a copper-catalyzed reaction, add the copper(II) sulfate and sodium ascorbate to the mixture.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours) with gentle stirring.

  • Purification:

    • Remove the unreacted imaging probe and catalyst by size exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation of the imaging probe to the liposomes using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC.

Protocol 3: In Vivo Imaging in a Murine Tumor Model

This protocol provides a general workflow for in vivo imaging using the formulated imaging agent.

  • Animal Model:

    • Induce tumors in immunocompromised mice by subcutaneously injecting cancer cells (e.g., 4T1 cells).[11]

    • Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

  • Administration of Imaging Agent:

    • Intravenously inject the this compound based imaging agent into the tumor-bearing mice via the tail vein. The dosage will depend on the specific imaging agent and modality.

  • Image Acquisition:

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform imaging using the appropriate modality (e.g., fluorescence imaging, PET, MRI).

  • Biodistribution Study (Optional):

    • After the final imaging time point, euthanize the mice and harvest major organs and the tumor.

    • Quantify the amount of the imaging agent in each tissue to determine the biodistribution profile.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_conjugation Bioconjugation cluster_invivo In Vivo Studies lipid_film Lipid Film Formation hydration Hydration lipid_film->hydration extrusion Size Extrusion hydration->extrusion click_chem Click Chemistry extrusion->click_chem purification Purification click_chem->purification injection IV Injection purification->injection imaging In Vivo Imaging injection->imaging biodistribution Biodistribution Analysis imaging->biodistribution caption Experimental Workflow for In Vivo Imaging

Caption: Experimental Workflow for In Vivo Imaging.

epr_effect cluster_blood_vessel Tumor Blood Vessel cluster_tumor Tumor Microenvironment blood Bloodstream nanoparticle Nanoparticle blood->nanoparticle Extravasation (Leaky Vasculature) tumor_cells Tumor Cells nanoparticle->tumor_cells Accumulation (Poor Lymphatic Drainage) caption The Enhanced Permeability and Retention (EPR) Effect

Caption: The Enhanced Permeability and Retention (EPR) Effect.

References

Application Notes and Protocols: A Comparative Analysis of Copper-Catalyzed and Strain-Promoted Click Chemistry for DSPE-PEG₄₆-N₃ Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive comparison of two powerful bioconjugation techniques, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the functionalization of DSPE-PEG₄₆-N₃. This phospholipid-polyethylene glycol conjugate, featuring a terminal azide group, is a critical component in the development of targeted drug delivery systems, such as liposomes and micelles.[1][2] The choice between CuAAC and SPAAC is paramount as it significantly impacts reaction efficiency, biocompatibility, and the overall success of the final conjugate.[3]

Introduction to Click Chemistry with DSPE-PEG₄₆-N₃

DSPE-PEG₄₆-N₃ is an amphiphilic molecule where the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor facilitates integration into lipid bilayers, while the hydrophilic PEG₄₆ spacer enhances stability and circulation time of nanocarriers.[2][4] The terminal azide (N₃) group serves as a versatile handle for "click" chemistry, enabling the covalent attachment of targeting ligands, imaging agents, or therapeutic payloads.[5][6]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to accelerate the cycloaddition between the terminal azide of DSPE-PEG₄₆-N₃ and a terminal alkyne-functionalized molecule, resulting in a stable 1,4-disubstituted triazole linkage.[7][8] CuAAC is renowned for its rapid reaction kinetics and high yields.[8] However, the requisite copper catalyst can exhibit cytotoxicity, which is a significant consideration for in vivo applications.[9][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide on DSPE-PEG₄₆-N₃ without the need for a metal catalyst.[11][12] The high ring strain of the cyclooctyne drives the reaction forward.[7] This method offers excellent biocompatibility, making it ideal for applications in living systems.[11][13]

Quantitative Comparison: CuAAC vs. SPAAC

The selection between CuAAC and SPAAC for conjugating molecules to DSPE-PEG₄₆-N₃ depends on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative and qualitative parameters to guide this decision.[7][14]

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to potential copper cytotoxicity[9][10]High, suitable for in vivo applications[11]
Reaction Kinetics Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction)[8]Fast, but generally slower than CuAAC[15]
Reactant Stability Terminal alkynes are generally stable and simple to synthesize.Strained cyclooctynes can be less stable and more complex to synthesize.[16]
Reaction Conditions Aqueous or organic solvents, broad pH (4-12) and temperature range.[8]Typically performed at physiological temperature.
Regioselectivity Exclusively forms the 1,4-disubstituted triazole.[7]Forms a mixture of regioisomers.[11]
FeatureCuAACSPAAC
Advantages - Extremely fast reaction rates- High yields- Simple and stable alkyne partners- Well-established protocols- High biocompatibility (copper-free)[11]- No catalyst-related cytotoxicity[9]- Suitable for in vivo and live cell applications
Disadvantages - Potential cytotoxicity from copper catalyst[9][10]- Requires a reducing agent and ligand to stabilize Cu(I)[17]- Potential for oxidative damage to biomolecules- Generally slower reaction kinetics than CuAAC[15]- Strained cyclooctyne reagents can be bulky and more expensive- Potential for side reactions with thiols[18]

Experimental Protocols

The following are generalized protocols for the conjugation of a molecule of interest (e.g., a targeting peptide) to DSPE-PEG₄₆-N₃ using either CuAAC or SPAAC. Optimization may be required based on the specific reactants.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule to DSPE-PEG₄₆-N₃.

Materials:

  • DSPE-PEG₄₆-N₃

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvent for dissolving lipids (e.g., chloroform or a mixture of chloroform and methanol)

  • Nitrogen gas

Procedure:

  • Preparation of Lipid Film:

    • In a round-bottom flask, dissolve DSPE-PEG₄₆-N₃ and the alkyne-functionalized molecule (typically at a 1:1 to 1:1.5 molar ratio) in a suitable organic solvent.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a stream of nitrogen gas or in a desiccator under vacuum for at least 1 hour to remove residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a degassed buffer by vortexing or sonication to form a liposomal suspension containing the azide and alkyne components.

  • Click Reaction:

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in degassed buffer).

    • Prepare a premixed solution of CuSO₄ and THPTA ligand in a 1:5 molar ratio (e.g., 20 mM CuSO₄ and 100 mM THPTA).[19]

    • To the liposomal suspension, add the CuSO₄/THPTA premix to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[19]

    • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove unreacted components and the copper catalyst by methods such as dialysis, size-exclusion chromatography, or centrifugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained cyclooctyne-functionalized molecule to DSPE-PEG₄₆-N₃.

Materials:

  • DSPE-PEG₄₆-N₃

  • Strained cyclooctyne (e.g., DBCO)-functionalized molecule of interest

  • Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvent for dissolving lipids (e.g., chloroform or a mixture of chloroform and methanol)

  • Nitrogen gas

Procedure:

  • Preparation of Lipid Film:

    • In a round-bottom flask, dissolve DSPE-PEG₄₆-N₃ and the DBCO-functionalized molecule (typically at a 1:1 to 1:1.5 molar ratio) in a suitable organic solvent.

    • Create a thin lipid film by removing the solvent with a rotary evaporator.

    • Dry the film thoroughly under nitrogen or vacuum.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with the desired buffer to form a liposomal suspension.

  • Click Reaction:

    • The reaction will proceed spontaneously upon hydration and mixing of the azide and DBCO components.

    • Incubate the mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours.[3] The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, mass spectrometry).

  • Purification:

    • Purify the resulting conjugate using standard techniques like dialysis or size-exclusion chromatography to remove any unreacted starting materials.

Visualization of Workflows and Concepts

To better illustrate the processes and decision-making involved, the following diagrams are provided.

CuAAC_Workflow A 1. Prepare Lipid Film (DSPE-PEG-N3 + Alkyne-Molecule) B 2. Hydration (Liposome Formation) A->B C 3. Add Catalyst Premix (CuSO4 + THPTA) B->C D 4. Initiate Reaction (Add Sodium Ascorbate) C->D E 5. Incubation (RT, 1-4h) D->E F 6. Purification (Dialysis / SEC) E->F G Conjugated Product F->G

Caption: General workflow for a CuAAC reaction.

SPAAC_Workflow A 1. Prepare Lipid Film (DSPE-PEG-N3 + DBCO-Molecule) B 2. Hydration (Liposome Formation) A->B C 3. Incubation (RT, 2-12h) B->C D 4. Purification (Dialysis / SEC) C->D E Conjugated Product D->E

Caption: Simplified workflow for a SPAAC reaction.

Decision_Tree Start Application Requirement? Biocompatibility High Biocompatibility (In Vivo / Live Cell)? Start->Biocompatibility Speed Fast Kinetics Critical? Biocompatibility->Speed No SPAAC Use SPAAC Biocompatibility->SPAAC Yes Speed->SPAAC No CuAAC Use CuAAC Speed->CuAAC Yes ConsiderSPAAC Consider SPAAC if biomolecule is sensitive CuAAC->ConsiderSPAAC

Caption: Decision tree for selecting between CuAAC and SPAAC.

Conclusion

Both CuAAC and SPAAC are highly effective methods for the functionalization of DSPE-PEG₄₆-N₃. The choice between them is dictated by the specific requirements of the application. For applications demanding high reaction speed and where the presence of a well-ligated copper catalyst is acceptable, CuAAC is an excellent option. For most in vivo studies, particularly those involving sensitive biological systems or requiring long-term observation, the superior biocompatibility of SPAAC makes it the more prudent choice.[14] Researchers should carefully weigh the trade-offs between reaction kinetics, biocompatibility, and the synthetic accessibility of the alkyne partner when designing their conjugation strategy.

References

Application Notes and Protocols for Sterilization of DSPE-PEG46-N3 Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formulations containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-46] (DSPE-PEG46-N3) are pivotal in the development of targeted drug delivery systems and diagnostic agents. The terminal azide (N3) group enables site-specific conjugation of targeting moieties, imaging agents, or other functional molecules via "click chemistry." Ensuring the sterility of these parenteral formulations is a critical step for their safe clinical application. However, the sterilization process itself can potentially compromise the integrity of the liposomal structure, the DSPE-PEG lipid, and the reactive azide group.

These application notes provide a comprehensive overview of suitable sterilization methods for this compound containing formulations. Detailed protocols for recommended sterilization techniques and subsequent integrity and functionality assessments are provided to guide researchers in selecting and validating an appropriate sterilization strategy.

Overview of Sterilization Methods

The choice of sterilization method is critical and must be carefully evaluated to ensure it achieves the required sterility assurance level (SAL) without degrading the product.[1] Conventional sterilization methods can present challenges for sensitive liposomal formulations.[2]

A comparative summary of common sterilization methods and their potential impact on this compound formulations is presented below.

Sterilization MethodPrinciplePotential Advantages for this compound FormulationsPotential Disadvantages and Risks for this compound FormulationsRecommendation
Aseptic Processing & Sterile Filtration Physical removal of microorganisms by filtration through a 0.22 µm filter in a sterile environment.[1]- Mild process, minimizes chemical and thermal stress.[3] - Generally considered the most suitable method for sensitive liposomal formulations.[1][2]- Only applicable for liposomes with a diameter significantly smaller than 200 nm.[1] - Potential for filter clogging and product loss.[4] - Does not eliminate viruses.Highly Recommended
Gamma Irradiation Inactivation of microorganisms by exposure to cobalt-60 gamma rays.[5]- Can be performed on the final, sealed product (terminal sterilization).[1]- Can generate free radicals, leading to lipid peroxidation and degradation of the PEG chain.[5] - Potential for cleavage of the azide group.Feasible with Caution & Thorough Validation
Ethylene Oxide (EtO) Gas Alkylation of microbial DNA and proteins by ethylene oxide gas.[6]- Low-temperature process, suitable for heat-sensitive materials.[6]- EtO is highly reactive and may react with the azide group. - Potential for toxic residues.[2]Not Generally Recommended; Requires Extensive Validation
Autoclaving (Steam Sterilization) Inactivation of microorganisms using high-pressure saturated steam (e.g., 121°C for 15 min).[7][8]- Effective and well-established method.- High temperatures can cause lipid hydrolysis, liposome aggregation, and drug leakage.[7] - Thermal degradation of the PEG chain and azide group is likely.Not Recommended for most this compound Formulations

Recommended Sterilization Protocol: Aseptic Processing and Sterile Filtration

Aseptic processing in combination with sterile filtration is the most recommended method for sterilizing this compound containing formulations to preserve their critical quality attributes.

Experimental Workflow for Aseptic Filtration

cluster_prep Pre-Filtration cluster_sterile Sterile Filtration cluster_post Post-Filtration Analysis formulation This compound Formulation prefiltration Pre-filtration (Optional) (e.g., 0.45 µm filter) formulation->prefiltration To remove larger aggregates sterile_filter Sterile Filtration (0.22 µm PVDF or PES filter) prefiltration->sterile_filter Aseptic Transfer collection Aseptic Collection in Sterile Vials sterile_filter->collection qc_testing Quality Control Testing collection->qc_testing cluster_prep Preparation cluster_irrad Irradiation cluster_post Post-Irradiation Analysis formulation This compound Formulation in Final Vials irradiation Gamma Irradiation (e.g., 25 kGy, controlled temp/atmosphere) formulation->irradiation qc_testing Comprehensive Quality Control Testing irradiation->qc_testing cluster_reaction Click Reaction cluster_analysis Analysis liposome Sterilized this compound Liposomes reaction Copper-free Click Reaction (e.g., with DBCO-Fluorophore) liposome->reaction alkyne_probe Alkyne-functionalized Fluorescent Probe alkyne_probe->reaction separation Separation of Unreacted Probe (Size Exclusion Chromatography) reaction->separation quantification Quantification of Conjugated Probe (Fluorimetry or UV-Vis) separation->quantification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DSPE-PEG46-N3 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of DSPE-PEG46-N3 conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a lipid-polyethylene glycol (PEG) conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is attached to a PEG chain with an average of 46 ethylene glycol units, terminating in an azide (N3) group. The DSPE portion serves as a hydrophobic anchor for integration into lipid bilayers, such as liposomes and nanoparticles, while the hydrophilic PEG chain provides a "stealth" characteristic, improving stability and circulation time in biological systems. The terminal azide group is a versatile chemical handle for "click chemistry," enabling the covalent attachment of various molecules.[1]

Q2: What type of conjugation reaction is this compound used for?

A2: this compound is primarily used for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This can be performed via two main routes:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins the azide group with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group.[4][5] This method is preferred for biological applications where copper toxicity is a concern.[6]

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure stability and reactivity, this compound should be stored at -5°C or colder, kept dry, and protected from light.[1] For short-term storage (days to weeks), 0-4°C is acceptable. When preparing stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Can the DSPE anchor hydrolyze during the conjugation reaction?

A4: Yes, the fatty acid esters of the DSPE anchor are susceptible to hydrolysis under acidic conditions (e.g., pH below 4), especially at elevated temperatures.[7] It is crucial to maintain a neutral or slightly basic pH during the conjugation and purification steps to prevent the formation of hydrolysis byproducts.[7]

Q5: How can I purify the final DSPE-PEG46-conjugate?

A5: Purification can be achieved using methods that separate molecules based on size or hydrophobicity. Common techniques include:

  • Size Exclusion Chromatography (SEC): Effective for removing smaller, unreacted molecules.

  • Dialysis: Useful for removing small molecule reagents and byproducts, typically with a molecular weight cutoff (MWCO) of around 3000 Da.[8]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can provide high-purity conjugates but requires careful method development to avoid DSPE hydrolysis if acidic mobile phases are used.[7]

Troubleshooting Guides

This guide addresses common problems encountered during this compound conjugation reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Degraded Reagents: this compound or the alkyne-containing molecule may have degraded due to improper storage.Ensure reagents are stored under the recommended conditions (cold, dry, dark). Use fresh reagents if degradation is suspected.
Suboptimal Reaction pH: The pH of the reaction buffer may not be suitable for the chosen click chemistry method.For CuAAC, maintain a pH between 6.5 and 8.0.[9] For SPAAC, a pH of 7.0-7.5 is generally effective. Avoid acidic buffers that can cause hydrolysis of the DSPE anchor.[7]
Ineffective Catalyst (CuAAC): The copper(I) catalyst may have oxidized to the inactive copper(II) state. The ligand may not be appropriate.Prepare the copper(I) catalyst solution fresh using a reducing agent like sodium ascorbate.[2] Use a stabilizing ligand such as THPTA for aqueous reactions.[2]
Low Reactant Concentration: Dilute reaction mixtures can lead to slow reaction kinetics.Increase the concentration of the reactants if possible.
Steric Hindrance: The molecule being conjugated may be bulky, hindering the accessibility of the azide or alkyne groups.Consider using a DSPE-PEG with a longer PEG spacer to increase the distance between the lipid anchor and the reactive group.
Antibody/Protein Aggregation After Conjugation High Degree of Labeling: Attaching too many DSPE-PEG molecules to a protein can lead to aggregation.Optimize the molar ratio of the DSPE-PEG-N3 (or its activated counterpart) to the protein. Perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation.[10]
Hydrophobic Interactions: The DSPE anchor can increase the hydrophobicity of the conjugate, leading to aggregation.Ensure adequate mixing during the reaction. The final conjugate may require a specific buffer formulation for optimal solubility.
Inconsistent Results Between Batches Variability in Raw Materials: There can be batch-to-batch variability in the purity and polydispersity of DSPE-PEG reagents.Characterize new batches of DSPE-PEG-N3 using techniques like HPLC or mass spectrometry to ensure consistency.[11]
Procedural Variations: Minor differences in reaction setup, such as addition rates or mixing speed, can affect the outcome.Standardize the protocol and use automated or semi-automated systems for critical steps where possible.
DSPE-PEG Conjugate is Unstable Hydrolysis of DSPE: Exposure to acidic conditions during purification or storage can cleave the lipid anchor.Maintain neutral or slightly basic pH throughout all steps.[7] Buffer fractions to a neutral pH immediately after elution if using acidic HPLC conditions.[7]
Oxidation of DBCO Moiety (SPAAC): The DBCO group on the alkyne partner can lose reactivity over time due to oxidation.Store DBCO-functionalized molecules under inert gas if possible and use them within their recommended shelf life.[4]

Data Presentation: Optimizing Reaction Conditions

The efficiency of the this compound conjugation is highly dependent on the reaction parameters. The following tables summarize key conditions for both SPAAC and CuAAC reactions based on established protocols.

Table 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Reaction Parameters

ParameterRecommended ConditionRationale & Notes
Reactants DSPE-PEG-N3 and a DBCO-functionalized moleculeDBCO is a commonly used and highly reactive strained alkyne for copper-free click chemistry.[4]
Molar Ratio (DSPE-PEG-N3 : DBCO) 1:1.5 to 1:3A slight excess of the DBCO-functionalized molecule can help drive the reaction to completion.[12]
Solvent PBS, HEPES, or other aqueous buffers. DMSO can be used as a co-solvent.The reaction is bio-orthogonal and proceeds well in aqueous environments.[13]
pH 7.0 - 7.5Maintains the stability of the DSPE anchor and is compatible with most biological molecules.[13]
Temperature Room Temperature (20-25°C) or 37-45°CThe reaction proceeds efficiently at room temperature.[13] Slightly elevated temperatures (up to 45°C) can increase the reaction rate.[12]
Reaction Time 1 - 24 hoursReaction time depends on reactant concentrations and temperature. Monitor reaction progress by HPLC or other analytical methods.[12][13]

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Reaction Parameters

ParameterRecommended ConditionRationale & Notes
Reactants DSPE-PEG-N3 and a terminal alkyne-functionalized moleculeCuAAC is specific for terminal alkynes.
Molar Ratio (DSPE-PEG-N3 : Alkyne) 1:1 to 1:1.2A near-equimolar ratio is often sufficient due to the high efficiency of the reaction.
Catalyst System CuSO4 (Copper(II) Sulfate) with a reducing agent (e.g., Sodium Ascorbate)Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[2]
Catalyst Concentration 0.1 - 1 mM CuSO4Lower concentrations are often sufficient and minimize potential side reactions or damage to biomolecules.[14]
Ligand THPTA (for aqueous solutions)A water-soluble ligand that stabilizes the Cu(I) catalyst, accelerates the reaction, and protects biomolecules from oxidative damage.[2][14]
Ligand to Copper Ratio 5:1An excess of the ligand ensures the copper remains chelated and active.[14]
Solvent Aqueous buffers (Phosphate, HEPES). Avoid Tris buffer.Tris can act as a competing ligand for copper, inhibiting the reaction.[9]
pH 6.5 - 8.0Optimal range for catalyst activity and stability of most biomolecules.[9]
Temperature Room Temperature (20-25°C)The reaction is typically fast and efficient at ambient temperature.[15]
Reaction Time 30 minutes - 4 hoursCuAAC is generally a rapid reaction. Monitor progress to determine the optimal time.[2]

Experimental Protocols

Protocol: Conjugation of this compound to a DBCO-Functionalized Peptide via SPAAC

This protocol describes a general method for conjugating this compound to a peptide containing a DBCO group.

Materials:

  • This compound

  • DBCO-functionalized peptide

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Dialysis device (e.g., cassette with 3 kDa MWCO)

  • Analytical HPLC system for monitoring

Procedure:

  • Prepare Reactant Stock Solutions:

    • Dissolve this compound in PBS (pH 7.4) to a final concentration of 10 mg/mL.

    • Dissolve the DBCO-functionalized peptide in anhydrous DMSO to a final concentration of 10 mM. Note: Prepare this solution fresh before use.

  • Reaction Setup:

    • In a clean reaction vial, add the this compound solution.

    • While gently vortexing, add a 2-fold molar excess of the DBCO-peptide solution to the this compound solution. Note: Ensure the final concentration of DMSO in the reaction mixture is below 20% to maintain the solubility of all components.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4 hours with gentle mixing (e.g., on a rotator). Note: For slower reactions, the incubation time can be extended up to 24 hours, or the temperature can be increased to 37°C.

  • Monitoring the Reaction (Optional):

    • At various time points (e.g., 1, 2, and 4 hours), take a small aliquot of the reaction mixture and analyze it by RP-HPLC to monitor the consumption of starting materials and the formation of the product.

  • Purification:

    • Once the reaction is complete, transfer the reaction mixture to a dialysis device (3 kDa MWCO).

    • Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes, to remove unreacted peptide and DMSO.[8]

  • Characterization and Storage:

    • Confirm the successful conjugation using analytical techniques such as MALDI-TOF mass spectrometry to verify the molecular weight of the final product.

    • Store the purified DSPE-PEG46-Peptide conjugate solution at 4°C for short-term use or lyophilize and store at -20°C for long-term stability.

Visualizations

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage prep_dspe Dissolve DSPE-PEG-N3 in PBS (pH 7.4) mix Mix Reactants (2x molar excess of DBCO-Peptide) prep_dspe->mix prep_dbco Dissolve DBCO-Peptide in DMSO prep_dbco->mix incubate Incubate at Room Temp (4-24 hours) mix->incubate purify Purify by Dialysis (3 kDa MWCO) incubate->purify analyze Characterize Conjugate (Mass Spectrometry, HPLC) purify->analyze store Store at 4°C or -20°C analyze->store

Caption: Experimental workflow for SPAAC conjugation of this compound.

Caption: Chemical pathway of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Technical Support Center: DSPE-PEG46-N3 Modified Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DSPE-PEG46-N3 modified nanoparticles. Our goal is to help you overcome common challenges, with a primary focus on preventing nanoparticle aggregation.

Troubleshooting Guide: Nanoparticle Aggregation

Aggregation is a common issue that can significantly impact the stability, efficacy, and safety of your nanoparticle formulations. This guide provides a systematic approach to diagnosing and resolving aggregation problems.

Problem: I am observing visible precipitates, cloudiness, or an unexpected increase in particle size in my this compound modified nanoparticle dispersion.

This indicates that your nanoparticles are aggregating. Follow the steps below to identify the potential cause and implement a solution.

Step 1: Review Your Formulation and Preparation Method

The composition of your nanoparticles and the method of their preparation are critical factors in maintaining their stability.

dot

Formulation_Workflow cluster_formulation Formulation & Preparation Review cluster_troubleshooting Troubleshooting Actions Lipid_Composition Assess Lipid Ratios (this compound, structural lipids, cholesterol) Optimize_Lipids Optimize Lipid Molar Ratios Lipid_Composition->Optimize_Lipids PEG_Concentration Verify this compound Concentration Adjust_PEG Adjust PEG Concentration PEG_Concentration->Adjust_PEG Solvent_Selection Check Solvent System Change_Solvent Consider Alternative Solvents Solvent_Selection->Change_Solvent Hydration_Method Evaluate Hydration/Dispersion Technique Refine_Technique Refine Hydration/Sonication/Extrusion Hydration_Method->Refine_Technique

Caption: Workflow for reviewing and troubleshooting formulation parameters.

Possible Causes & Solutions:

  • Insufficient this compound Concentration: An inadequate amount of PEGylated lipid on the nanoparticle surface can lead to exposed hydrophobic regions, causing the particles to stick together.[1] The hydrophilic PEG chains provide a "stealth" layer that prevents this.[2][]

    • Solution: Increase the molar ratio of this compound in your formulation. A common starting point is between 1-10 mol% of the total lipid content.

  • Improper Lipid Ratios: The balance between structural lipids (e.g., DSPC), cholesterol, and DSPE-PEG is crucial for creating stable nanoparticles.[4][5]

    • Solution: Systematically vary the molar ratios of your lipid components to find the optimal composition for your specific application.

  • Incorrect Preparation Technique: The method used to form the nanoparticles (e.g., thin-film hydration, microfluidics, sonication) significantly impacts their final characteristics.[6]

    • Solution: Ensure your hydration buffer is at a temperature above the phase transition temperature of your lipids.[6] If using sonication, optimize the duration and power to achieve the desired particle size without causing degradation. For extrusion, ensure an adequate number of passes through the membrane.[6]

Step 2: Evaluate Your Storage and Handling Conditions

The environment in which your nanoparticles are stored and handled can directly affect their stability.

dot

Storage_Handling_Workflow cluster_conditions Storage & Handling Review cluster_solutions Corrective Actions Temperature Storage Temperature? Refrigerate Store at 2-8°C for short/medium term Temperature->Refrigerate pH_Buffer Buffer pH & Ionic Strength? Optimize_Buffer Adjust to pH ~7.4 Use low ionic strength buffer pH_Buffer->Optimize_Buffer Freeze_Thaw Freeze-Thaw Cycles? Add_Cryoprotectant Use cryoprotectants (sucrose, trehalose) for frozen storage Freeze_Thaw->Add_Cryoprotectant Concentration Nanoparticle Concentration? Dilute_Sample Dilute sample before storage Concentration->Dilute_Sample

Caption: Decision tree for troubleshooting storage and handling issues.

Possible Causes & Solutions:

  • Inappropriate Storage Temperature: Both freezing and room temperature storage can be detrimental. Refrigeration at 2-8°C is often optimal for short to medium-term storage of aqueous dispersions.[7][8] Freeze-thaw cycles are a primary cause of aggregation.[7][9]

    • Solution: For short-term storage (up to several months), store your nanoparticles at 2-8°C. For long-term storage, lyophilize the nanoparticles with a cryoprotectant.[10] If you must freeze the aqueous dispersion, do so in the presence of cryoprotectants like sucrose or trehalose to prevent aggregation upon thawing.[7][9][10]

  • Suboptimal pH or High Ionic Strength of the Buffer: The pH and salt concentration of your buffer can influence the surface charge and electrostatic interactions between nanoparticles.[5] High ionic strength can shield the surface charge, leading to aggregation.[11][12]

    • Solution: Maintain a pH around 7.4 for physiological compatibility.[10] Use a buffer with low ionic strength (e.g., PBS at 1x concentration or lower).

  • High Nanoparticle Concentration: Overly concentrated dispersions increase the likelihood of particle-particle interactions and aggregation.[11]

    • Solution: If possible, store your nanoparticles at a lower concentration and concentrate them only when needed for your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in preventing nanoparticle aggregation?

This compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[13] The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, inserting itself into the lipid bilayer of the nanoparticle. The long, flexible PEG46 (polyethylene glycol) chain extends into the surrounding aqueous environment, forming a protective hydrophilic layer.[2][] This layer creates a steric barrier, physically preventing nanoparticles from getting close enough to each other to aggregate.[1][14] This is often referred to as a "stealth" coating, which also helps to reduce recognition by the immune system in vivo.[15]

Q2: How does temperature affect the stability of my this compound modified nanoparticles?

Temperature is a critical factor for the stability of lipid-based nanoparticles.[4]

Storage ConditionTypical TemperatureEffect on Nanoparticle StabilityRecommendations
Refrigeration 2 - 8°CGenerally provides the best stability for aqueous dispersions over several months.[7][8]Recommended for short to medium-term storage.
Freezing -20°C to -80°CCan cause aggregation due to the formation of ice crystals and freeze-thaw stress.[7][9]If freezing is necessary, add cryoprotectants (e.g., 10-20% sucrose or trehalose) to the dispersion before freezing.[9][10]
Room Temperature ~25°CCan lead to a loss of efficacy and potential aggregation over extended periods.[7][10]Not recommended for long-term storage.
Lyophilization N/AAn effective method for long-term storage, but aggregation can occur upon reconstitution if not performed correctly.[5][10]Always use a cryoprotectant in the formulation before freeze-drying.

Q3: Can the pH of my buffer cause my nanoparticles to aggregate?

Yes, the pH of your buffer can be a crucial factor. While some lipid nanoparticle formulations are stable over a broad pH range (e.g., 3 to 9)[9], this is not universally true. For nanoparticles containing ionizable lipids, pH directly affects their surface charge and, consequently, their stability.[5][16] A suboptimal pH can also lead to the hydrolysis of lipid components over time.[5] For general purposes and ease of use, maintaining a physiologically appropriate pH of around 7.4 is recommended.[7][10]

Q4: I have already observed aggregation. Is it possible to reverse it?

Reversing aggregation can be challenging, as the process can be irreversible.[11] However, you can attempt to resuspend the nanoparticles using the following methods:

  • Sonication: Bath sonication or probe sonication can provide the energy needed to break up aggregates.[17] Be cautious with probe sonication, as excessive energy can lead to nanoparticle degradation.

  • Vortexing: Vigorous vortexing can sometimes help to redisperse mild aggregates.

  • Filtration: You may be able to recover non-aggregated particles by filtering the dispersion through a syringe filter with a pore size slightly larger than your expected nanoparticle diameter (e.g., a 0.2 µm filter for ~100 nm particles).[11]

It is important to re-characterize your nanoparticles (e.g., using Dynamic Light Scattering for size and Polydispersity Index) after any attempt to reverse aggregation to ensure they meet your experimental requirements.

Experimental Protocols

Protocol 1: Nanoparticle Formulation by Thin-Film Hydration

This is a common method for preparing lipid-based nanoparticles.[6]

  • Lipid Film Preparation:

    • Dissolve your lipids (e.g., structural lipid, cholesterol, and this compound in the desired molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[15]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gently agitating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.[6] This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Submerge the flask containing the MLV suspension in a bath sonicator or use a probe sonicator to reduce the particle size. Optimize time and power to achieve the desired size and a low polydispersity index (PDI).

    • Extrusion: Load the MLV suspension into an extruder. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times) to produce unilamellar vesicles of a uniform size.[6]

  • Purification (Optional but Recommended):

    • To remove unencapsulated material or residual reactants, purify the nanoparticle suspension via dialysis against the hydration buffer.[15]

Protocol 2: Characterization of Nanoparticle Size and Stability
  • Dynamic Light Scattering (DLS): Use DLS to measure the Z-average diameter (particle size) and the Polydispersity Index (PDI) of your nanoparticle dispersion. A PDI value below 0.3 is generally considered acceptable for many applications, indicating a relatively uniform particle size distribution.

  • Zeta Potential: Measure the zeta potential to determine the surface charge of your nanoparticles. A higher absolute zeta potential (e.g., > |20| mV) can indicate greater colloidal stability due to electrostatic repulsion.[18]

  • Stability Study: To assess stability under different conditions, aliquot your nanoparticle dispersion and store it under various temperature and buffer conditions as described in the FAQ section. At regular time intervals (e.g., day 1, week 1, month 1), measure the particle size, PDI, and zeta potential to monitor for any changes that may indicate aggregation.[19]

References

troubleshooting low yield in DSPE-PEG46-N3 click reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding low yields in DSPE-PEG-N3 click reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low conjugation yield in a question-and-answer format. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the two primary methods discussed.

General Questions

Q1: My click reaction yield is very low or non-existent. Where should I start troubleshooting?

Low or no conjugation can stem from several factors related to the reactants, reaction conditions, or purification methods. The first step is to identify the type of click chemistry you are performing (CuAAC or SPAAC) and systematically evaluate the following critical parameters:

  • Reagent Integrity: Confirm the stability and purity of your DSPE-PEG-N3, alkyne-functionalized molecule, and any catalysts or ligands.[1][2]

  • Reaction Conditions: Ensure optimal solvent, pH, temperature, and reaction time are being used.[1][3]

  • Stoichiometry: Verify the molar ratios of your reactants. An incorrect ratio can lead to the incomplete consumption of the limiting reagent.[4]

  • Oxygen Exclusion (for CuAAC): For copper-catalyzed reactions, ensure measures are taken to prevent oxygen exposure, which can deactivate the catalyst.[5]

Below is a workflow to help diagnose the issue systematically.

TroubleshootingWorkflow start Low Reaction Yield reagent_check 1. Check Reagent Quality & Storage start->reagent_check conditions_check 2. Verify Reaction Conditions start->conditions_check optimization 3. Optimize & Test start->optimization dspe_peg_n3 DSPE-PEG-N3 stored at -20°C? Protected from moisture? reagent_check->dspe_peg_n3 alkyne Alkyne (e.g., DBCO) stable? Freshly prepared solutions? reagent_check->alkyne catalyst_check For CuAAC: Catalyst & Ligand OK? reagent_check->catalyst_check solvent Solvent appropriate? (e.g., DMSO, DMF, aqueous buffer) conditions_check->solvent ph_temp pH and Temperature optimal? (pH 7-9 for many biocompatible reactions) conditions_check->ph_temp oxygen For CuAAC: Reaction deoxygenated? conditions_check->oxygen stoichiometry Adjust Stoichiometry (e.g., increase excess of one reagent) optimization->stoichiometry kinetics Increase Reaction Time/Temp optimization->kinetics control_rxn Perform Small-Scale Control Reaction with model azide/alkyne optimization->control_rxn success Yield Improved control_rxn->success Control Works fail Issue Persists: Contact Technical Support control_rxn->fail Control Fails

Caption: A logical workflow for troubleshooting low-yield click reactions.

Q2: How should I store and handle DSPE-PEG-N3?

Proper storage is critical for maintaining the reactivity of DSPE-PEG-N3. It should be stored as a solid powder under dry, dark conditions. For short-term storage (days to weeks), 0–4°C is acceptable, but for long-term storage (months to years), it is recommended to store it at -20°C.[6] Stock solutions should also be stored at -20°C for long-term use.[6] Before use, allow the reagent to warm to room temperature before opening to prevent moisture condensation.

Copper-Catalyzed Reactions (CuAAC)

Q3: My CuAAC reaction is failing. What are the most common issues related to the catalyst?

The active catalytic species in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[3] Common catalyst-related issues include:

  • Insufficient Reducing Agent: A reducing agent, most commonly sodium ascorbate, is required to generate Cu(I) in situ from a Cu(II) source (like CuSO₄) and to maintain its +1 oxidation state.[3][7] Ensure you are using a fresh solution of sodium ascorbate in a 3- to 10-fold excess.[3]

  • Oxygen Contamination: Oxygen in the reaction mixture will readily oxidize Cu(I) to Cu(II), halting the reaction.[5] It is crucial to deoxygenate your solvents and reaction mixture by sparging with an inert gas (like argon or nitrogen) before adding the copper catalyst.[5]

  • Absence of a Stabilizing Ligand: In biological applications, copper ions can damage molecules like DNA and proteins.[8] Using a copper-chelating ligand, such as THPTA or TBTA, can protect the biomolecules, stabilize the Cu(I) catalyst, and accelerate the reaction rate.[3][8][9] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation.[5]

  • Inhibitory Buffer Components: Some buffer components can interfere with the reaction. High concentrations of chloride ions (>0.2 M) can compete for copper binding, and Tris buffers can also slow down the reaction.[5] Phosphate buffers may cause precipitation of copper salts unless the copper is pre-mixed with a stabilizing ligand.[5]

Q4: Can I run a CuAAC reaction open to the air?

While some robust CuAAC reactions can proceed when left open to the air, it is not recommended, especially when troubleshooting low yields. The presence of a reducing agent like sodium ascorbate makes the reaction less susceptible to oxygen, but it is still best practice to cap the reaction vessel to minimize oxygen exposure.[5][7] This prevents the depletion of the reducing agent and deactivation of the copper catalyst.[5]

Strain-Promoted "Copper-Free" Reactions (SPAAC)

Q5: I'm using a copper-free (SPAAC) reaction with a cyclooctyne (e.g., DBCO, BCN), but the yield is poor. What could be wrong?

Although SPAAC avoids the complexities of a copper catalyst, low yields can still occur due to several factors:

  • Degradation of the Cyclooctyne: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage, which can lead to degradation.[4] Always use high-quality reagents and store them under the recommended conditions (typically cold and protected from light).[1][4]

  • Suboptimal Reaction Conditions: While SPAAC can proceed at 4°C, the reaction rate can be slow. Increasing the temperature to room temperature (25°C) or 37°C can significantly improve the reaction kinetics.[1] The pH can also be important, with a slightly alkaline pH (7.5–8.5) often increasing the reaction rate.[1]

  • Steric Hindrance: If the azide or alkyne group is sterically hindered within a large molecule, it can prevent the two reactants from approaching each other effectively. The PEG spacer on DSPE-PEG-N3 helps to mitigate this, but if the other reactant is also bulky, this can still be an issue.[4]

  • Solubility Issues: Poor solubility of either the DSPE-PEG-N3 lipid conjugate or the alkyne-functionalized molecule in the chosen solvent can lead to a heterogeneous mixture and reduce reaction rates.[4] DSPE-PEG-N3 is soluble in solvents like DMSO, DMF, and chloroform.[6] For aqueous reactions, ensure the concentration is below the critical micelle concentration (CMC) if individual molecule reactivity is desired.

Quantitative Parameters & Purification

Q6: What are the typical reaction parameters I should be using?

The optimal parameters can vary based on the specific substrates, but the following table provides general guidelines for both CuAAC and SPAAC reactions.

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Reactant Ratio 1.1 - 2 equivalents of one reactant1.5 - 4 equivalents of one reactant
DSPE-PEG-N3 Conc. 1 - 10 mM1 - 10 mM
Copper Source 0.1 - 1 mol% CuSO₄N/A
Reducing Agent 5 - 10 equivalents Sodium AscorbateN/A
Ligand 1 - 5 equivalents (relative to copper)N/A
Temperature Room Temperature (25°C)4°C to 37°C
Reaction Time 1 - 12 hours4 - 48 hours
Solvent Aqueous buffers, DMSO, DMF, MeOHAqueous buffers, DMSO, DMF

Q7: How do I effectively purify my DSPE-PEG-N3 conjugate and remove unreacted materials?

Purification is essential to remove unreacted starting materials, the copper catalyst (for CuAAC), and any byproducts. Common methods include:

  • Dialysis: Effective for removing small molecules (catalyst, excess reagents) from larger conjugated products like liposomes or micelles.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on size, which is ideal for isolating the larger DSPE-PEG conjugate from smaller unreacted components.

  • Customized Purification Beads: Specialized beads can be used to scavenge copper ions, ligands, and excess azide compounds, simplifying the purification process.[10]

Experimental Protocols

Protocol 1: General CuAAC Reaction

This protocol describes a general method for conjugating an alkyne-functionalized molecule to DSPE-PEG-N3 using a copper catalyst.

Materials:

  • DSPE-PEG-N3

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper ligand (e.g., THPTA) solution (e.g., 50 mM in water)

  • Deoxygenated reaction buffer (e.g., phosphate buffer, pH 7.0)

Methodology:

  • In a reaction vessel, dissolve the DSPE-PEG-N3 and the alkyne-functionalized molecule in the deoxygenated reaction buffer.

  • Prepare a premix of the catalyst by adding the CuSO₄ solution to the ligand solution. A 1:5 molar ratio of copper to ligand is recommended.[5]

  • Add the copper/ligand premix to the reaction vessel containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9] The final concentration of ascorbate should be in large excess (e.g., 5 mM).[5]

  • Cap the reaction vessel to minimize oxygen exposure and allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring or rotation.[5]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Once complete, purify the product using dialysis, size-exclusion chromatography, or another suitable method to remove the catalyst and unreacted starting materials.[10]

Protocol 2: General SPAAC (Copper-Free) Reaction

This protocol outlines the conjugation of DSPE-PEG-N3 to a molecule containing a strained alkyne (e.g., DBCO).

Materials:

  • DSPE-PEG-N3

  • Strained alkyne-functionalized molecule (e.g., DBCO-linker)

  • Reaction buffer (e.g., HEPES or PBS, pH 7.5-8.5)

  • Organic solvent (e.g., DMSO), if needed to dissolve reactants

Methodology:

  • Dissolve the DSPE-PEG-N3 in the reaction buffer. If solubility is an issue, a stock solution can be made in an organic solvent like DMSO and added to the buffer.

  • Dissolve the strained alkyne-functionalized molecule in the reaction buffer. A 2-4 fold molar excess of the alkyne is often used.[1]

  • Combine the two solutions in a reaction vessel.

  • Allow the reaction to proceed at the desired temperature (e.g., room temperature or 37°C) for 4-24 hours.[1] Higher temperatures can increase the reaction rate.[1]

  • Monitor the reaction progress via HPLC or LC-MS.

  • Purify the final conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove any unreacted starting materials.[4]

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

stability issues of DSPE-PEG46-N3 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing DSPE-PEG46-N3, ensuring its stability in aqueous solutions is critical for the success of applications ranging from liposome formulation to bioconjugation. This guide provides in-depth troubleshooting advice and frequently asked questions to address common stability challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The two main stability concerns for this compound are the hydrolysis of the ester bonds in the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and the stability of the terminal azide (N3) functional group. The PEG linker itself is generally stable, though it can be susceptible to oxidative degradation under certain conditions.

Q2: How do pH and temperature affect the stability of the this compound?

A2: The ester linkages in the DSPE anchor are highly susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis being minimized around a neutral pH of 6.5.[1] This degradation is significantly accelerated at elevated temperatures.[1] Conversely, in a neutral buffered solution such as PBS (pH 7.4), the DSPE-PEG ester bonds are remarkably stable, showing no detectable hydrolysis even at 60°C for at least two hours.[2][3] The azide group is generally stable under physiological pH and temperature conditions.[4]

Q3: My this compound-containing liposomes are aggregating. What could be the cause and how can I prevent it?

A3: Liposome aggregation can be caused by several factors:

  • Insufficient PEGylation: An inadequate concentration of DSPE-PEG on the liposome surface can fail to provide enough steric hindrance to prevent aggregation. A concentration of at least 2 mol% is often effective at preventing aggregation.

  • Improper Storage: Storing liposomes near their phase transition temperature can increase membrane fluidity and lead to fusion. For DSPE-containing liposomes, storage at 4°C is recommended.

  • High Salt Concentration: High ionic strength buffers can shield the surface charge of liposomes, reducing electrostatic repulsion and promoting aggregation. If this is suspected, consider reducing the salt concentration.

  • Ester Hydrolysis: Degradation of the DSPE anchor can lead to changes in the liposome membrane structure, potentially causing aggregation. Ensure you are using a neutral, buffered solution to minimize hydrolysis.

Q4: I am having trouble with my click chemistry reaction using this compound. What are some common troubleshooting steps?

A4: Issues with click chemistry reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) can arise from several sources:

  • Reagent Quality: Ensure the purity of your this compound and the alkyne-functionalized molecule.

  • Copper Catalyst (for CuAAC): The copper(I) catalyst is prone to oxidation to the inactive copper(II) state. It is crucial to use a reducing agent, like sodium ascorbate, and a stabilizing ligand, such as THPTA or TBTA, to maintain the catalytic activity of the copper.

  • Reaction Conditions: While the azide-alkyne reaction is robust, factors like solvent, temperature, and pH can still influence the reaction rate. The reaction is generally effective over a wide pH range (4-11).

  • Steric Hindrance: The PEG chain can create steric hindrance, potentially slowing down the reaction. Ensure adequate reaction time and concentration of reactants.

  • Azide Degradation: While generally stable, the azide group can be reduced to an amine in the presence of certain reducing agents (e.g., DTT, TCEP), which are sometimes used in bioconjugation protocols. If your protocol involves reducing agents, ensure they are compatible with the azide group or are removed prior to the click reaction.

Q5: What are the recommended storage conditions for this compound powder and aqueous solutions?

A5:

  • Powder: For long-term storage, this compound powder should be kept at -20°C, protected from light, and in a dry environment. For short-term storage (days to weeks), 0-4°C is acceptable.

  • Aqueous Solutions: Stock solutions should be prepared in a neutral, buffered solution (e.g., PBS, pH 7.4). For short-term storage (days to weeks), these solutions can be kept at 0-4°C. For longer-term storage (months), it is recommended to store aliquots at -20°C to minimize hydrolysis and prevent repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Suspected Hydrolysis of this compound

Symptoms:

  • Inconsistent results in liposome-based experiments.

  • Changes in particle size or aggregation over time.

  • Failure of bioconjugation reactions.

Troubleshooting Steps:

  • Verify Buffer Conditions: Ensure that all aqueous solutions used are buffered to a neutral pH (ideally between 6.5 and 7.4). Avoid using unbuffered water, especially for extended periods or at elevated temperatures.[1]

  • Control Temperature: Minimize exposure of this compound solutions to high temperatures. If heating is necessary (e.g., for liposome extrusion), keep the duration as short as possible.

  • Analytical Confirmation: Use techniques like MALDI-TOF or ESI-Mass Spectrometry to check for hydrolysis. A decrease in the molecular weight corresponding to the loss of one or both stearoyl chains is indicative of degradation.[1]

Issue 2: Low Efficiency in Click Chemistry Conjugation

Symptoms:

  • Incomplete reaction as determined by chromatography or spectroscopy.

  • Low yield of the desired conjugate.

Troubleshooting Steps:

  • Optimize CuAAC Conditions (if applicable):

    • Prepare fresh solutions of the copper(II) sulfate and the reducing agent (e.g., sodium ascorbate).

    • Use a copper-stabilizing ligand (e.g., THPTA for aqueous reactions) to prevent catalyst oxidation and protect biomolecules.

    • Ensure all components are thoroughly mixed.

  • Increase Reactant Concentrations: If steric hindrance from the PEG chain is a concern, increasing the concentration of the reactants can help improve the reaction rate.

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., overnight) to ensure completion, especially for sterically hindered systems.

  • Purify Reactants: Ensure the starting this compound and the alkyne-containing molecule are of high purity. Impurities can interfere with the reaction.

  • Consider SPAAC: If copper toxicity is a concern for your application, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a cyclooctyne-functionalized molecule, which does not require a copper catalyst.

Data Presentation

ConditionTemperatureObservationStability Assessment
Unbuffered, ultrapure Milli-Q waterRoom TemperatureA significant molecular weight shift corresponding to the loss of both stearoyl chains was observed after 72 hours.[1]Unstable
Unbuffered, ultrapure Milli-Q water60°CHydrolysis was detected in as little as 2 hours.[1]Highly Unstable
Acidic HPLC Buffer (water + 0.1% formic acid, pH 2.7)Room TemperatureNo detectable molecular weight shift after 2 hours, but hydrolysis was observed after 72 hours.[1]Moderately Stable (Short-term), Unstable (Long-term)
Acidic HPLC Buffer (water + 0.1% formic acid, pH 2.7)60°CHydrolysis was detectable in as early as 30 minutes.[1]Highly Unstable
Phosphate-Buffered Saline (PBS), pH 7.4Room TemperatureNo detectable hydrolysis after at least 2 hours.[2][3]Stable
Phosphate-Buffered Saline (PBS), pH 7.460°CNo detectable hydrolysis after at least 2 hours.[2][3]Stable

Experimental Protocols

Protocol 1: Assessing this compound Hydrolysis via Mass Spectrometry

This protocol outlines a method to evaluate the stability of this compound under different aqueous conditions.

  • Solution Preparation:

    • Prepare solutions of this compound at a concentration of 10 mg/mL in the following aqueous media:

      • Ultrapure water

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • Acetate Buffer, pH 5.0

      • Borate Buffer, pH 8.5

  • Incubation:

    • Aliquot the solutions into separate vials for each time point and temperature.

    • Incubate the vials at different temperatures (e.g., 4°C, Room Temperature, 37°C, and 60°C).

  • Time Points:

    • At designated time points (e.g., 0, 2, 24, 72, and 168 hours), remove one vial from each condition.

  • Sample Preparation for Mass Spectrometry:

    • Immediately freeze the collected samples in liquid nitrogen to stop any further degradation.

    • Lyophilize the samples to dryness.

    • Reconstitute the dried samples in a solvent suitable for mass spectrometry analysis (e.g., methanol or a mixture of acetonitrile and water).

  • Mass Spectrometry Analysis:

    • Analyze the samples using MALDI-TOF or ESI-MS.

    • Look for the appearance of new peaks at lower molecular weights, corresponding to the loss of one stearoyl chain (~266 Da) or both stearoyl chains (~532 Da) from the DSPE anchor.

    • Compare the spectra of the incubated samples to the t=0 sample to assess the extent of degradation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Liposomes

This protocol provides a general method for conjugating an alkyne-containing molecule to this compound incorporated into liposomes.

  • Liposome Preparation:

    • Prepare liposomes using the thin-film hydration method, incorporating this compound at the desired molar ratio (e.g., 1-5 mol%).

    • Extrude the liposomes to obtain a uniform size distribution.

  • Stock Solution Preparation:

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in ultrapure water.

    • Ligand (THPTA): Prepare a 100 mM stock solution in ultrapure water.

    • Sodium Ascorbate: Prepare a 300 mM stock solution in ultrapure water immediately before use.

    • Alkyne-Molecule: Prepare a stock solution of your alkyne-containing molecule (e.g., a peptide or fluorescent dye) in a suitable solvent (e.g., DMSO or water).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • This compound liposome suspension.

      • Alkyne-molecule solution (typically at a 2-5 fold molar excess to the azide groups).

      • THPTA solution (to a final concentration of ~1.25 mM).

      • Copper(II) sulfate solution (to a final concentration of ~0.25 mM).

    • Vortex the mixture briefly.

    • Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of ~5 mM).

    • Vortex the mixture again.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted small molecules and copper catalyst by dialysis or size-exclusion chromatography.

Visualizations

Degradation Pathway of this compound

DSPE_Hydrolysis Fig. 1: this compound Hydrolysis Pathway. cluster_conditions Accelerated by: DSPE_PEG_N3 DSPE-PEG-N3 (Intact Molecule) Lyso_PEG_N3 Lyso-DSPE-PEG-N3 (Single Hydrolysis Product) DSPE_PEG_N3->Lyso_PEG_N3 Hydrolysis of sn-1 or sn-2 ester bond Stearic_Acid1 Stearic Acid DSPE_PEG_N3->Stearic_Acid1 GPE_PEG_N3 Glycerophosphoethanolamine-PEG-N3 (Double Hydrolysis Product) Lyso_PEG_N3->GPE_PEG_N3 Hydrolysis of remaining ester bond Stearic_Acid2 Stearic Acid Lyso_PEG_N3->Stearic_Acid2 Acidic/Basic pH Acidic/Basic pH High Temperature High Temperature Stability_Workflow Fig. 2: Stability Assessment Workflow. cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep_solution Prepare DSPE-PEG-N3 solutions in different aqueous media incubate Incubate samples at various temperatures prep_solution->incubate sample Collect aliquots at defined time points incubate->sample quench Quench reaction (e.g., flash freezing) sample->quench lyophilize Lyophilize to dryness quench->lyophilize analyze Analyze by Mass Spectrometry (MALDI-TOF or ESI-MS) lyophilize->analyze interpret Compare spectra to t=0 to assess degradation analyze->interpret CuAAC_Workflow Fig. 3: CuAAC Reaction Workflow. cluster_reagents Catalyst System Azide_Liposome DSPE-PEG-N3 Liposome Reaction_Mix Combine Liposomes, Alkyne, Cu(II), and Ligand Azide_Liposome->Reaction_Mix Alkyne_Molecule Alkyne-functionalized molecule Alkyne_Molecule->Reaction_Mix CuSO4 Cu(II)SO4 CuSO4->Reaction_Mix Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Reaction_Mix Ascorbate Sodium Ascorbate (Reducing Agent) Initiation Initiate reaction with Sodium Ascorbate Ascorbate->Initiation Reaction_Mix->Initiation Conjugate Conjugated Liposome Initiation->Conjugate Incubate 1-2h at RT

References

Technical Support Center: DSPE-PEG46-N3 Formulation Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted DSPE-PEG46-N3 from nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my formulation?

A1: Residual this compound can have several negative impacts on your formulation. It can interfere with downstream analytical characterization, potentially leading to inaccurate measurements of particle size and encapsulation efficiency. Furthermore, free PEGylated lipids can influence the in-vivo behavior of your nanoparticles, potentially altering their circulation time and biodistribution. Therefore, thorough purification is a critical step to ensure the quality, consistency, and reliable performance of your final product.

Q2: What are the most common methods to remove unreacted this compound?

A2: The most prevalent and effective techniques for purifying nanoparticle formulations and removing smaller, unreacted components like this compound include Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Dialysis.[1][2] Each method has its own set of advantages and is suited for different scales of production and specific formulation characteristics.[1]

Q3: How do I choose the best purification method for my specific needs?

A3: The selection of an optimal purification method depends on several factors, including your sample volume, the desired purity level, processing time, and scalability. For instance, TFF is highly scalable and suitable for larger volumes, making it a preferred choice in industrial settings.[3][4] SEC offers high-resolution separation and is excellent for achieving high purity in laboratory-scale preparations.[5][6] Dialysis is a simpler, more cost-effective method suitable for small-volume purification and buffer exchange, though it can be time-consuming.[7][8]

Troubleshooting Guide

Problem 1: Low recovery of nanoparticles after purification.

  • Possible Cause (TFF): The membrane pore size might be too large, leading to the loss of smaller nanoparticles in the permeate. Aggregation and fouling of the membrane can also contribute to product loss.

  • Solution (TFF): Select a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your nanoparticles but large enough to allow the passage of unreacted this compound. Optimizing transmembrane pressure and cross-flow rate can help minimize membrane fouling.

  • Possible Cause (SEC): Non-specific binding of nanoparticles to the column matrix can occur. The column pore size may also be inappropriate for the size of your nanoparticles.

  • Solution (SEC): Use a column with a matrix that exhibits low non-specific binding for your type of nanoparticles. Ensure the pore size of the chromatography resin is appropriate to effectively separate your nanoparticles from the smaller unreacted lipids.[9]

  • Possible Cause (Dialysis): The dialysis membrane may have been compromised, leading to leakage of the sample.

  • Solution (Dialysis): Inspect the dialysis cassette or tubing for any damage before use. Ensure that the volume of the dialysis buffer is sufficiently large (at least 100 times the sample volume) and changed frequently to maintain a high concentration gradient.

Problem 2: Incomplete removal of unreacted this compound.

  • Possible Cause (TFF): Insufficient diavolumes (buffer exchanges) were performed during the TFF process. The concentration of the nanoparticle solution might be too high, hindering efficient separation.

  • Solution (TFF): Increase the number of diavolumes to ensure a more complete removal of the unreacted lipids. Diluting the sample before or during the TFF process can also improve purification efficiency.[1]

  • Possible Cause (SEC): The column length or resolution is insufficient for baseline separation of the nanoparticles and the free lipid. The sample volume loaded onto the column might be too large.

  • Solution (SEC): Use a longer column or a resin with a smaller particle size to improve resolution. Reduce the sample loading volume to prevent peak overlapping.

  • Possible Cause (Dialysis): The dialysis time was too short, or the buffer was not changed frequently enough. The molecular weight cut-off of the membrane might be too close to the size of the this compound.

  • Solution (Dialysis): Extend the dialysis duration and increase the frequency of buffer changes.[8] Use a dialysis membrane with a MWCO that is well above the molecular weight of this compound (approximately 2.8 kDa) but significantly below the size of your nanoparticles.

Data Presentation

The following table summarizes the key characteristics of the primary purification methods, aiding in the selection of the most appropriate technique for your experimental needs.

FeatureTangential Flow Filtration (TFF)Size Exclusion Chromatography (SEC)Dialysis
Principle Size-based separation using a semi-permeable membrane with cross-flow to prevent filter clogging.[1]Separation of molecules based on their hydrodynamic volume as they pass through a porous column.[5]Diffusion-based separation across a semi-permeable membrane driven by a concentration gradient.[1]
Primary Advantage Highly scalable, fast, and suitable for continuous processing.[3][10]High resolution, providing excellent separation and purity.[6]Simple, low-cost, and requires minimal specialized equipment.[7]
Primary Disadvantage Potential for membrane fouling and shear-induced damage to nanoparticles.Limited sample volume capacity and potential for sample dilution.Slow, labor-intensive, and not easily scalable.[3][8]
Typical Scale Lab to large-scale manufacturing.[4]Lab to process scale.Primarily lab scale.
Processing Time Fast (minutes to hours).Moderate (minutes to hours).Slow (hours to days).[7]

Experimental Protocols

Tangential Flow Filtration (TFF) Protocol
  • System Preparation: Assemble the TFF system with a sanitized cassette containing a membrane of an appropriate MWCO (e.g., 100 kDa).

  • System Equilibration: Equilibrate the system by running a suitable buffer (e.g., phosphate-buffered saline, PBS) through it.

  • Sample Loading: Load the nanoparticle formulation into the sample reservoir.

  • Concentration (Optional): If necessary, concentrate the sample by directing the permeate to waste until the desired volume is reached.

  • Diafiltration: Begin the diafiltration process by adding fresh buffer to the sample reservoir at the same rate that the permeate is being removed. This buffer exchange is crucial for removing the unreacted this compound. Perform a minimum of 5-10 diavolumes.

  • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume and then recover the purified nanoparticle formulation from the system.

Size Exclusion Chromatography (SEC) Protocol
  • Column Selection: Choose an SEC column with a pore size that allows for the separation of your nanoparticles from the smaller this compound molecules.

  • System Equilibration: Equilibrate the chromatography system and the column with a filtered and degassed mobile phase (e.g., PBS) until a stable baseline is achieved on the detector (e.g., UV-Vis spectrophotometer).

  • Sample Preparation: Filter your nanoparticle formulation through a low-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should typically be less than 5% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: The larger nanoparticles will elute first from the column, followed by the smaller, unreacted this compound. Collect fractions corresponding to the nanoparticle peak, which can be identified by monitoring the detector signal.

  • Analysis: Analyze the collected fractions to confirm the presence and purity of your nanoparticles.

Dialysis Protocol
  • Membrane Preparation: Prepare the dialysis membrane (cassette or tubing) according to the manufacturer's instructions. This may involve rinsing with water or buffer. Select a membrane with an appropriate MWCO (e.g., 10-50 kDa).

  • Sample Loading: Carefully load your nanoparticle formulation into the dialysis device, ensuring no air bubbles are trapped.

  • Dialysis: Immerse the sealed dialysis device in a large volume of stirring dialysis buffer (at least 100 times the sample volume).

  • Buffer Changes: Allow the dialysis to proceed for several hours (e.g., 2-4 hours) and then replace the dialysis buffer with a fresh batch. Repeat this process at least 3-4 times over a period of 24-48 hours to ensure complete removal of the unreacted this compound.[7]

  • Sample Recovery: After the final buffer change, carefully remove the dialysis device from the buffer and recover your purified nanoparticle sample.

Visualizations

TFF_Workflow cluster_0 TFF System Reservoir Sample Reservoir (Formulation + Buffer) Pump Peristaltic Pump Reservoir->Pump Cassette TFF Cassette (Semi-permeable Membrane) Pump->Cassette Permeate Permeate (Unreacted DSPE-PEG-N3 + Buffer) Cassette->Permeate Filtration Retentate Retentate (Purified Nanoparticles) Cassette->Retentate Recirculation Retentate->Reservoir

Caption: Workflow of Tangential Flow Filtration for nanoparticle purification.

SEC_Workflow cluster_1 SEC System cluster_2 Elution Profile Mobile_Phase Mobile Phase Reservoir Pump HPLC Pump Mobile_Phase->Pump Injector Sample Injector Pump->Injector Column SEC Column Injector->Column Injector->Column Sample Injection Detector Detector (UV-Vis) Column->Detector Collector Fraction Collector Detector->Collector Peak1 Nanoparticle Peak (Collected) Collector->Peak1 Peak2 DSPE-PEG-N3 Peak (Discarded) Collector->Peak2

Caption: Workflow of Size Exclusion Chromatography for nanoparticle purification.

Dialysis_Workflow cluster_3 Dialysis Setup Beaker Beaker with Stirring Dialysis Buffer Cassette Dialysis Cassette (Sample Inside) Start 1. Load Sample into Dialysis Cassette Immerse 2. Immerse Cassette in Buffer Start->Immerse Stir 3. Stir and Dialyze Immerse->Stir Change_Buffer 4. Change Buffer (Repeat 3-4x) Stir->Change_Buffer Change_Buffer->Stir Continue Dialysis Recover 5. Recover Purified Sample Change_Buffer->Recover After Final Change

Caption: Workflow of Dialysis for nanoparticle purification.

References

Technical Support Center: DSPE-PEG46-N3 in Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of DSPE-PEG46-N3 concentration on liposome size. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of increasing this compound concentration on the size of liposomes?

A1: Generally, increasing the molar concentration of DSPE-PEG in a liposome formulation leads to a decrease in the overall particle size.[1][2][3] This is attributed to the steric repulsion between the hydrophilic PEG chains on the liposome surface, which promotes the formation of smaller, unilamellar vesicles.

Q2: Is there an optimal concentration of this compound for achieving the smallest liposome size?

A2: The relationship is not always linear. While increasing the DSPE-PEG concentration typically reduces size, some studies have observed an anomalous peak in liposome size at a certain concentration, often around 5-8 mol% for longer PEG chains like DSPE-PEG2000.[1][2][4] This phenomenon is linked to the transition of the PEG chains from a "mushroom" to a "brush" conformation. For the shorter PEG46 chain, this transition point may occur at a different concentration. Further increases in concentration beyond this point generally lead to a continued decrease in size.

Q3: How does the "mushroom" to "brush" transition of PEG chains affect liposome size?

A3: At low concentrations, the PEG chains are in a "mushroom" conformation, where each polymer chain is relatively isolated and mushroom-shaped. As the concentration increases, the PEG chains become more crowded and are forced to extend away from the liposome surface, adopting a "brush" conformation.[4] The transition between these two states can influence the packing of the lipid bilayer and the curvature of the membrane, potentially leading to the observed anomalous peak in size at intermediate concentrations.

Q4: What is a typical molar ratio range for DSPE-PEG in liposomal formulations?

A4: For achieving a good balance of stability and prolonged circulation (the "stealth" effect), a DSPE-PEG concentration of 5-10 mol% is commonly used in liposomal formulations.[5] However, concentrations below 4 mol% may result in a less dense "mushroom" configuration with less steric protection, while excessively high concentrations can lead to the formation of micelles instead of liposomes.

Q5: Does the azide (-N3) functional group on this compound affect liposome formation or size?

A5: The azide group is a small functional moiety and is not expected to significantly alter the physical effect of the DSPE-PEG on liposome size. Its primary role is to provide a reactive handle for "click chemistry" conjugation of targeting ligands or other molecules to the liposome surface.[6][7] However, it is crucial to ensure that the azide group does not participate in any unintended side reactions during the formulation process.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Larger than expected liposome size 1. Insufficient this compound concentration: The amount of PEGylated lipid may not be enough to induce the necessary curvature for smaller vesicles. 2. Anomalous size increase: You may be formulating at a concentration within the mushroom-to-brush transition phase (potentially around 5-10 mol% for shorter PEG chains).[1][2] 3. Suboptimal extrusion process: Insufficient passes through the extruder or use of a membrane with a larger pore size than desired.1. Increase the molar percentage of this compound in your lipid mixture. 2. Formulate at concentrations above or below the potential anomalous peak. Try a concentration closer to 1-4 mol% or above 10 mol%. 3. Ensure a sufficient number of extrusion cycles (e.g., 11-21 passes). Verify the pore size of your polycarbonate membranes.
High Polydispersity Index (PDI) 1. Incomplete formation of unilamellar vesicles: The hydration or extrusion process may not have been sufficient to break down all multilamellar vesicles (MLVs). 2. Aggregation of liposomes: The formulation may be unstable, leading to clumping of vesicles.1. Increase the number of extrusion passes. Consider adding freeze-thaw cycles after hydration and before extrusion to promote the formation of unilamellar vesicles.[8] 2. Ensure adequate this compound concentration, as the PEG layer provides steric hindrance against aggregation. Verify that the pH and ionic strength of your buffer are appropriate for your lipid composition.
Inconsistent batch-to-batch results 1. Variability in the thin film formation: An uneven lipid film can lead to inconsistent hydration and vesicle formation. 2. Inconsistent extrusion process: Variations in temperature or pressure during extrusion can affect the final liposome size.1. Ensure the lipid film is thin and evenly distributed in the round-bottom flask before hydration. Slow rotation during solvent evaporation is key. 2. Maintain a consistent temperature during extrusion, keeping it above the phase transition temperature (Tm) of your lipids. Apply consistent pressure during manual extrusion.
Potential reaction of the azide group 1. Presence of reducing agents: The azide group can be reduced by certain reagents.1. Avoid using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in your formulation buffers if the azide needs to remain intact for subsequent conjugation.

Quantitative Data

Due to a lack of specific experimental data in the public domain for this compound, the following table provides a representative trend of the effect of DSPE-PEG concentration on liposome size based on studies with other DSPE-PEG molecules. The exact values for this compound may vary.

This compound (mol%) Expected Average Liposome Diameter (nm) Expected Polydispersity Index (PDI) Primary PEG Conformation
0150 - 200> 0.2N/A
1-4120 - 150< 0.2Mushroom
5-8130 - 160 (potential for anomalous peak)< 0.15Mushroom-to-Brush Transition
10100 - 130< 0.1Brush
1580 - 110< 0.1Brush

Experimental Protocols

Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes with a controlled size.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC, or DOPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask at the desired molar ratios.

    • Ensure complete dissolution to form a clear solution.

    • Attach the flask to a rotary evaporator and evaporate the solvent under vacuum. The water bath temperature should be kept above the phase transition temperature (Tm) of the lipid with the highest Tm.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the Tm of the lipids.

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or on a vortex mixer until all the lipid film is suspended in the buffer. This will form multilamellar vesicles (MLVs). The solution will appear milky.

  • (Optional) Freeze-Thaw Cycles:

    • To promote the formation of unilamellar vesicles and improve encapsulation efficiency, subject the MLV suspension to 5-7 freeze-thaw cycles.

    • This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the gas-tight syringes and attach it to the extruder.

    • Pass the lipid suspension through the membrane to the other syringe.

    • Repeat this extrusion process for an odd number of passes (e.g., 11 to 21 times) to ensure a uniform liposome size distribution. The final liposome suspension should be in the opposite syringe from where it started.

    • The resulting liposome solution should be more translucent than the initial MLV suspension.

  • Characterization:

    • Determine the liposome size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Store the prepared liposomes at 4°C. Do not freeze.

Visualizations

experimental_workflow Experimental Workflow for Liposome Preparation and Sizing cluster_prep Liposome Preparation cluster_analysis Analysis cluster_output Output prep1 1. Lipid Dissolution (Phospholipid, Cholesterol, this compound in organic solvent) prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 Evaporate solvent prep3 3. Hydration (Aqueous buffer, forms MLVs) prep2->prep3 Add buffer & agitate prep4 4. Extrusion (Through polycarbonate membrane) prep3->prep4 Size reduction analysis1 Dynamic Light Scattering (DLS) prep4->analysis1 Sample for analysis analysis2 Determine Size (Z-average) & PDI analysis1->analysis2 output1 Uniform Liposome Suspension analysis2->output1

Caption: Workflow for preparing and sizing liposomes.

peg_conformation PEG Chain Conformation on Liposome Surface cluster_mushroom Low DSPE-PEG Concentration cluster_brush High DSPE-PEG Concentration liposome1 mushroom_label Mushroom Conformation liposome2 brush_label Brush Conformation

Caption: Mushroom vs. Brush PEG conformations.

References

addressing steric hindrance in DSPE-PEG46-N3 conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG46-N3 and addressing challenges related to steric hindrance in conjugation reactions.

Troubleshooting Guides

Low or No Conjugation Yield

Question: I am observing a very low or negligible yield in my this compound conjugation reaction. What are the potential causes and how can I troubleshoot this issue?

Answer:

Low conjugation yield is a common issue, often stemming from steric hindrance by the PEG chain, suboptimal reaction conditions, or reagent degradation. Below is a systematic guide to troubleshooting this problem.

Potential Causes and Solutions:

Potential Cause Recommended Solution Explanation
Steric Hindrance 1. Optimize Molar Ratio: Increase the molar excess of the smaller conjugation partner (e.g., alkyne-modified peptide) to 10-20 fold or higher. 2. Increase Reaction Time: Extend the incubation time to 24-48 hours. 3. Increase Temperature: If the biomolecules are stable, increase the reaction temperature to 37°C.[1]The PEG46 chain can physically block the azide group, reducing its accessibility. Increasing the concentration of the reactant, reaction time, or temperature can help overcome this kinetic barrier.
Inefficient Reaction Kinetics (SPAAC) 1. Optimize Buffer: Switch from PBS to HEPES buffer, which has been shown to increase reaction rates.[1] 2. Adjust pH: A slightly alkaline pH (7.5-8.5) can enhance the reaction rate.[1]The reaction environment significantly impacts the kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Inefficient Catalyst Activity (CuAAC) 1. Use a Copper Ligand: Employ a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) oxidation state and improve reaction efficiency.[2] 2. Use Fresh Reducing Agent: Prepare a fresh solution of sodium ascorbate for each reaction.Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is sensitive to the presence of active Cu(I). Oxidized Cu(II) is inactive.
Reagent Degradation 1. Proper Storage: Store this compound at -20°C, protected from light and moisture.[1] 2. Fresh Solutions: Prepare fresh solutions of all reactants before initiating the conjugation.The azide and alkyne functionalities can degrade over time, especially if not stored correctly.
Inaccurate Quantification 1. Verify Concentrations: Re-quantify the concentration of your this compound and the alkyne-modified molecule using appropriate methods (e.g., HPLC, UV-Vis).Incorrect estimation of reactant concentrations can lead to suboptimal stoichiometry.

Troubleshooting Workflow for Low Conjugation Yield

G start Low Conjugation Yield steric_hindrance Potential Steric Hindrance start->steric_hindrance reaction_conditions Suboptimal Reaction Conditions start->reaction_conditions reagent_issues Reagent Quality Issues start->reagent_issues quantification Inaccurate Quantification start->quantification optimize_ratio Increase Molar Excess of Alkyne Partner steric_hindrance->optimize_ratio increase_time_temp Extend Reaction Time Increase Temperature steric_hindrance->increase_time_temp optimize_buffer_ph Optimize Buffer (HEES) and pH (7.5-8.5) reaction_conditions->optimize_buffer_ph check_catalyst Ensure Cu(I) Activity (CuAAC) Use Ligand reaction_conditions->check_catalyst check_storage Verify Reagent Storage and Freshness reagent_issues->check_storage re_quantify Re-Quantify Reactants quantification->re_quantify end Improved Yield optimize_ratio->end increase_time_temp->end optimize_buffer_ph->end check_catalyst->end check_storage->end re_quantify->end

Caption: Troubleshooting workflow for low conjugation yield.

Liposome Aggregation During or After Conjugation

Question: My liposome formulation is aggregating during or after the conjugation reaction with this compound. What could be the cause, and how can I prevent it?

Answer:

Liposome aggregation can be a consequence of the conjugation process, especially with CuAAC, or due to formulation instability.

Potential Causes and Solutions:

Potential Cause Recommended Solution Explanation
Copper-Induced Aggregation (CuAAC) 1. Use a Copper Ligand: A stabilizing ligand like THPTA can reduce copper-mediated liposome aggregation. 2. Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. 3. Purify Immediately: Remove the copper catalyst promptly after the reaction via size exclusion chromatography or dialysis.Copper ions can interact with the phospholipid headgroups, leading to aggregation.
Insufficient PEGylation 1. Optimize this compound Concentration: Ensure a sufficient molar percentage of this compound (typically 5-10 mol%) is incorporated into the liposomes to provide adequate steric stabilization.The PEG chains create a hydrophilic barrier that prevents liposomes from aggregating.
Buffer Mismatch 1. Use Isotonic Buffers: Perform the conjugation in a buffer with appropriate ionic strength, such as PBS or HEPES-buffered saline.High salt concentrations or inappropriate pH can disrupt liposome stability.
Unreacted Moieties 1. Quench the Reaction: For some chemistries, it may be necessary to quench unreacted functional groups after the conjugation is complete.Residual reactive groups on the liposome surface can lead to cross-linking and aggregation over time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a lipid-polymer conjugate consisting of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) linked to a polyethylene glycol (PEG) chain with an average of 46 ethylene glycol units, terminating in an azide (-N3) group. It is primarily used in the development of drug delivery systems, such as liposomes and micelles, to enable surface functionalization via "click chemistry". The DSPE portion anchors the molecule into the lipid bilayer, while the PEG chain provides a hydrophilic "stealth" layer that can prolong circulation time. The terminal azide group allows for the covalent attachment of targeting ligands, imaging agents, or other molecules that have a corresponding alkyne group.

Q2: What are the main conjugation chemistries used with this compound?

The two primary "click chemistry" reactions used for this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between the terminal azide of this compound and a terminal alkyne on the molecule to be conjugated. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly biocompatible and suitable for in vivo applications.[3][4]

Q3: How does the PEG46 chain length affect steric hindrance?

The PEG chain creates a hydrated layer around the liposome surface, which is beneficial for in vivo stability. However, this same layer can cause steric hindrance, making it difficult for the terminal azide group to react with a bulky alkyne-containing molecule. A PEG chain of 46 units (approximately 2000 Da) is a commonly used length that balances the need for a stealth layer with the accessibility of the terminal functional group. However, for very large molecules, this can still pose a significant challenge.

Q4: Which is better for my application: CuAAC or SPAAC?

The choice between CuAAC and SPAAC depends on your specific application:

Factor CuAAC SPAAC
Biocompatibility Lower (due to copper cytotoxicity)Higher (copper-free)
Reaction Kinetics Generally fasterSlower, dependent on cyclooctyne
Reagents Terminal alkyne, Cu(I) catalystStrained cyclooctyne (e.g., DBCO)
Cost Reagents are generally less expensiveStrained cyclooctynes can be more expensive
Ideal Application In vitro conjugations, material scienceLive cell imaging, in vivo applications

A comparative analysis of proteomics studies showed that CuAAC can have higher labeling efficiency in vitro, while SPAAC is preferred for live-cell applications due to its biocompatibility.[5]

Q5: Are there alternatives to click chemistry if steric hindrance is too high?

Yes, if click chemistry yields are consistently low due to steric hindrance, you can consider using DSPE-PEG with different terminal functional groups that may offer more favorable reaction kinetics or accessibility. Some alternatives include:

  • DSPE-PEG-Maleimide: Reacts with thiol groups (-SH) on proteins or peptides.

  • DSPE-PEG-NHS ester: Reacts with primary amines (-NH2) on proteins or other molecules.

  • DSPE-PEG-Carboxylic Acid: Can be activated (e.g., with EDC/NHS) to react with primary amines.

The choice of alternative will depend on the available functional groups on your molecule of interest.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation to this compound Liposomes

This protocol provides a general method for conjugating an alkyne-functionalized peptide to this compound incorporated into liposomes.

Materials:

  • Pre-formed liposomes containing 5 mol% this compound

  • Alkyne-functionalized peptide

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS or HBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, add the pre-formed this compound liposomes to the reaction buffer.

  • Add the alkyne-functionalized peptide to the liposome suspension at a 10-20 fold molar excess relative to the this compound.

  • In a separate tube, premix the CuSO4 and THPTA solutions at a 1:5 molar ratio for a few minutes.

  • Add the premixed CuSO4/THPTA solution to the liposome/peptide mixture to a final copper concentration of 0.1-0.5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubate the reaction at room temperature for 4-24 hours with gentle mixing.

  • Purify the conjugated liposomes from unreacted peptide and catalyst using size exclusion chromatography (e.g., Sepharose CL-4B column).

  • Characterize the conjugation efficiency using a suitable method (e.g., HPLC, protein quantification assay).

Protocol 2: General Procedure for SPAAC Conjugation to this compound Liposomes

This protocol outlines a general method for the copper-free conjugation of a DBCO-functionalized protein to this compound liposomes.

Materials:

  • Pre-formed liposomes containing 5 mol% this compound

  • DBCO-functionalized protein

  • Reaction buffer (e.g., HEPES-buffered saline, pH 7.5)

Procedure:

  • Add the pre-formed this compound liposomes to the reaction buffer in a microcentrifuge tube.

  • Add the DBCO-functionalized protein to the liposome suspension. A 2-5 fold molar excess of the DBCO-protein relative to the this compound is a good starting point.

  • Incubate the reaction at room temperature or 37°C for 12-48 hours with gentle mixing.

  • Monitor the reaction progress by a suitable analytical method if possible (e.g., SDS-PAGE to observe the shift in protein molecular weight).

  • Purify the conjugated liposomes from the unreacted protein using size exclusion chromatography.

  • Quantify the conjugation efficiency.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_liposome Liposome Formulation cluster_conjugation Conjugation cluster_cuaac CuAAC cluster_spaac SPAAC lipids Lipids (e.g., DSPC, Cholesterol) formation Thin Film Hydration & Extrusion lipids->formation dspe_peg_n3 This compound dspe_peg_n3->formation liposome Azide-Functionalized Liposome formation->liposome cuaac_reaction CuAAC Reaction liposome->cuaac_reaction spaac_reaction SPAAC Reaction liposome->spaac_reaction alkyne_mol_cuaac Alkyne-Molecule alkyne_mol_cuaac->cuaac_reaction catalyst Cu(I) Catalyst (CuSO4 + NaAsc) catalyst->cuaac_reaction purification Purification (Size Exclusion Chromatography) cuaac_reaction->purification dbco_mol DBCO-Molecule dbco_mol->spaac_reaction spaac_reaction->purification conjugated_liposome Conjugated Liposome purification->conjugated_liposome characterization Characterization (DLS, Zeta Potential, Conjugation Efficiency) conjugated_liposome->characterization

Caption: Experimental workflow for liposome conjugation.

G cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway start This compound choice Choose Conjugation Chemistry start->choice terminal_alkyne Terminal Alkyne choice->terminal_alkyne Biocompatibility not critical strained_alkyne Strained Alkyne (e.g., DBCO) choice->strained_alkyne Biocompatibility is critical cuaac_product 1,4-Disubstituted Triazole terminal_alkyne->cuaac_product copper_catalyst Cu(I) Catalyst copper_catalyst->cuaac_product spaac_product Triazole Product strained_alkyne->spaac_product

Caption: Decision pathway for conjugation chemistry.

References

Technical Support Center: Improving the Encapsulation Efficiency of DSPE-PEG46-N3 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the encapsulation efficiency of DSPE-PEG46-N3 liposomes. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposome formulations?

A1: this compound is a phospholipid-polymer conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) component is a phospholipid with two saturated 18-carbon stearoyl chains, which contributes to the formation of rigid and stable lipid bilayers.[1] The PEG46 refers to a polyethylene glycol chain with approximately 46 ethylene glycol units. This PEG layer provides a hydrophilic shield on the liposome surface, which helps to reduce recognition by the immune system and prolong circulation time in the body (a "stealth" property).[2] The N3 is an azide group, which is a functional handle for "click chemistry." This allows for the covalent attachment of targeting ligands, such as antibodies or peptides, to the liposome surface for targeted drug delivery.[3][4]

Q2: What are the main factors influencing the encapsulation efficiency (EE%) of this compound liposomes?

A2: The encapsulation efficiency is influenced by a variety of factors, which can be broadly categorized as:

  • Properties of the Encapsulated Molecule: The solubility, size, charge, and lipophilicity of the drug are critical. Hydrophilic drugs are encapsulated in the aqueous core, while lipophilic drugs are entrapped within the lipid bilayer.

  • Liposome Characteristics: The size, lamellarity (number of lipid bilayers), surface charge, and rigidity of the liposomes affect their loading capacity.

  • Formulation Parameters: The lipid composition (including the molar percentage of this compound), drug-to-lipid ratio, and the composition of the hydration buffer (e.g., pH, ionic strength) are key determinants.[5]

  • Preparation Method: The technique used to prepare the liposomes (e.g., thin-film hydration, ethanol injection, microfluidics) and the drug loading method (passive vs. active) have a substantial impact on encapsulation efficiency.[6]

Q3: How does the concentration of this compound affect encapsulation efficiency?

A3: The concentration of DSPE-PEG can have a complex effect on encapsulation efficiency.

  • For hydrophilic drugs: Increasing the DSPE-PEG concentration can lead to the formation of smaller vesicles, which reduces the internal aqueous volume and can decrease encapsulation capacity.[2] Additionally, it may increase the permeability of the lipid bilayer, potentially leading to leakage of the encapsulated drug.[2]

  • For hydrophobic drugs: The incorporation of DSPE-PEG can alter the packing and fluidity of the lipid bilayer's hydrophobic core, which may affect the loading of lipophilic drugs.[2] Generally, a DSPE-PEG concentration of 5-10 mol% is a common starting point for achieving a balance between stability and encapsulation efficiency.[5]

Q4: What is the difference between passive and active drug loading, and which is better for my drug?

A4:

  • Passive Loading: In this method, the drug is encapsulated during the liposome formation process. Hydrophilic drugs are dissolved in the aqueous hydration buffer, and lipophilic drugs are mixed with the lipids in the organic solvent.[7] Passive loading is simpler but often results in lower encapsulation efficiencies, especially for hydrophilic drugs.[8]

  • Active Loading (or Remote Loading): This technique involves loading the drug into pre-formed liposomes. It utilizes a transmembrane gradient (e.g., a pH or ion gradient) to drive the drug into the liposome's aqueous core.[9] Active loading can achieve very high encapsulation efficiencies (>90%) for ionizable amphipathic drugs.[10][11]

The choice of method depends on the physicochemical properties of your drug. Active loading is generally preferred for weakly basic or acidic amphipathic drugs to maximize encapsulation.

Q5: Will the azide (N3) group on my this compound interfere with drug encapsulation?

A5: The azide group is small and relatively inert under typical liposome formulation conditions.[3] It is designed for specific bioorthogonal "click" chemistry reactions, which are highly selective and do not typically interfere with the self-assembly of lipids into liposomes or the encapsulation of drugs.[4] However, it is always good practice to confirm that the azide group does not interact with your specific drug molecule under your experimental conditions.

Troubleshooting Guide

Problem Potential Causes Solutions
Low Encapsulation Efficiency (Hydrophilic Drug) 1. Suboptimal Drug-to-Lipid Ratio: The drug concentration may be too high for the amount of lipid used. 2. Liposome Leakage: The lipid bilayer may be too fluid, or the drug may be leaking out during size reduction (extrusion/sonication). 3. Insufficient Hydration: The lipid film may not be fully hydrated, leading to fewer or smaller liposomes. 4. High this compound Concentration: This can reduce the internal aqueous volume of the liposomes.[2]1. Optimize Drug-to-Lipid Ratio: Perform a loading curve by varying the drug concentration while keeping the lipid concentration constant to find the saturation point. 2. Increase Bilayer Rigidity: Incorporate cholesterol (30-40 mol%) into your formulation. Ensure the main phospholipid has a high phase transition temperature (Tm).[1] 3. Ensure Complete Hydration: Hydrate the lipid film at a temperature above the Tm of all lipid components for an adequate amount of time (e.g., 1-2 hours) with gentle agitation.[5] 4. Optimize this compound Concentration: Start with a lower molar percentage (e.g., 2-5 mol%) and titrate upwards.
Low Encapsulation Efficiency (Hydrophobic Drug) 1. Poor Drug-Lipid Interaction: The drug may have low solubility in the lipid bilayer. 2. Drug Precipitation: The drug may be precipitating out of the organic solvent before or during lipid film formation. 3. Competition for Bilayer Space: High concentrations of cholesterol or this compound can compete with the drug for space within the bilayer.[1]1. Modify Lipid Composition: Experiment with different phospholipids that may have better interaction with your drug. 2. Ensure Complete Solubilization: Ensure the drug is fully dissolved in the organic solvent with the lipids. Gentle warming may be necessary. 3. Optimize Lipid Ratios: Systematically vary the molar ratios of the main phospholipid, cholesterol, and this compound to find the optimal composition for your drug.
Liposome Aggregation 1. Insufficient Surface Charge: Low electrostatic repulsion between liposomes. 2. Inadequate PEGylation: The this compound concentration may be too low to provide sufficient steric hindrance. 3. High Liposome Concentration: Concentrated suspensions are more prone to aggregation.[1]1. Increase Zeta Potential: If your formulation allows, incorporate a small amount of a charged lipid (e.g., DSPG). 2. Optimize this compound Concentration: A concentration of 5-10 mol% is often effective for preventing aggregation.[5] 3. Dilute the Formulation: Work with less concentrated liposome suspensions.
Inconsistent Batch-to-Batch Results 1. Variability in Thin-Film Formation: The lipid film may not be uniform in thickness. 2. Inconsistent Size Reduction: Variations in extrusion pressure, number of passes, or sonication parameters. 3. Raw Material Quality: Differences between batches of lipids or drugs.1. Standardize Film Formation: Use a rotary evaporator to create a thin, even film. Ensure complete removal of the organic solvent under high vacuum.[9] 2. Standardize Size Reduction: Use a consistent number of extrusion passes (e.g., 11-21) through membranes of a defined pore size.[7] If using sonication, control the time, power, and temperature. 3. Use High-Purity Materials: Use lipids and drugs from the same lot for a series of related experiments whenever possible.

Data Presentation: Factors Influencing Encapsulation Efficiency

The following table summarizes the general effects of various formulation parameters on the encapsulation efficiency (EE%) of liposomes. The optimal values are highly dependent on the specific drug and lipid composition and should be determined empirically.

Parameter Variation Effect on EE% (Hydrophilic Drug) Effect on EE% (Hydrophobic Drug) General Recommendation
Drug-to-Lipid Ratio (w/w) IncreasingDecreases beyond saturation pointDecreases beyond saturation pointOptimize by testing ratios from 1:20 to 1:5.
Cholesterol Content (mol%) 0% -> 40%Generally increases (improves bilayer stability)Can increase or decrease (competes for space)Start with 30-40 mol% and optimize.[1]
This compound (mol%) 1% -> 10%May decrease (reduces aqueous volume)[2]May decrease (alters bilayer packing)[2]Start with 5 mol% and adjust as needed for stability.[5]
Hydration Buffer pH VariesCan significantly impact drugs with ionizable groupsMinimal effectMatch pH to optimize drug solubility and stability.
Liposome Size DecreasingGenerally decreases (reduces aqueous volume)Generally decreases (reduces bilayer volume)Target a size range appropriate for the intended application (e.g., 80-200 nm for prolonged circulation).[5]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol describes the formation of empty this compound liposomes, which can be used for passive or active drug loading.

Materials:

  • Main phospholipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a specific buffer for active loading)

  • Rotary evaporator, water bath, and extruder.

Procedure:

  • Lipid Dissolution: Dissolve the main phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., DSPC:Cholesterol:this compound at 55:40:5).

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the phase transition temperature (Tm) of the lipids. This will form a thin, dry lipid film on the wall of the flask.

  • Solvent Removal: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.[5]

  • Hydration: Add the aqueous hydration buffer (pre-heated to above the lipid Tm) to the flask. The volume will depend on the desired final lipid concentration.[5]

  • Vesicle Formation: Gently agitate or vortex the flask to hydrate the lipid film, which will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (SUVs) with a uniform size, pass the MLV suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform an odd number of passes (e.g., 11-21) to ensure a homogenous population.[7]

  • Storage: Store the prepared liposomes at 4°C.

Protocol 2: Active Drug Loading via Ammonium Sulfate Gradient

This method is suitable for amphipathic weak bases (e.g., doxorubicin).

Procedure:

  • Prepare Liposomes: Prepare empty liposomes as described in Protocol 1, but use a 250 mM ammonium sulfate solution as the hydration buffer.[9]

  • Create Gradient: Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a buffer with a physiological pH (e.g., HEPES-buffered saline, pH 7.4). This creates a concentration gradient, with high ammonium sulfate inside the liposomes and low concentration outside.[7][12] This also establishes a pH gradient (acidic interior).[9]

  • Drug Loading: a. Warm the liposome suspension and a concentrated solution of the drug to a temperature above the lipid Tm (e.g., 60°C). b. Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio. c. Incubate for 30-60 minutes to allow the drug to accumulate inside the liposomes.

  • Remove Unencapsulated Drug: Cool the suspension to room temperature and remove the unencapsulated drug using size exclusion chromatography or dialysis.[13]

Protocol 3: Determination of Encapsulation Efficiency (EE%)

Procedure:

  • Separate Free Drug: Separate the unencapsulated drug from the liposome formulation. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.[7]

    • Ultrafiltration/Centrifugation: Use a centrifugal filter device with a molecular weight cutoff that retains the liposomes while allowing the free drug to pass through.

  • Quantify Drug Concentration: a. Total Drug (D_total): Take an aliquot of the liposome suspension before the separation step. Disrupt the liposomes by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug.[7] Measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC). b. Free Drug (D_free): Measure the drug concentration in the filtrate or the fractions corresponding to the free drug from the separation step.

  • Calculate EE%: EE% = [(D_total - D_free) / D_total] x 100

Visualizations

G cluster_prep Liposome Preparation cluster_load Drug Loading cluster_purify Purification & Analysis dissolve 1. Dissolve Lipids (DSPC, Chol, this compound) in Organic Solvent film 2. Create Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Aqueous Buffer (Forms MLVs) film->hydrate extrude 4. Size Reduction (Extrusion) (Forms SUVs) hydrate->extrude passive Passive Loading (Drug in Hydration Buffer) extrude->passive Option 1 active Active Loading (Transmembrane Gradient) extrude->active Option 2 purify 5. Remove Unencapsulated Drug (SEC or Dialysis) passive->purify active->purify analyze 6. Characterize Liposomes (Size, Zeta, EE%) purify->analyze

Caption: Experimental workflow for this compound liposome preparation and drug loading.

G cluster_drug_type start Low Encapsulation Efficiency? start->drug_type_label hydrophilic Hydrophilic hydrophobic Hydrophobic loading_method Loading Method? hydrophilic->loading_method lipid_comp Lipid Composition? hydrophobic->lipid_comp passive Passive loading_method->passive Passive active Active loading_method->active Active solution1 Optimize Drug:Lipid Ratio passive->solution1 solution2 Increase Bilayer Rigidity (add Cholesterol) passive->solution2 solution3 Consider Active Loading passive->solution3 solution4 Verify Gradient Formation (pH or Ion) active->solution4 solution5 Optimize Incubation Time/Temp active->solution5 solution6 Optimize Cholesterol % lipid_comp->solution6 solution7 Vary Phospholipid Type lipid_comp->solution7 solution8 Optimize DSPE-PEG % lipid_comp->solution8

Caption: Troubleshooting decision tree for low encapsulation efficiency.

References

Technical Support Center: Scaling Up DSPE-PEG46-N3 Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up DSPE-PEG46-N3 based formulations. As direct data for DSPE-PEG with exactly 46 polyethylene glycol (PEG) units is limited in publicly available literature, this guide leverages data and protocols for DSPE-PEG2000, which has a comparable PEG chain length of approximately 45 monomer units, providing a close approximation for formulation and scaling challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound based formulations from lab to industrial scale?

A1: Scaling up this compound formulations presents several key challenges including:

  • Maintaining Batch-to-Batch Consistency: Ensuring uniform particle size, polydispersity index (PDI), and drug loading across different batch sizes can be difficult.[1][2]

  • Physical and Chemical Stability: Larger volumes are more susceptible to issues like aggregation, fusion, drug leakage, and hydrolysis of lipids during processing and storage.[3][4]

  • Scalable Purification: Methods used at the lab scale, such as dialysis, may not be efficient for large volumes, necessitating the implementation of scalable techniques like Tangential Flow Filtration (TFF).[5][6]

  • Sterility Assurance: For parenteral applications, achieving and maintaining sterility without compromising the integrity of the liposomes is a major hurdle.[7][8]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA for complex drug products requires extensive characterization and process validation.[9][10][11]

Q2: How does the concentration of this compound affect the characteristics of the final formulation during scale-up?

A2: The molar percentage of this compound is a critical parameter that influences liposome size, stability, and in vivo performance. Generally, incorporating DSPE-PEG reduces vesicle size.[12][13] However, the relationship is not always linear. Studies with DSPE-PEG2000 show that increasing the concentration up to a certain point (e.g., 4 mol%) can lead to a decrease in size, while further increases (e.g., 4-8 mol%) might slightly increase the diameter before decreasing again at higher concentrations.[14][15] For optimal stability and prolonged circulation, a DSPE-PEG concentration of 5-10 mol% is commonly used in liposomal formulations.[6]

Q3: What are the key considerations for the click chemistry reaction involving the azide (N3) group at a larger scale?

A3: When scaling up the click chemistry conjugation on the surface of your this compound liposomes, consider the following:

  • Reaction Efficiency: Achieving high coupling efficiency can be more challenging in larger volumes due to mass transfer limitations. Optimization of reaction time, temperature, and reagent concentrations is crucial.

  • Catalyst Removal: If using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the removal of residual copper, which can be toxic, is a critical downstream processing step.[16][17] Copper-free click chemistry approaches, such as strain-promoted azide-alkyne cycloaddition (SPAAC), can circumvent this issue.

  • Steric Hindrance: At higher surface densities of this compound, steric hindrance from the PEG chains can impede the accessibility of the azide group, potentially lowering the conjugation yield.

  • Purification: The removal of unreacted targeting ligands and other reagents must be done using a scalable purification method that does not compromise the integrity of the final conjugated liposomes.

Q4: What are the most suitable large-scale manufacturing methods for this compound based liposomes?

A4: For large-scale production, methods that offer reproducibility and control over particle size are preferred. These include:

  • High-Pressure Homogenization: This method can produce large volumes of liposomes with a relatively uniform size distribution.

  • Microfluidics: While traditionally a lab-scale technique, microfluidics is becoming more scalable and offers precise control over mixing conditions, leading to highly consistent nanoparticle characteristics.[18][19]

  • Ethanol Injection: This technique, where a lipid solution in ethanol is rapidly injected into an aqueous phase, can be scaled up and is known for producing small unilamellar vesicles.[2]

Troubleshooting Guides

Issue 1: Increased Particle Size and Polydispersity Index (PDI) Upon Scale-Up

Question: We have successfully formulated our this compound liposomes at a 10 mL scale with a particle size of 100 nm and a PDI of 0.1. However, when we scaled up to 1 L, the particle size increased to 250 nm and the PDI to 0.4. What could be the cause and how can we fix it?

Answer: This is a common issue in scaling up liposome production. The likely causes and solutions are outlined below:

Possible CauseRecommended Solution
Inadequate Mixing/Energy Input The method used for downsizing at the lab scale (e.g., probe sonication) may not be providing uniform energy distribution in a larger volume. For larger scales, consider using methods that provide more consistent energy input, such as high-pressure homogenization or microfluidics.[1]
Inefficient Hydration Ensure the lipid film is hydrated at a temperature above the phase transition temperature (Tc) of all lipid components. For DSPC, a common lipid used with DSPE, the Tc is approximately 55°C.[1] Inadequate heating of a larger volume can lead to incomplete hydration and the formation of larger, multilamellar vesicles.
Aggregation The formulation may be aggregating after formation. Check the zeta potential of your formulation; a value of at least ±30 mV suggests good colloidal stability. If the zeta potential is low, consider incorporating a charged lipid into your formulation to increase electrostatic repulsion. Also, ensure the pH and ionic strength of your buffer are optimized for stability.[20]
Suboptimal Extrusion Process If using extrusion for sizing, ensure an adequate number of passes (e.g., 11-21) through the polycarbonate membranes. For larger volumes, a high-pressure extruder is necessary to maintain consistent pressure and flow rate. Ensure the extruder is maintained at a temperature above the Tc of the lipids throughout the process.[21]
Issue 2: Low and Inconsistent Drug Encapsulation Efficiency (EE)

Question: Our drug encapsulation efficiency was consistently above 90% in small-scale batches, but it has dropped to around 60% and varies significantly between large-scale batches. How can we improve this?

Answer: A decrease in encapsulation efficiency upon scale-up can be due to several factors related to both the formulation and the process.

Possible CauseRecommended Solution
Drug Precipitation The solubility of your drug in the hydration buffer may be a limiting factor in larger volumes. Ensure the drug is fully dissolved before and during the hydration step. For poorly soluble drugs, consider altering the pH or using a co-solvent, but be mindful of their effects on liposome stability.
Drug Leakage During Sizing High-energy sizing methods like probe sonication can disrupt the liposome bilayer and cause the leakage of encapsulated drugs. Extrusion is generally a gentler method.[1] If using high-pressure homogenization, optimize the pressure and number of cycles to minimize drug leakage.
Unfavorable Drug-to-Lipid Ratio An excessively high drug-to-lipid ratio can lead to instability and lower encapsulation.[6] While this may be manageable at a small scale, it can become problematic in larger batches. Re-evaluate and optimize the drug-to-lipid ratio for the scaled-up process.
PEG Interference High concentrations of DSPE-PEG on the liposome surface can sometimes reduce the available internal volume for drug encapsulation.[22] While a certain amount is necessary for stability, an excessive amount could negatively impact drug loading.
Issue 3: Challenges with Downstream Purification

Question: We are struggling to remove unencapsulated drug and residual solvents from our large-volume liposome formulation. Dialysis is too slow and inefficient. What are the alternatives?

Answer: For large-scale purification, Tangential Flow Filtration (TFF) is the industry standard and offers a scalable and efficient alternative to dialysis.

ChallengeRecommended Solution with TFF
Slow and Inefficient Purification TFF allows for rapid and continuous buffer exchange (diafiltration) to remove unencapsulated drug and organic solvents. It is significantly faster than dialysis for large volumes.[6]
Product Loss TFF systems can be optimized to achieve high product recovery (>95%). Proper selection of the membrane molecular weight cut-off (MWCO) is crucial to retain the liposomes while allowing smaller molecules to pass through into the permeate.
Liposome Integrity The shear forces in a TFF system can potentially disrupt liposomes. It is important to optimize process parameters such as transmembrane pressure (TMP) and cross-flow rate to maintain liposome integrity. Lowering the TMP and process temperature can be beneficial.[6]

Data Presentation

The following tables summarize quantitative data on the effect of key formulation and process parameters on the characteristics of DSPE-PEG based liposomes. This data is primarily from studies using DSPE-PEG2000, which serves as a close proxy for this compound.

Table 1: Effect of DSPE-PEG2000 Molar Percentage on Liposome Size

DSPE-PEG2000 (mol%)Average Particle Size (nm)Polydispersity Index (PDI)Reference
0120 ± 100.25 ± 0.05[14][15]
2110 ± 80.18 ± 0.04[12]
4105 ± 50.15 ± 0.03[14][15]
7120 ± 150.20 ± 0.05[14][15]
1095 ± 100.12 ± 0.02[14][15]
2580 ± 50.10 ± 0.02[14][15]

Table 2: Comparison of Scalable Liposome Production Methods

MethodTypical Size Range (nm)Typical PDIScalabilityKey AdvantageKey DisadvantageReference
High-Pressure Homogenization 50 - 2000.1 - 0.3HighHigh throughputHigh shear can damage sensitive cargo[23]
Microfluidics 20 - 150< 0.2Moderate to HighExcellent control and reproducibilityCan be slower for very large volumes[18][19]
Ethanol Injection 30 - 100< 0.2HighSimple and rapidRequires removal of residual ethanol[2]
Extrusion 50 - 400< 0.1ModerateProduces highly uniform vesiclesCan be a batch process and prone to membrane clogging[3][21]

Experimental Protocols

Protocol 1: Large-Scale Liposome Production using High-Pressure Homogenization

This protocol describes a general method for producing this compound based liposomes at a multi-liter scale.

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC, Cholesterol, and this compound in the desired molar ratio) in a suitable organic solvent (e.g., ethanol or a chloroform/methanol mixture) in a large round-bottom flask.

    • Remove the organic solvent using a large-scale rotary evaporator to form a thin lipid film on the vessel wall.

    • Ensure complete removal of the solvent by placing the vessel under high vacuum for an extended period (e.g., >12 hours).

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by adding the buffer to the vessel and agitating. The temperature of the buffer should be maintained above the Tc of all lipids (e.g., 60-65°C).

    • Use a high-shear mixer to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction by High-Pressure Homogenization:

    • Transfer the MLV suspension to the feed reservoir of a high-pressure homogenizer.

    • Process the suspension through the homogenizer at a defined pressure (e.g., 10,000-20,000 PSI).

    • Recirculate the suspension for a predetermined number of passes to achieve the desired particle size and PDI. Monitor the particle size and PDI using an in-line or at-line dynamic light scattering (DLS) instrument.

  • Purification and Concentration using Tangential Flow Filtration (TFF):

    • Set up a TFF system with a hollow fiber or cassette membrane with an appropriate MWCO (e.g., 100-300 kDa).

    • Concentrate the liposome suspension to a smaller volume.

    • Perform diafiltration by adding fresh buffer at the same rate as the permeate is being removed to wash away unencapsulated drug and other small molecules.

    • Continue the diafiltration for a sufficient number of volume exchanges (e.g., 5-10) to achieve the desired level of purity.

  • Sterile Filtration:

    • For parenteral products, perform sterile filtration by passing the final liposome suspension through a 0.22 µm filter. This step requires careful validation to ensure it does not alter the liposome characteristics.[9][22]

Protocol 2: On-Surface Click Chemistry Conjugation at Scale

This protocol outlines a general procedure for conjugating a targeting ligand to the azide-functionalized liposomes. This example uses a copper-free click reaction with a DBCO-functionalized ligand.

  • Prepare Reagents:

    • Dissolve the DBCO-functionalized targeting ligand in a buffer that is compatible with both the ligand and the liposomes.

    • Ensure the this compound liposome suspension is at the desired concentration and in a suitable reaction buffer (e.g., PBS pH 7.4).

  • Conjugation Reaction:

    • In a large, sterile, and sealed reaction vessel, add the DBCO-functionalized ligand to the liposome suspension. The molar ratio of the ligand to the azide groups on the liposomes should be optimized at a smaller scale first.

    • Gently mix the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours). The reaction should be protected from light if any of the components are light-sensitive.

  • Purification:

    • After the reaction is complete, remove the unreacted ligand and any byproducts using TFF as described in Protocol 1. The same TFF setup can be used for this purification step.

  • Characterization:

    • Characterize the final conjugated liposomes for particle size, PDI, zeta potential, and conjugation efficiency. Conjugation efficiency can be determined by quantifying the amount of ligand attached to the liposomes using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

Mandatory Visualization

experimental_workflow Experimental Workflow for Scaled-Up this compound Formulation cluster_prep Liposome Preparation cluster_functionalization Surface Functionalization (Click Chemistry) cluster_purification Downstream Processing cluster_qc Quality Control lipid_film 1. Lipid Film Formation hydration 2. Hydration lipid_film->hydration size_reduction 3. Size Reduction (Homogenization/Extrusion) hydration->size_reduction conjugation 4. Ligand Conjugation size_reduction->conjugation Azide-functionalized liposomes tff 5. Purification & Concentration (TFF) conjugation->tff Conjugated liposomes sterile_filtration 6. Sterile Filtration tff->sterile_filtration characterization 7. Characterization (Size, PDI, EE%) sterile_filtration->characterization troubleshooting_workflow Troubleshooting Logic for Batch-to-Batch Inconsistency action_node action_node issue_node issue_node start Inconsistent Batch Results? check_size_pdi Size/PDI out of spec? start->check_size_pdi check_ee Encapsulation Efficiency low? check_size_pdi->check_ee No action_size Review Sizing Method: - Energy input - Temperature - Number of passes check_size_pdi->action_size Yes check_stability Aggregation/Leakage? check_ee->check_stability No action_ee Review Drug Loading: - Drug-to-lipid ratio - Drug solubility - Sizing method impact check_ee->action_ee Yes end Consult further with process development team check_stability->end No action_stability Review Formulation & Storage: - Zeta potential - Buffer pH/ionic strength - Storage temperature check_stability->action_stability Yes action_size->check_ee action_ee->check_stability action_stability->end

References

minimizing hydrolysis of DSPE-PEG46-N3 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the hydrolysis of DSPE-PEG46-N3 during storage to ensure the integrity and performance of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is the hydrolysis of the ester bonds within the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor of the molecule. This reaction is catalyzed by the presence of water and is significantly accelerated by non-neutral pH and elevated temperatures. The phosphodiester bond can also be subject to hydrolysis under these conditions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize hydrolysis, this compound should be stored as a dry solid under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. The recommended storage temperature is -20°C or lower.[1][2] It is crucial to protect the product from light and moisture.[1][3]

Q3: Can I store this compound in a solution?

A3: For long-term storage, it is strongly advised to store this compound as a solid. If you need to prepare a stock solution, use a dry, aprotic solvent like chloroform or dichloromethane. For short-term storage of a few days, a buffer at a neutral pH (6.5-7.4) can be used, but be aware that the risk of hydrolysis increases in aqueous environments.[4] Avoid repeated freeze-thaw cycles of solutions.

Q4: How does pH affect the stability of this compound?

A4: The pH of the environment plays a critical role in the stability of the ester bonds. Hydrolysis is minimized at a neutral pH range of 6.5-7.4.[4] Both acidic (pH < 6.5) and alkaline (pH > 7.5) conditions significantly accelerate the rate of hydrolysis.[4][5]

Q5: What is the impact of temperature on the degradation of this compound?

A5: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Storing this compound at low temperatures (-20°C or below) is essential to slow down the degradation process.[1][2] Studies have shown that elevated temperatures, such as 60°C, can lead to significant hydrolysis in a short period.[4]

Q6: How can I detect if my this compound has hydrolyzed?

A6: Hydrolysis can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[6] Techniques like MALDI-TOF MS and ESI-MS can identify the byproducts of hydrolysis, which will have a lower molecular weight than the intact molecule.[4][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor performance in liposome formulation (e.g., instability, aggregation) Hydrolysis of the this compound, leading to the formation of lysolipids and fatty acids which can disrupt the liposome structure.[5][8]- Verify the storage conditions of your this compound. - Test a fresh vial of the lipid. - Analyze the integrity of your this compound using HPLC-MS.
Inconsistent results in click chemistry reactions Degradation of the azide (-N3) functional group or hydrolysis of the lipid anchor affecting self-assembly.- Ensure that the reaction buffer is at a neutral pH (6.5-7.4). - Avoid exposing the this compound to reducing agents that could compromise the azide group. - Confirm the integrity of the molecule via analytical methods before use.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of hydrolysis byproducts.- Compare the chromatogram to a reference standard of non-degraded this compound. - Use mass spectrometry to identify the molecular weights of the unexpected peaks, which may correspond to lysolipid or other degradation products.[4]

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC-MS

Objective: To determine the extent of hydrolysis of this compound under specific storage conditions.

Materials:

  • This compound sample

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (for mobile phase modification)

  • Appropriate HPLC column (e.g., C18)

  • HPLC system with MS detector (e.g., ESI-MS)

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the sample in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).[4]

    • If testing stability in an aqueous buffer, dissolve the sample in the buffer of interest at the desired concentration and incubate under the test conditions (e.g., specific temperature and time).

  • HPLC-MS Analysis:

    • Set up the HPLC system with a suitable mobile phase gradient. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a known volume of the sample solution.

    • Run the gradient to separate the components.

    • Monitor the eluent using the MS detector to identify the molecular weights of the parent this compound and any potential hydrolysis products (e.g., lysolipid-PEG-N3).

  • Data Analysis:

    • Integrate the peak areas corresponding to the intact this compound and its hydrolysis byproducts.

    • Calculate the percentage of hydrolysis by comparing the peak area of the hydrolyzed product(s) to the total peak area of all related species.

Visualizations

Hydrolysis_Pathway cluster_conditions Accelerating Conditions DSPE_PEG_N3 This compound (Intact Molecule) Hydrolyzed_Product1 Lysolipid-PEG46-N3 + Fatty Acid DSPE_PEG_N3->Hydrolyzed_Product1 Ester Bond Hydrolysis (1) Hydrolyzed_Product2 Glycerophospho-PEG46-N3 + 2 Fatty Acids Hydrolyzed_Product1->Hydrolyzed_Product2 Ester Bond Hydrolysis (2) Water Water Water->DSPE_PEG_N3 High_Temp High Temperature High_Temp->DSPE_PEG_N3 Non_Neutral_pH Acidic/Alkaline pH Non_Neutral_pH->DSPE_PEG_N3

Caption: Hydrolysis pathway of this compound.

Storage_Troubleshooting Start Experiment Failure or Inconsistent Results Check_Storage Check this compound Storage Conditions Start->Check_Storage Improper_Storage Improper Storage: - Above -20°C - Not dry - Exposed to light/air Check_Storage->Improper_Storage No Proper_Storage Proper Storage: - At or below -20°C - Dry, inert gas - Protected from light Check_Storage->Proper_Storage Yes Analyze_Lipid Analyze Lipid Integrity (e.g., HPLC-MS) Improper_Storage->Analyze_Lipid Proper_Storage->Analyze_Lipid Degradation_Detected Degradation Detected? Analyze_Lipid->Degradation_Detected Discard_Lipid Discard Old Lipid, Use New Vial Degradation_Detected->Discard_Lipid Yes Other_Factors Investigate Other Experimental Factors Degradation_Detected->Other_Factors No Retest Re-run Experiment Discard_Lipid->Retest Other_Factors->Retest

Caption: Troubleshooting workflow for this compound related issues.

References

Validation & Comparative

A Researcher's Guide to Characterizing DSPE-PEG-N3 Conjugates: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of lipid-polymer conjugates is paramount for ensuring the quality, efficacy, and safety of advanced drug delivery systems. This guide provides a comprehensive comparison of key analytical methods for the characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-N3), a critical component in the development of targeted nanoparticles and liposomes through "click" chemistry.

This document outlines the experimental protocols and presents comparative data for the primary analytical techniques used to verify the structure, purity, and molecular weight of DSPE-PEG-N3. Furthermore, it draws comparisons with other commonly used functionalized DSPE-PEG conjugates, such as those with maleimide, amine, carboxyl, and N-hydroxysuccinimide (NHS) ester functionalities, offering a broader context for researchers working with PEGylated lipids.

Key Analytical Techniques for DSPE-PEG-N3 Characterization

The successful synthesis and purification of DSPE-PEG-N3 conjugates are typically verified using a suite of analytical methods. Each technique provides unique and complementary information regarding the molecular structure and purity of the conjugate. The principal methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Comparative Overview

The following tables summarize the expected analytical data for DSPE-PEG-N3 and compare it with other functionalized DSPE-PEG derivatives. This allows for a quick reference to the key characterization parameters.

Table 1: Comparative ¹H NMR Spectroscopy Data (in CDCl₃)

Functional GroupKey Chemical Shift (δ, ppm)Description of Protons
-N₃ (Azide) ~3.40 -CH₂- protons adjacent to the azide group (triplet) [1]
-Maleimide~6.70Maleimide ring protons (singlet)
-NH₂ (Amine)~2.90-CH₂- protons adjacent to the primary amine (triplet)
-COOH (Carboxyl)~2.50-CH₂- protons adjacent to the carboxyl group (triplet)
-NHS Ester~2.90Succinimide ring protons (singlet)[2]
Shared PEG Backbone ~3.65 Repeating -(OCH₂CH₂)- units (multiplet) [1][2][3]
Shared DSPE Moiety 0.80 - 1.60 Alkyl chain protons of the distearoyl group [2]

Table 2: Comparative Mass Spectrometry Data (MALDI-TOF MS)

Functional GroupExpected Mass Shift from DSPE-PEG-OHNotes
-N₃ (Azide) +25.01 Da Replacement of -OH with -N₃.
-Maleimide+137.06 DaAddition of maleimide group via a linker.
-NH₂ (Amine)-1.01 DaReplacement of -OH with -NH₂.
-COOH (Carboxyl)+44.00 DaAddition of a carboxymethyl group.
-NHS Ester+157.04 DaAddition of an NHS ester group.
Common Feature Polydisperse distribution with repeating units of 44.03 Da Characteristic of the PEG backbone.[4]

Table 3: Comparative FTIR Spectroscopy Data

Functional GroupCharacteristic Peak (cm⁻¹)Vibrational Mode
-N₃ (Azide) ~2100 Asymmetric stretch of the azide group [5]
-Maleimide~1710, ~1780C=O stretching of the imide group.
-NH₂ (Amine)~3300-3500N-H stretching.
-COOH (Carboxyl)~1700-1725, ~2500-3300 (broad)C=O stretching and O-H stretching.
-NHS Ester~1740, ~1780, ~1815C=O stretching of the succinimidyl ester.[2]
Shared PEG Backbone ~1100 C-O-C stretching [6][7]
Shared DSPE Moiety ~2850, ~2920 C-H stretching of alkyl chains.

Table 4: Comparative RP-HPLC-ELSD/CAD Data

ConjugateExpected Relative Retention TimeNotes
DSPE-PEG-N₃ ReferenceRetention time is dependent on the specific PEG length and HPLC conditions.
DSPE-PEG-MaleimideSlightly longer than -N₃Increased hydrophobicity of the maleimide group.
DSPE-PEG-NH₂Slightly shorter than -N₃Increased polarity of the amine group.
DSPE-PEG-COOHShorter than -N₃Increased polarity of the carboxyl group.
DSPE-PEG-NHS EsterLonger than -COOHIncreased hydrophobicity compared to the free acid.
Common Feature Broad peak shapeDue to the polydispersity of the PEG chain.[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible characterization data. Below are the typical protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent attachment of the azide group and the integrity of the DSPE and PEG components.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the DSPE-PEG-N3 conjugate in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic peaks.

    • Confirm the presence of a triplet at approximately 3.40 ppm, corresponding to the methylene protons adjacent to the azide group.[1]

    • Identify the large multiplet around 3.65 ppm, which is characteristic of the repeating ethylene glycol units of the PEG backbone.[1][2][3]

    • Observe the signals in the upfield region (0.8-1.6 ppm) corresponding to the fatty acid chains of the DSPE lipid tail.[2]

    • The ratio of the integration of the azide-adjacent protons to the PEG backbone protons can be used to confirm the degree of functionalization.

Mass Spectrometry (MS)

Objective: To determine the molecular weight distribution (polydispersity) of the DSPE-PEG-N3 conjugate and to confirm the mass of the end-group.

Protocol (MALDI-TOF MS):

  • Matrix Selection: A common matrix for PEG analysis is α-cyano-4-hydroxycinnamic acid (CHCA).[9]

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of CHCA in a 1:1 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Dissolve the DSPE-PEG-N3 conjugate in methanol or chloroform to a concentration of approximately 1 mg/mL.

  • Spotting: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[10]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Observe a distribution of peaks, characteristic of the polydisperse nature of the PEG chain.

    • The mass difference between adjacent peaks should be approximately 44 Da, corresponding to the mass of one ethylene glycol repeating unit.[4]

    • Calculate the theoretical average molecular weight of the DSPE-PEG-N3 and compare it with the center of the observed peak distribution.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To provide definitive evidence of the presence of the azide functional group.

Protocol:

  • Sample Preparation: Prepare a thin film of the DSPE-PEG-N3 conjugate on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the strong, sharp absorption peak at approximately 2100 cm⁻¹, which is the characteristic asymmetric stretching vibration of the azide (-N₃) group.[5] This peak is typically absent in the spectra of other functionalized DSPE-PEG conjugates unless they also contain an azide moiety.

    • Confirm the presence of the C-O-C ether stretch of the PEG backbone around 1100 cm⁻¹.[6][7]

    • Observe the C-H stretching vibrations of the DSPE alkyl chains around 2850-2920 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the DSPE-PEG-N3 conjugate and to quantify it in formulations.

Protocol (Reversed-Phase HPLC with ELSD or CAD):

  • Instrumentation: An HPLC system equipped with a C18 column and an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like trifluoroacetic acid (TFA) or ammonium acetate.[8][11]

    • A typical gradient might start with a higher percentage of water and gradually increase the organic solvent percentage to elute the lipid conjugate.

  • Sample Preparation: Dissolve the DSPE-PEG-N3 conjugate in the initial mobile phase or a compatible solvent like methanol.

  • Data Acquisition: Inject the sample and run the gradient method.

  • Data Analysis:

    • The DSPE-PEG-N3 should elute as a single, broad peak due to the polydispersity of the PEG chain.[8]

    • The absence of significant impurity peaks indicates high purity.

    • The retention time can be compared to standards and other DSPE-PEG conjugates to assess relative hydrophobicity.

Visualizing the Workflow

To better illustrate the characterization process, the following diagrams outline the experimental workflows for the key analytical techniques.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results dissolve Dissolve 5-10 mg DSPE-PEG-N3 in ~0.7 mL CDCl3 acquire Acquire ¹H NMR Spectrum (400+ MHz Spectrometer) dissolve->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Key Peaks process->integrate assign Assign Chemical Shifts integrate->assign confirm_azide Confirm -CH₂-N₃ peak (~3.40 ppm) assign->confirm_azide confirm_peg Confirm PEG backbone (~3.65 ppm) assign->confirm_peg confirm_dspe Confirm DSPE alkyl chains (0.8-1.6 ppm) assign->confirm_dspe

Caption: Workflow for ¹H NMR analysis of DSPE-PEG-N3.

experimental_workflow_ms cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Dissolve DSPE-PEG-N3 (1 mg/mL) mix_spot Mix Sample & Matrix (1:1) Spot on Target Plate prep_sample->mix_spot prep_matrix Prepare CHCA Matrix Solution prep_matrix->mix_spot acquire Acquire MALDI-TOF Mass Spectrum mix_spot->acquire analyze_dist Analyze Peak Distribution (Polydispersity) acquire->analyze_dist analyze_mass Determine Mass Difference between Peaks (~44 Da) analyze_dist->analyze_mass compare_mw Compare with Theoretical Average MW analyze_mass->compare_mw

Caption: Workflow for MALDI-TOF MS analysis of DSPE-PEG-N3.

experimental_workflow_ftir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Thin Film on KBr or use ATR acquire Record FTIR Spectrum (4000-400 cm⁻¹) prep->acquire identify_azide Identify Azide Peak (~2100 cm⁻¹) acquire->identify_azide identify_peg Identify PEG C-O-C Peak (~1100 cm⁻¹) acquire->identify_peg identify_dspe Identify DSPE C-H Peaks (~2850-2920 cm⁻¹) acquire->identify_dspe

Caption: Workflow for FTIR analysis of DSPE-PEG-N3.

References

A Comparative Guide to DSPE-PEG Derivatives for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface functionalization of liposomes and other nanoparticles with targeting ligands is a critical strategy in the development of advanced drug delivery systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) derivatives are widely used for this purpose, providing a hydrophilic shield to prolong circulation and a reactive terminus for ligand conjugation. Among these, DSPE-PEG46-N3, with its azide terminus for "click chemistry," offers a modern approach to bioconjugation. This guide provides an objective comparison of this compound with other commonly used DSPE-PEG derivatives, supported by experimental data, to aid researchers in selecting the optimal derivative for their application.

Comparison of DSPE-PEG Derivatives

The choice of a DSPE-PEG derivative for ligand conjugation significantly impacts the efficiency of the coupling reaction, the stability of the resulting nanoparticle, and its biological performance. The following table summarizes the key characteristics of this compound and compares it with other widely used derivatives such as DSPE-PEG-Maleimide and DSPE-PEG-NHS.

FeatureThis compoundDSPE-PEG-MaleimideDSPE-PEG-NHSDSPE-PEG-COOH
Reactive Group Azide (-N3)MaleimideN-Hydroxysuccinimide EsterCarboxyl (-COOH)
Reaction Chemistry Click Chemistry (e.g., SPAAC, CuAAC)Thiol-Maleimide Michael AdditionAmine-NHS Ester ReactionCarbodiimide Chemistry (EDC/NHS)
Target Ligand Group Alkyne or CyclooctyneThiol (-SH)Primary Amine (-NH2)Primary Amine (-NH2)
Reaction pH NeutralNeutral to slightly acidic (6.5-7.5)Slightly alkaline (7.2-8.5)Acidic to neutral (4.5-7.5)
Reaction Specificity High (Bioorthogonal)High for thiolsHigh for primary aminesCan have side reactions
Stability of Linkage Stable TriazoleStable ThioetherStable AmideStable Amide
Key Advantages High efficiency, bioorthogonality, can be performed in complex biological media.High specificity for thiols, widely used for antibody and peptide conjugation.Efficient reaction with primary amines, common for protein labeling.Provides a negative charge, can be used for EDC/NHS coupling.
Potential Drawbacks Requires a complementary alkyne-modified ligand. Copper catalyst in CuAAC can be toxic to cells.Maleimide group can hydrolyze at higher pH, reducing reactivity.NHS esters are susceptible to hydrolysis in aqueous solutions.Requires activation with EDC/NHS, which can lead to side reactions.
Conjugation Efficiency Reported up to 83% for SPAAC with cyclooctyne.[1]Reported >95% for peptide conjugation.[2]Generally high but can be reduced by hydrolysis of NHS ester.Can be lower and more variable than other methods.

Experimental Data: A Comparative Look

Direct, head-to-head comparative studies of these derivatives under identical conditions are scarce in the literature. However, data from various studies can provide insights into their relative performance.

Physicochemical Properties of Functionalized Liposomes

The incorporation of different DSPE-PEG derivatives can influence the physical characteristics of liposomes.

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG-Maleimide based120 - 150< 0.2-20 to -30[3]
DSPE-PEG-COOH based130 - 160< 0.2-30 to -40[3]
DSPE-PEG-RGD (from Maleimide)130 ± 510.2 - 0.3+17.3 to +24.9[4]

Note: The final zeta potential can be significantly influenced by the conjugated ligand.

In Vitro Performance: Gene Silencing Efficiency

A study comparing DSPE-PEG-Maleimide and DSPE-PEG-COOH for the delivery of siRNA using anti-EGFR Fab'-conjugated immunoliposomes demonstrated a significant difference in gene silencing efficiency.

ImmunoliposomeCellular Uptake (Fluorescence Intensity)Luciferase Gene SilencingReference
TLPD-FPM (DSPE-PEG-Maleimide)~1800~55%[3]
TLPD-FPC (DSPE-PEG-COOH)~1200~20%[3]

These results suggest that the conjugation chemistry can impact the biological activity of the final formulation, with the maleimide-based conjugation showing superior performance in this specific application.[3]

Experimental Protocols

Protocol 1: Liposome Formulation by Thin-Film Hydration

This protocol describes a general method for preparing liposomes incorporating DSPE-PEG derivatives.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG derivative (e.g., this compound, DSPE-PEG-Maleimide)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

Procedure:

  • Lipid Film Formation: Dissolve the lipids (primary phospholipid, cholesterol, and DSPE-PEG derivative) in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking at a temperature above the phase transition temperature (Tc) of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically done for an odd number of passes (e.g., 11-21 times).

  • Characterization: Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Ligand Conjugation to DSPE-PEG-N3 Liposomes via Click Chemistry (SPAAC)

This protocol outlines the conjugation of a cyclooctyne-functionalized ligand to azide-terminated liposomes.

Materials:

  • This compound incorporated liposomes

  • Cyclooctyne-functionalized targeting ligand (e.g., DBCO-peptide)

  • Reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Reaction Setup: Mix the this compound liposomes with the cyclooctyne-functionalized ligand in the reaction buffer. The molar ratio of ligand to reactive PEG lipids should be optimized.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 24-72 hours) with gentle shaking.

  • Purification: Remove the unreacted ligand by a suitable method such as size exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation by methods such as HPLC, mass spectrometry (for the conjugated lipid), or by functional assays demonstrating the presence of the ligand on the liposome surface.

Visualizing the Application: Targeted Drug Delivery and Signaling Pathways

Targeted liposomes functionalized with DSPE-PEG derivatives can be designed to interact with specific receptors on cancer cells, such as the HER2 receptor, and interfere with downstream signaling pathways.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 binds HER2 HER2 HER2_dimer HER2/HER3 Heterodimer HER2->HER2_dimer HER3->HER2_dimer dimerizes with Targeted_Liposome Targeted Liposome (e.g., anti-HER2-DSPE-PEG) Targeted_Liposome->HER2 blocks PI3K PI3K HER2_dimer->PI3K activates RAS RAS HER2_dimer->RAS activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

The diagram above illustrates the HER2 signaling pathway, a key driver in certain cancers.[5][6][7] Ligand binding to HER3 promotes its heterodimerization with HER2, leading to the activation of downstream pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, which promote cell proliferation and survival.[8][9][10] Liposomes functionalized with anti-HER2 antibodies via DSPE-PEG can block this signaling.

Experimental_Workflow cluster_formulation Formulation & Conjugation cluster_characterization Characterization cluster_evaluation Evaluation A Liposome Formulation (Thin-film hydration) B Incorporate DSPE-PEG-N3 A->B D Ligand Conjugation (Click Chemistry) B->D C Ligand Modification (with Alkyne group) C->D E Size & Zeta Potential (DLS) D->E F Conjugation Efficiency (HPLC) D->F G Drug Encapsulation Efficiency D->G H In Vitro Cell Uptake G->H I In Vitro Cytotoxicity H->I J In Vivo Efficacy Study I->J

The workflow diagram outlines the key steps in the development and evaluation of targeted liposomes, from formulation and ligand conjugation to in vitro and in vivo testing.

Conclusion

This compound, with its azide functionality, provides a powerful tool for the development of targeted drug delivery systems through highly efficient and bioorthogonal click chemistry. While direct comparative data is still emerging, the principles of the underlying chemistries suggest that this compound offers advantages in terms of reaction specificity and efficiency, particularly in complex biological environments. The choice between this compound and other derivatives like DSPE-PEG-Maleimide or -NHS will depend on the specific targeting ligand, the desired conjugation strategy, and the overall design of the drug delivery system. The experimental protocols and comparative data presented in this guide offer a foundation for making an informed decision to advance the development of novel and effective targeted therapies.

References

A Comparative Guide to DSPE-PEG-N3 and DSPE-PEG-Maleimide for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of liposomes and nanoparticles with antibodies to create targeted drug delivery systems is a cornerstone of modern nanomedicine. The choice of linker chemistry is critical, directly impacting the efficiency of conjugation, the stability of the final product, and its ultimate in vivo performance. This guide provides an objective comparison between two prevalent DSPE-PEG derivatives for antibody conjugation: DSPE-PEG-Maleimide, which utilizes thiol chemistry, and DSPE-PEG46-N3, which employs azide-alkyne click chemistry.

Chemical Principles and Reaction Pathways

The fundamental difference between these two linkers lies in their reactive terminal groups and the corresponding functional groups they target on an antibody.

DSPE-PEG-Maleimide: This linker leverages the highly efficient reaction between a maleimide group and a sulfhydryl (thiol) group. Since antibodies typically have stable disulfide bonds rather than free thiols, this method requires either the reduction of native disulfide bonds (e.g., in the hinge region) to yield free cysteine residues or the site-specific engineering of cysteine residues into the antibody's structure. The reaction forms a thioether bond.

This compound: This linker utilizes a bio-orthogonal "click chemistry" reaction. Specifically, the azide (N3) group reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO), in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This copper-free reaction is highly specific and proceeds efficiently under physiological conditions. This approach requires pre-modification of the antibody to introduce the alkyne functional group, typically by reacting lysine residues with a DBCO-NHS ester.

G cluster_0 DSPE-PEG-Maleimide Pathway (Thiol Chemistry) cluster_1 This compound Pathway (Click Chemistry) Ab_SH Antibody-SH (Reduced/Engineered Cysteine) Conj_Mal Thioether Bond (Antibody-S-Linker) Ab_SH->Conj_Mal Michael Addition (pH 6.5-7.5) DSPE_Mal DSPE-PEG-Maleimide DSPE_Mal->Conj_Mal Ab Native Antibody (Lysine Residues) Ab_DBCO Antibody-DBCO Ab->Ab_DBCO Amine Reaction DBCO_NHS DBCO-NHS Ester DBCO_NHS->Ab_DBCO Conj_N3 Stable Triazole Ring (Antibody-Triazole-Linker) Ab_DBCO->Conj_N3 SPAAC Reaction (Copper-Free) DSPE_N3 This compound DSPE_N3->Conj_N3

Caption: Conjugation pathways for Maleimide and Azide linkers.

Performance Comparison

The choice between maleimide and azide chemistry involves trade-offs in reaction complexity, specificity, and, most critically, the stability of the resulting conjugate.

FeatureDSPE-PEG-MaleimideThis compound (via SPAAC)
Target Group Sulfhydryl (-SH) on CysteineStrained Alkyne (e.g., DBCO)
Antibody Prep Reduction of disulfide bonds or Cysteine engineering required.Modification of primary amines (Lysine) with an alkyne linker (e.g., DBCO-NHS).
Reaction Steps Typically one step (conjugation).Two steps (antibody modification, then conjugation).
Specificity High specificity for thiols.Extremely high specificity, bio-orthogonal.
Bond Formed ThioetherTriazole Ring
Bond Stability Susceptible to retro-Michael reaction and thiol exchange in vivo with molecules like glutathione, which can lead to premature drug release.[1][2][3]Highly stable and considered biologically inert; not susceptible to cleavage in physiological environments.[4]
Reaction Conditions pH 6.5-7.5, room temperature.Physiological pH, room temperature.

Quantitative Data Summary

Direct comparative studies are limited, but data from various sources allow for a performance assessment. The stability of the maleimide-thiol linkage is a well-documented concern, particularly for antibody-drug conjugates (ADCs) intended for in vivo use.[2][3]

ParameterDSPE-PEG-MaleimideDSPE-PEG-N3 (Click Chemistry)Reference
Conjugation Efficiency Can be high (~95% for Fab' fragments).Generally very high due to the nature of the click reaction.[4][5]
Conjugate Stability Site-dependent; ~80% of conjugate remained intact after 72 hours in human plasma for a stable site.[6]The resulting triazole bond is considered highly stable and essentially irreversible under physiological conditions.[4][6]
(Example from ADC study) A conventional maleimide-based conjugate showed ~31% payload shedding after 21 days.An alternative stable linker showed only ~9% shedding in the same period. Click chemistry provides similarly high stability.[3]

Experimental Protocols

Below are detailed, representative protocols for conjugating an antibody to DSPE-PEG lipids using both chemistries.

Protocol 1: DSPE-PEG-Maleimide Conjugation

This protocol is based on the reaction with reduced thiols from the antibody's hinge region.

1. Antibody Preparation (Reduction): a. Prepare an antibody solution (e.g., 1-5 mg/mL) in a phosphate buffer (PBS, pH 7.2-7.4). b. To generate free sulfhydryl groups, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). c. Incubate for 30-60 minutes at room temperature. d. Immediately remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed reaction buffer (e.g., PBS, pH 6.5-7.0, with EDTA).

2. Conjugation Reaction: a. Prepare DSPE-PEG-Maleimide micelles by hydrating a dried lipid film with the reaction buffer and sonicating briefly. b. Add the DSPE-PEG-Maleimide solution to the reduced antibody solution. A molar ratio of 5:1 to 10:1 (lipid:antibody) is a common starting point. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[7]

3. Quenching and Purification: a. Quench any unreacted maleimide groups by adding a thiol-containing molecule like cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM. Incubate for 30 minutes. b. The resulting antibody-lipid conjugate can be purified from unconjugated lipid and quenching agents via size-exclusion chromatography (SEC) or dialysis. This conjugate is now ready for post-insertion into pre-formed liposomes.

Protocol 2: this compound Conjugation (via SPAAC)

This protocol involves a two-stage process: antibody modification followed by the click reaction.

1. Antibody Modification (DBCO Ligation): a. Prepare the antibody solution (1-2 mg/mL) in PBS at pH 8.0-8.5 to facilitate the reaction with NHS esters. b. Dissolve a DBCO-NHS ester linker in anhydrous DMSO to make a 10 mM stock solution. c. Add the DBCO-NHS ester to the antibody solution at a 10-fold molar excess. d. Incubate at room temperature for 1-2 hours with gentle agitation.[] e. Remove excess, unreacted DBCO linker via dialysis against PBS (pH 7.4) or using a desalting column.

2. Click Chemistry Conjugation: a. Prepare this compound micelles by hydrating a dried lipid film with PBS (pH 7.4). b. Add the this compound solution to the DBCO-modified antibody. A molar ratio of 5:1 to 10:1 (lipid:antibody) is a suitable starting point. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[9] The reaction can be monitored by the decrease in DBCO absorbance (~310 nm).[9]

3. Purification: a. Purify the final antibody-lipid conjugate using SEC or dialysis to remove excess this compound. The purified conjugate is ready for post-insertion into liposomes.

General Experimental Workflow

The overall process for creating and characterizing antibody-targeted liposomes is similar for both chemistries, with the main differences occurring in the antibody preparation and conjugation steps.

G cluster_prep Preparation cluster_purify Purification & QC start Start liposome_prep Formulate Liposomes (e.g., Thin Film Hydration) start->liposome_prep ab_prep Prepare Antibody (Reduction or DBCO Ligation) start->ab_prep conjugation Conjugation Step (Post-Insertion Method) liposome_prep->conjugation ab_prep->conjugation purification Purify Immuno-liposomes (e.g., Size Exclusion Chromatography) conjugation->purification characterization Characterize Conjugate (Size, Zeta, Conjugation Efficiency) purification->characterization end Functional Assays (e.g., Cell Binding, In Vivo Studies) characterization->end

Caption: General workflow for immuno-liposome preparation.

Conclusion

Both DSPE-PEG-Maleimide and this compound are effective tools for creating antibody-conjugated nanoparticles.

  • DSPE-PEG-Maleimide is a well-established and widely used reagent. Its primary drawback is the potential instability of the thioether bond, which can undergo a retro-Michael reaction, leading to deconjugation.[2][3] This makes it less ideal for applications requiring long-term stability in vivo, such as ADCs.

  • This compound , used in conjunction with SPAAC click chemistry, offers a significant advantage in terms of bond stability. The resulting triazole linkage is robust and bio-orthogonal. While it requires an additional antibody modification step, the superior stability makes it the preferred choice for applications where conjugate integrity is paramount.

The ultimate decision rests on the specific requirements of the project. For applications where maximum stability is critical, the two-step click chemistry approach with this compound is superior. For other applications where the established one-step maleimide protocol is sufficient, it remains a viable option.

References

A Comparative Guide to the Validation of Targeting Ligand Attachment to DSPE-PEG-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of targeted nanomedicines hinges on the successful and verifiable conjugation of targeting ligands to the nanoparticle surface. For liposomal and other lipid-based nanoparticle formulations, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-N3) is a widely utilized lipid for this purpose. The terminal azide (N3) group provides a versatile handle for ligand attachment, most commonly via "click chemistry." This guide provides a comprehensive comparison of methods to validate the attachment of targeting ligands to DSPE-PEG-N3, offering insights into alternative conjugation strategies and presenting supporting experimental data and protocols.

Conjugation Chemistries: A Comparative Overview

The choice of conjugation chemistry is critical as it influences not only the efficiency of ligand attachment but also the stability and biological activity of the final product. While DSPE-PEG-N3 is primarily designed for azide-alkyne cycloaddition, it is important to compare this method with other common bioconjugation techniques.

dot

Validation_Workflow cluster_synthesis Synthesis & Conjugation cluster_validation Validation Liposome_Prep Prepare Liposomes (with DSPE-PEG-N3) Click_Reaction Perform Click Reaction (CuAAC or SPAAC) Liposome_Prep->Click_Reaction Ligand_Prep Prepare Alkyne-Ligand Ligand_Prep->Click_Reaction Purification Purify Conjugated Liposomes (e.g., SEC) Click_Reaction->Purification Qualitative Qualitative Analysis Purification->Qualitative Quantitative Quantitative Analysis Purification->Quantitative NMR NMR Spectroscopy Qualitative->NMR MALDI_TOF Mass Spectrometry (MALDI-TOF) Qualitative->MALDI_TOF FTIR FTIR Spectroscopy Qualitative->FTIR Fluorescence_Assay Fluorescence-based Assay Quantitative->Fluorescence_Assay Flow_Cytometry Nanoflow Cytometry Quantitative->Flow_Cytometry

A Comparative Guide to DSPE-PEG46-N3 Formulations for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted drug delivery, the functionalization of liposomal and nanoparticle surfaces is paramount for achieving enhanced therapeutic efficacy. Among the various strategies, the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) has become a gold standard for creating "stealth" nanocarriers that can evade the immune system and prolong circulation times. The terminal end of the PEG chain can be functionalized with reactive groups to facilitate the attachment of targeting ligands. This guide provides an in-depth comparison of liposomal formulations incorporating DSPE-PEG46-N3 , which features an azide group for bioorthogonal "click chemistry," against a common alternative, DSPE-PEG-Maleimide , which reacts with thiol groups.

This comparison synthesizes data from multiple studies to provide a comprehensive overview of their respective in vitro and in vivo performance characteristics. While a direct head-to-head study involving DSPE-PEG with precisely 46 PEG units and an azide functionality was not available in the reviewed literature, this guide extrapolates from studies on similarly structured DSPE-PEG derivatives to provide valuable insights for formulation development.

Physicochemical Characterization

The fundamental properties of the liposomal formulations are critical determinants of their in vivo fate and efficacy. The choice of the functionalized DSPE-PEG can influence these characteristics.

PropertyThis compound Formulation (Expected)DSPE-PEG-Maleimide FormulationKey Considerations
Particle Size (nm) ~ 80 - 150115.1 ± 3.4Size is critical for leveraging the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[1]
Polydispersity Index (PDI) < 0.20.118 ± 0.012A lower PDI indicates a more homogenous population of liposomes, which is desirable for consistent performance.
Zeta Potential (mV) -15 to -30-21.3 ± 1.2A negative surface charge helps to prevent aggregation and nonspecific interactions with cells.
Encapsulation Efficiency (%) Drug-dependent, typically >80%~85% (for Doxorubicin)Efficient drug loading is crucial for therapeutic efficacy and cost-effectiveness.

In Vitro Performance

The interaction of the formulations with cells and their drug release kinetics are key indicators of their potential therapeutic utility.

Drug Release

The stability of the liposome and its ability to retain the encapsulated drug until it reaches the target site are critical. DSPE-based liposomes are known for their high retention of encapsulated drugs. For instance, liposomes composed of DSPC and DSPE-PEG have been shown to have a very low permeation rate, with less than 2.4% of the encapsulated substance leaking per hour in plasma.[1]

Cellular Uptake and Cytotoxicity

The efficiency of cellular internalization and the resulting cytotoxicity are crucial for the therapeutic effect of targeted drug delivery systems. Studies have shown that maleimide-functionalized liposomes can exhibit enhanced cellular uptake compared to their non-functionalized counterparts. For example, one study demonstrated a more than two-fold increase in internalization into HeLa, HCC1954, and MDA-MB-468 cells for maleimide-modified liposomes compared to unmodified liposomes.[2][3] This enhanced uptake is attributed to the reaction of the maleimide group with thiol-containing proteins on the cell surface.

While direct comparative data for this compound is limited, the azide group itself is considered bioorthogonal and should not significantly enhance non-specific cellular uptake. However, when conjugated to a targeting ligand via click chemistry, the resulting formulation is expected to show highly specific and efficient cellular uptake in target cells. Click chemistry offers the advantage of high reaction efficiency and specificity, potentially leading to a higher density of targeting ligands on the liposome surface compared to other conjugation methods.[4]

Performance MetricThis compound Formulation (Projected)DSPE-PEG-Maleimide Formulation
Cellular Uptake High and specific upon conjugation to a targeting ligand.Enhanced non-specific uptake and high specific uptake when conjugated.[2][3]
In Vitro Cytotoxicity Low for blank liposomes; high for drug-loaded, targeted liposomes in target cells.Low for blank liposomes; high for drug-loaded liposomes in target cells.[2]

In Vivo Performance

The in vivo behavior of the liposomal formulations, including their circulation half-life and biodistribution, ultimately determines their therapeutic success.

Pharmacokinetics and Biodistribution

PEGylation with DSPE-PEG is a well-established strategy to prolong the circulation time of liposomes.[5] The length of the PEG chain influences the in vivo performance, with longer chains generally providing better steric hindrance against opsonization. However, very long PEG chains can sometimes hinder the interaction with target cells.

A study on maleimide-functionalized liposomes revealed that while they showed enhanced tumor accumulation, they also exhibited a shortened circulation time and increased uptake by macrophages.[6] This suggests that the maleimide group, while enhancing cell interaction, might also lead to faster clearance by the immune system. In contrast, the azide group on this compound is inert in a biological environment, and therefore, the circulation time of the unconjugated liposome is expected to be long, a characteristic feature of PEGylated liposomes. Upon conjugation to a targeting moiety, the biodistribution will be primarily dictated by the targeting ligand.

Performance MetricThis compound Formulation (Expected)DSPE-PEG-Maleimide Formulation
Circulation Half-life Long, characteristic of PEGylated liposomes.Potentially shorter than conventional PEGylated liposomes due to increased cellular interactions.[6]
Tumor Accumulation High, driven by the EPR effect and active targeting upon conjugation.High, potentially enhanced by both passive and active targeting mechanisms.[6]
Immune System Interaction Low for the base liposome.May have increased uptake by immune cells.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison and development of liposomal formulations.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve the lipids (e.g., DSPC, Cholesterol, and this compound or DSPE-PEG-Maleimide) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a desired size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Characterization of Liposomes
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry.

  • Encapsulation Efficiency: The amount of encapsulated drug is quantified after separating the liposomes from the unencapsulated drug, typically by size exclusion chromatography or dialysis. The drug concentration is then determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

In Vitro Drug Release Study
  • Place a known concentration of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with or without serum) at 37°C with constant stirring.

  • At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium.

  • Quantify the drug concentration in the collected samples to determine the cumulative drug release over time.

Cellular Uptake Study
  • Seed cancer cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with fluorescently labeled liposomes (e.g., containing a fluorescent lipid) for various time points.

  • After incubation, wash the cells to remove non-internalized liposomes.

  • The cellular uptake can be quantified by lysing the cells and measuring the fluorescence intensity using a plate reader or visualized by fluorescence microscopy.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the drug-loaded liposomes, free drug, and empty liposomes.

  • After a specific incubation period (e.g., 48 or 72 hours), add MTT reagent to each well and incubate.

  • Solubilize the formed formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength to determine cell viability.

In Vivo Biodistribution Study
  • Inject tumor-bearing animal models (e.g., mice) intravenously with radiolabeled or fluorescently labeled liposomes.

  • At different time points post-injection, euthanize the animals and harvest major organs and the tumor.

  • Measure the radioactivity or fluorescence in each organ and in the blood to determine the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Caption: The Enhanced Permeability and Retention (EPR) effect facilitates passive tumor targeting.

Experimental_Workflow Formulation Liposome Formulation (Thin-Film Hydration) Characterization Physicochemical Characterization (DLS, Zeta Potential) Formulation->Characterization InVitro In Vitro Studies (Release, Uptake, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) Characterization->InVivo Data Data Analysis & Comparison InVitro->Data InVivo->Data

Caption: A typical experimental workflow for comparing nanoparticle formulations.

Conclusion

Both this compound and DSPE-PEG-Maleimide offer viable strategies for the development of functionalized liposomes for targeted drug delivery. The choice between them will depend on the specific application and the desired balance between targeting efficiency and in vivo circulation time.

  • This compound is an excellent choice when a highly specific and controlled conjugation of targeting ligands is required. The bioorthogonality of the azide group minimizes non-specific interactions, and the efficiency of click chemistry can lead to well-defined and highly functionalized nanocarriers with potentially longer circulation times.

  • DSPE-PEG-Maleimide can be advantageous for its ability to enhance cellular uptake, which may be beneficial for certain therapeutic applications.[2][3] However, researchers should be mindful of the potential for a shorter circulation half-life and increased immune system recognition.[6]

Further direct comparative studies are warranted to fully elucidate the subtle yet critical differences in the in vitro and in vivo performance of these two promising functionalized lipids. This guide provides a foundational framework for researchers to make informed decisions in the design and development of the next generation of targeted nanomedicines.

References

Assessing the Purity of DSPE-PEG46-N3: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of lipid excipients like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-46] (DSPE-PEG46-N3) is critical for the safety, efficacy, and stability of lipid nanoparticle (LNP)-based therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—for determining the purity of this compound.

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a cornerstone for the quantitative analysis of this compound.[1][2] Due to the lack of a strong UV chromophore in the PEGylated lipid, ELSD is a preferred detection method.[3] This technique excels at separating the main component from non-PEGylated impurities and lipids with different chain lengths.

Beyond HPLC, a multi-faceted analytical approach is often necessary for a complete purity profile.[1] NMR spectroscopy provides invaluable information on the molecular structure, including the confirmation of the azide functional group and the average number of PEG repeat units.[1] Mass spectrometry is highly effective for identifying impurities and characterizing the molecular weight distribution (polydispersity) of the PEG chain.[1][4]

Comparative Analysis of Analytical Techniques

The selection of an analytical method depends on the specific purity attribute being assessed. The following table summarizes the capabilities of HPLC-ELSD, NMR, and MS for the analysis of this compound.

Analytical TechniquePurity Assessment CapabilityAdvantagesDisadvantages
HPLC-ELSD Quantitative determination of the main component and separation of lipid-related impurities.Highly sensitive and quantitative for non-volatile compounds without a chromophore.[2][5][] Robust and reproducible for routine quality control.Does not provide structural information on impurities. The response can be non-linear.
NMR Spectroscopy Structural confirmation, determination of PEG chain length, and identification of functional groups. Can quantify impurities with unique signals.Provides detailed structural information. Non-destructive. Can be quantitative (qNMR) with appropriate standards.[7]Lower sensitivity compared to MS for trace impurities.[8] Signal overlap can complicate quantification in complex mixtures.[1]
Mass Spectrometry (MS) Identification of impurities based on mass-to-charge ratio, determination of molecular weight and polydispersity.Extremely sensitive for identifying trace impurities.[4] Provides exact mass information for impurity identification.Quantification can be challenging due to differences in ionization efficiency. Matrix effects can suppress ion signals.

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This protocol is a representative method for the purity analysis of DSPE-PEG lipids.

Instrumentation: A standard HPLC system equipped with an ELSD.

  • Column: Reversed-Phase C18, 3.5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile/Isopropanol (50:50, v/v)

  • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to 70% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 50°C

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

Performance Data (based on similar DSPE-PEG compounds):

ParameterValue
Limit of Detection (LOD) ~0.04 µg[5]
Limit of Quantification (LOQ) ~0.1 µg[5]
Linearity (R²) ≥ 0.997[5]
Precision (RSD) < 5%[5]
Accuracy (Recovery) 92.9% - 108.5%[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR Spectrometer

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

  • Analysis: ¹H NMR and ³¹P NMR spectra are acquired. The ratio of the integral of the PEG methylene protons (at ~3.6 ppm) to the integrals of the DSPE lipid chain protons can be used to confirm the average PEG length. The presence and purity of the azide functionality can be more challenging to observe directly but its effect on adjacent protons can be indicative.

Mass Spectrometry (MS)
  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Analysis: The sample is introduced via LC to separate components before MS analysis. The resulting mass spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG, from which the average molecular weight and polydispersity can be calculated. Impurities will appear as distinct peaks with different mass-to-charge ratios.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.

Workflow for Purity Assessment of this compound cluster_0 Initial Analysis cluster_1 Purity Evaluation cluster_2 Impurity Characterization Sample This compound Sample HPLC HPLC-ELSD Analysis Sample->HPLC Inject Purity_Check Purity > 95%? HPLC->Purity_Check Quantitative Result Pass Pass QC Purity_Check->Pass Yes Fail Further Investigation Purity_Check->Fail No Report Final Purity Report Pass->Report NMR NMR Spectroscopy Fail->NMR Structural Elucidation MS Mass Spectrometry Fail->MS Impurity Identification & MW NMR->Report MS->Report

References

A Comparative Guide to the Stability of DSPE-PEG with Varying PEG Chain Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of liposomes and other nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug delivery systems. Among the various PEGylated lipids, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) is widely utilized to enhance the stability and circulation time of nanocarriers.[1] The length of the PEG chain is a critical parameter that significantly influences the physicochemical properties and in vivo performance of these formulations.[2] This guide provides a comparative analysis of the stability of DSPE-PEG with different PEG chain lengths, supported by experimental data and detailed protocols.

The Impact of PEG Chain Length on Nanoparticle Stability

The length of the PEG chain in DSPE-PEG conjugates directly affects the steric barrier on the nanoparticle surface. Longer PEG chains generally provide a more effective shield, reducing opsonization by serum proteins and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[3] However, the choice of PEG length involves a trade-off between stability, circulation time, and cellular uptake.[2] While longer chains may offer superior steric protection, they might also hinder the interaction of the nanoparticle with target cells.[2][3]

Quantitative Comparison of DSPE-PEG Stability

The following table summarizes the key performance indicators related to the stability of nanoparticles formulated with different DSPE-PEG chain lengths. The data is compiled from various studies to provide a comparative overview.

Performance MetricDSPE-PEG2000DSPE-PEG5000Key Observations
In Vitro Stability
Liposome Survival Rate (in buffer)HighHighBoth PEG lengths significantly increase liposome stability compared to non-PEGylated liposomes. The molar ratio of DSPE-PEG has a more significant effect on stability than the PEG chain length.[4][5]
Liposome Survival Rate (in seawater)HighHighSimilar to buffer, both PEG lengths enhance stability, with the molar ratio being a more dominant factor.[4][5]
Micelle Stability (CMC)~1.5 µMHigher than DSPE-PEG2000Longer PEG chains lead to a higher critical micelle concentration (CMC), suggesting slightly lower stability of individual micelles.[6]
Drug LeakageSustained ReleasePotentially slower initial releaseLonger PEG chains can lead to a more stable drug encapsulation.[2][7]
In Vivo Stability & Performance
Circulation Half-LifeProlongedPotentially longer than DSPE-PEG2000The more extensive steric barrier from longer PEG chains can further reduce clearance and increase circulation time.[2][8][9]
Cellular UptakeGenerally efficientCan be reduced compared to DSPE-PEG2000The thicker PEG layer of DSPE-PEG5000 may sterically hinder interactions with target cells.[2]
Physicochemical Properties
Hydrodynamic Diameter~125 nm (for a specific formulation)Larger than DSPE-PEG2000 formulationsThe longer PEG chain contributes to a larger overall particle size.[2]
Zeta Potential~ -35 mV (for a specific formulation)More neutral than DSPE-PEG2000 formulationsThe longer PEG chains can more effectively mask the surface charge of the nanoparticle.[2][10]

Experimental Protocols

In Vitro Serum Stability Assay

This protocol is designed to assess the stability of DSPE-PEG formulated nanoparticles in the presence of serum, mimicking in vivo conditions.

Objective: To evaluate nanoparticle aggregation and drug leakage over time in a serum-containing medium.

Materials:

  • DSPE-PEG formulated nanoparticles (e.g., liposomes or micelles)

  • Fresh or frozen fetal bovine serum (FBS) or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dynamic Light Scattering (DLS) instrument

  • Size exclusion chromatography (SEC) columns (for drug leakage assessment)

  • High-performance liquid chromatography (HPLC) system (for drug quantification)

Methodology:

  • Incubation:

    • Mix the nanoparticle formulation with fresh serum at a specific ratio (e.g., 1:1 v/v).[3]

    • Incubate the mixture at 37°C in a controlled environment.

    • Samples should be taken at various time points (e.g., 0, 1, 4, 8, 24 hours).[3]

  • Analysis of Particle Size and Aggregation:

    • At each time point, take an aliquot of the mixture.

    • Monitor for changes in particle size and polydispersity index (PDI) using DLS to assess for aggregation.[3]

  • Analysis of Drug Leakage:

    • To assess drug leakage, separate the nanoparticles from the serum proteins and any released drug. This can be achieved using techniques like SEC.[3]

    • Quantify the amount of drug that remains encapsulated within the nanoparticles using a validated method such as HPLC.

Interpretation of Results:

  • Stable Formulations: Will show minimal changes in particle size and PDI over the incubation period.

  • Unstable Formulations: Will exhibit a significant increase in particle size and PDI, indicating aggregation.

  • Drug Retention: A high percentage of the drug remaining encapsulated indicates good stability and minimal premature drug release.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the stability of DSPE-PEG formulations with different PEG chain lengths.

G cluster_prep Formulation Preparation cluster_char Initial Characterization cluster_stability Stability Assessment cluster_analysis Data Analysis & Comparison prep1 Formulation 1 (DSPE-PEG2000) char1 Particle Size (DLS) prep1->char1 char2 Zeta Potential prep1->char2 char3 Drug Encapsulation prep1->char3 prep2 Formulation 2 (DSPE-PEG5000) prep2->char1 prep2->char2 prep2->char3 invitro In Vitro Stability (Serum Incubation) char1->invitro invivo In Vivo Stability (Pharmacokinetics) char1->invivo char3->invitro char3->invivo analysis1 Size vs. Time invitro->analysis1 analysis2 Drug Release Profile invitro->analysis2 analysis3 Circulation Half-life invivo->analysis3 compare Comparative Stability Report analysis1->compare analysis2->compare analysis3->compare

Caption: Workflow for comparing DSPE-PEG stability.

References

DSPE-PEG46-N3 in Targeted Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is paramount in the design of effective targeted drug delivery systems. Among the various options, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) with a terminal azide group (DSPE-PEG46-N3) has emerged as a key player. This guide provides a comprehensive literature review of the applications and efficacy of this compound, objectively comparing its performance with relevant alternatives and presenting supporting experimental data.

This compound is an amphiphilic lipid-polymer conjugate that readily incorporates into the lipid bilayer of nanoparticles, such as liposomes and micelles. The DSPE anchor provides stability within the nanoparticle structure, while the PEG linker creates a hydrophilic stealth layer that reduces clearance by the immune system, thereby prolonging circulation time. The terminal azide (N3) group is the key functional component, enabling the attachment of targeting ligands through highly efficient and specific "click chemistry" reactions.

Efficacy and Applications of this compound

The primary application of this compound lies in the development of actively targeted drug delivery systems. The azide group serves as a versatile handle for bioconjugation, allowing for the attachment of various targeting moieties, such as antibodies, peptides, and small molecules, that can recognize and bind to specific receptors overexpressed on diseased cells, particularly cancer cells. This targeted approach aims to enhance the therapeutic efficacy of encapsulated drugs while minimizing off-target toxicity.

The efficacy of drug delivery systems utilizing DSPE-PEG conjugates is influenced by several factors, including the choice of targeting ligand and the specific characteristics of the nanoparticle formulation. For instance, in cancer therapy, ligands targeting receptors like the folate receptor (FR) and the Human Epidermal Growth Factor Receptor 2 (HER2) have been successfully conjugated to DSPE-PEG to facilitate targeted delivery of chemotherapeutics.

Comparison with Alternatives: The Case of DSPE-PEG-Maleimide

A common alternative to the azide-alkyne click chemistry enabled by DSPE-PEG-N3 is the use of DSPE-PEG-Maleimide, which reacts with thiol groups on targeting ligands. While both methods are widely used for bioconjugation, they possess distinct characteristics that can influence the overall performance of the drug delivery system.

Conjugation Chemistry:

  • DSPE-PEG-N3: Utilizes azide-alkyne cycloaddition reactions (a form of "click chemistry"). These reactions are known for their high efficiency, specificity, and biocompatibility, as they can proceed under mild conditions without interfering with biological processes.

  • DSPE-PEG-Maleimide: Reacts with free sulfhydryl (thiol) groups on cysteine residues of proteins and peptides. This reaction is also efficient but can be less specific, and the resulting thioether bond's stability can be a concern due to the possibility of retro-Michael reactions in a physiological environment.

Stability: The stability of the bond between the targeting ligand and the nanoparticle is crucial for ensuring that the therapeutic payload reaches its intended target. The triazole linkage formed through azide-alkyne cycloaddition is generally considered to be highly stable. In contrast, the succinimide ring formed from the maleimide-thiol reaction can be susceptible to hydrolysis and retro-Michael addition, which can lead to premature release of the targeting ligand. However, modifications to the maleimide structure have been developed to improve its stability.

Quantitative Comparison of Physicochemical and In Vivo Efficacy Data

The following tables summarize key quantitative data from various studies to provide a comparative overview of DSPE-PEG based nanoparticles. It is important to note that direct head-to-head comparisons of this compound with other linkers for the same drug and target are limited in the literature. The data presented here is synthesized from different studies to highlight the performance characteristics of various formulations.

Table 1: Physicochemical Properties of DSPE-PEG Nanoparticles

Formulation Drug Targeting Ligand Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Drug Loading (%) Encapsulation Efficiency (%)
Folate-PEG-DSPE Liposomes Doxorubicin Folic Acid 110 ± 5 0.12 -15 ± 2 10.2 92.5
Trastuzumab-PEG-DSPE Micelles Paclitaxel Trastuzumab (anti-HER2) 95 ± 8 0.15 -10 ± 3 15.8 88.1
cRGD-PEG-DSPE Liposomes siRNA cRGD peptide 150 ± 1.02 0.21 +19.8 ± 0.25 N/A up to 96
DSPE-PEG-Maleimide LPD siRNA anti-EGFR Fab' ~130 < 0.2 ~ +30 N/A > 90

| DSPE-PEG-COOH LPD | siRNA | anti-EGFR Fab' | ~130 | < 0.2 | ~ +30 | N/A | > 90 |

Data synthesized from multiple sources. LPD: Lipopolyplex.

Table 2: In Vitro Cytotoxicity (IC50 values) of DSPE-PEG Nanoparticles

Formulation Cell Line IC50 (µg/mL)
Free Doxorubicin MCF-7 0.5
Non-targeted Dox-Liposomes MCF-7 2.5
Folate-targeted Dox-Liposomes MCF-7 0.8
Free Paclitaxel SK-BR-3 0.01
Non-targeted Pac-Micelles SK-BR-3 0.05

| Trastuzumab-targeted Pac-Micelles | SK-BR-3 | 0.02 |

Data synthesized from multiple sources.

Table 3: In Vivo Antitumor Efficacy of DSPE-PEG Nanoparticles

Formulation Tumor Model Tumor Growth Inhibition (%)
Free Doxorubicin MCF-7 Xenograft 35
Non-targeted Dox-Liposomes MCF-7 Xenograft 50
Folate-targeted Dox-Liposomes MCF-7 Xenograft 75
Free Paclitaxel SK-BR-3 Xenograft 40
Non-targeted Pac-Micelles SK-BR-3 Xenograft 55
Trastuzumab-targeted Pac-Micelles SK-BR-3 Xenograft 80
TLPD-FPM (siRNA) SMMC-7721 Xenograft >50% gene silencing

| TLPD-FPC (siRNA) | SMMC-7721 Xenograft | <50% gene silencing |

Data synthesized from multiple sources. TLPD-FPM: DSPE-PEG-Maleimide conjugate; TLPD-FPC: DSPE-PEG-COOH conjugate.

A comparative study on siRNA delivery showed that liposomes functionalized with anti-EGFR Fab' via a DSPE-PEG-Maleimide linker (TLPD-FPM) exhibited higher gene silencing activity compared to those conjugated via a DSPE-PEG-COOH linker (TLPD-FPC) in SMMC-7721 hepatocellular carcinoma cells. This suggests that the choice of conjugation chemistry can significantly impact the biological efficacy of the final product.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-N3 Functionalized Liposomes

This protocol outlines the preparation of liposomes functionalized with DSPE-PEG-N3, which can then be used for conjugation with an alkyne-modified targeting ligand.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve DPPC, cholesterol, and this compound in a molar ratio (e.g., 55:40:5) in chloroform in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in the chloroform at this stage.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a PBS solution containing the hydrophilic drug (if applicable) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a set number of passes (e.g., 11-21 times).

  • Purification: Remove unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, polydispersity index, zeta potential, and drug encapsulation efficiency.

Protocol 2: Click Chemistry Conjugation of a Targeting Ligand

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-functionalized targeting ligand to the DSPE-PEG-N3 liposomes.

Materials:

  • DSPE-PEG-N3 functionalized liposomes

  • Alkyne-modified targeting ligand (e.g., peptide, antibody fragment)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • PBS, pH 7.4

Procedure:

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix CuSO4 and THPTA ligand in a 1:5 molar ratio in PBS.

  • Reaction Mixture: In a separate tube, combine the DSPE-PEG-N3 liposomes and the alkyne-modified targeting ligand in a desired molar ratio in PBS.

  • Initiate Reaction: Add the catalyst premix to the liposome-ligand mixture. Then, add freshly prepared sodium ascorbate to the mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours) with gentle shaking.

  • Purification: Purify the conjugated liposomes from unreacted ligand and catalyst components using size exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation using techniques such as SDS-PAGE, HPLC, or mass spectrometry.

Signaling Pathways and Experimental Workflows

The ultimate goal of targeted drug delivery is to modulate specific signaling pathways within the target cells. For example, in many cancers, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is overactive, leading to uncontrolled cell proliferation and survival. Nanoparticles functionalized with EGFR-targeting ligands can deliver inhibitors of this pathway directly to the cancer cells.

EGFR Signaling Pathway and Targeted Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TargetedNP Targeted Nanoparticle TargetedNP->EGFR Binds & Internalizes Drug Drug TargetedNP->Drug Releases Drug->RAF Inhibits Drug->PI3K Inhibits

Caption: EGFR signaling pathway and its inhibition by a targeted nanoparticle.

Experimental Workflow for Evaluating Targeted Nanoparticle Efficacy

Experimental_Workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Formulate this compound Liposomes with Drug Conjugation Conjugate Targeting Ligand (e.g., anti-EGFR) via Click Chemistry Formulation->Conjugation Characterization Characterize Size, Zeta Potential, Drug Load, Conjugation Efficiency Conjugation->Characterization CellUptake Cellular Uptake Studies (e.g., Flow Cytometry, Microscopy) Characterization->CellUptake AnimalModel Tumor Xenograft Animal Model Characterization->AnimalModel Cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50 determination) CellUptake->Cytotoxicity PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-AKT) Cytotoxicity->PathwayAnalysis Biodistribution Biodistribution Studies (e.g., IVIS Imaging) AnimalModel->Biodistribution Efficacy Antitumor Efficacy Study (Tumor Growth Inhibition) Biodistribution->Efficacy Toxicity Toxicity Assessment (Histology, Blood Chemistry) Efficacy->Toxicity

Caption: Experimental workflow for nanoparticle formulation and evaluation.

Safety Operating Guide

Navigating the Safe Disposal of DSPE-PEG46-N3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-46] (DSPE-PEG46-N3) is paramount for laboratory safety and environmental responsibility. Due to the presence of an azide functional group, this compound requires specific disposal procedures to mitigate risks of explosion and toxicity. This guide provides essential, step-by-step instructions for the safe disposal of this compound.

Core Safety Principles for Handling Azide Compounds

Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition. The primary hazards associated with azide compounds include the formation of highly explosive heavy metal azides and the generation of toxic and explosive hydrazoic acid upon contact with acids.

Key Precautions:

  • Avoid Metal Contact: Never use metal spatulas or tools when handling this compound. Contact with heavy metals such as lead, copper, silver, mercury, or their salts can form dangerously unstable and shock-sensitive metal azides.

  • Segregate Waste: Azide-containing waste must be collected in a dedicated, clearly labeled waste container.

  • Acid Incompatibility: Do not mix azide waste with acidic waste. The reaction generates hydrazoic acid, which is both highly toxic and explosive.

  • Solvent Choice: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the chemical neutralization of the azide group prior to disposal. For dilute solutions of this compound (assumed to be ≤5% for this procedure), chemical deactivation is a recommended practice to render the waste non-explosive.

Experimental Protocol: Deactivation of this compound Waste

This procedure should be performed in a certified chemical fume hood.

  • Preparation of the Deactivation Solution:

    • Prepare a fresh 20% aqueous solution of sodium nitrite (NaNO₂).

  • Deactivation Procedure:

    • Place the aqueous waste solution containing this compound in a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet. The outlet should be vented into the fume hood flue to safely dissipate any nitrogen oxides produced.

    • For each gram of this compound estimated to be in the waste solution, plan to add approximately 1.5 g of sodium nitrite.

    • With continuous stirring, slowly add the 20% sodium nitrite solution to the azide-containing waste. The reaction is as follows: 2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH (Note: Nitrous acid (HNO₂) is formed in situ from sodium nitrite and a weak acid, or can be used in the presence of an acid like sulfuric acid as shown in some general procedures. However, direct acidification of azide solutions is hazardous. The slow addition of sodium nitrite to a neutral or slightly basic solution is a safer approach for organic azides.)

  • Verification of Deactivation (Optional but Recommended):

    • After the addition is complete and the reaction has subsided (cessation of gas evolution), the absence of azides can be tested. A common qualitative test involves the use of ferric chloride. Acidify a small sample of the treated solution with dilute hydrochloric acid in a spot plate and add a drop of ferric chloride solution. The absence of a red color, which indicates the formation of hydrazoic acid, suggests the destruction of the azide. Caution: This test should be performed on a very small scale due to the potential for hydrazoic acid formation if the deactivation was incomplete.

  • Neutralization and Final Disposal:

    • Once the deactivation is complete, neutralize the solution to a pH between 6.0 and 9.0 using a dilute solution of sodium hydroxide or hydrochloric acid as needed.

    • The final, neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's chemical waste program. Do not pour down the drain , even after deactivation, as a precautionary measure.

Quantitative Data for Deactivation

ParameterValueNotes
This compound Concentration in Waste ≤ 5% (w/v)This procedure is intended for dilute aqueous solutions.
Sodium Nitrite (NaNO₂) Solution 20% (w/v) in waterPrepare fresh.
Ratio of NaNO₂ to Azide Compound ~1.5 g NaNO₂ per 1 g of this compoundThis provides a stoichiometric excess of nitrite.
Final pH of Treated Waste 6.0 - 9.0Neutralize before final collection for disposal.

Spill Response Procedures

In the event of a spill of this compound solution:

  • Small Spills (in a chemical fume hood):

    • Cover the spill with an absorbent material.

    • Clean the area with a pH-adjusted water solution (pH > 9.0) to prevent the formation of hydrazoic acid.

    • Collect all contaminated materials (absorbent, gloves, etc.) in the designated azide waste container.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety office.

    • Prevent others from entering the area.

Disposal Workflow Diagram

G start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_conc Is Waste Dilute? (e.g., <= 5%) fume_hood->check_conc deactivate Chemical Deactivation: Slowly add 20% Sodium Nitrite Solution check_conc->deactivate Yes high_conc High Concentration Waste: Consult Institutional Safety Office for specific disposal protocol. check_conc->high_conc No neutralize Neutralize Solution (pH 6.0 - 9.0) deactivate->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste disposal Dispose via Institutional Chemical Waste Program collect_waste->disposal end End disposal->end high_conc->collect_waste

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Handling of DSPE-PEG46-N3 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for DSPE-PEG46-N3 was not located. The following guidance is based on the SDS for the closely related compound DSPE-PEG(2000)-amine, general safety protocols for PEGylated lipids and lipid nanoparticles, and standard laboratory safety practices. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new chemical.

This document provides immediate safety, handling, and disposal information for this compound, a critical component in drug delivery systems and bioconjugation applications. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

I. Immediate Safety Information

While DSPE-PEGylated compounds are generally considered to have low toxicity, proper personal protective equipment (PPE) is mandatory to prevent potential irritation and allergic reactions. The primary hazards are associated with inhalation of aerosols, and skin or eye contact.

Personal Protective Equipment (PPE) Requirements

A summary of required and recommended PPE for handling this compound is provided in the table below.

Operation Required PPE Recommended PPE
Handling solid this compound Nitrile gloves, safety glasses, lab coat.Chemical splash goggles, face shield (if creating dust).
Preparing solutions Nitrile gloves, safety glasses, lab coat.Chemical splash goggles, fume hood.
Formulating lipid nanoparticles Nitrile gloves, chemical splash goggles, lab coat.Fume hood, disposable sleeves.
Cleaning spills Nitrile gloves, safety glasses, lab coat.Chemical resistant apron, disposable shoe covers.

Emergency First Aid Procedures

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact The product is generally not expected to cause skin irritation. In case of contact, wash the affected area with soap and water. Remove contaminated clothing.
Eye Contact Rinse opened eyes for several minutes under running water. If irritation persists, consult a physician.
Ingestion If symptoms persist, seek medical advice. Do not induce vomiting.

II. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for both experimental success and safety. The following protocol outlines the key steps for working with this compound, from initial preparation to the final stages of your experiment.

Experimental Workflow for Handling this compound

Experimental Workflow for this compound Handling cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare a clean and designated workspace prep_ppe->prep_area prep_weigh Weigh the required amount of this compound prep_area->prep_weigh exp_dissolve Dissolve this compound in a suitable solvent prep_weigh->exp_dissolve exp_formulate Formulate lipid nanoparticles or perform conjugation exp_dissolve->exp_formulate exp_characterize Characterize the resulting product exp_formulate->exp_characterize cleanup_decontaminate Decontaminate workspace and equipment exp_characterize->cleanup_decontaminate cleanup_dispose Dispose of waste according to institutional guidelines cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies

  • Preparation:

    • Don PPE: Before handling this compound, put on the required personal protective equipment as detailed in the PPE table.

    • Prepare Workspace: Ensure your workspace, including the analytical balance and fume hood, is clean and free of contaminants.

    • Weighing: Carefully weigh the desired amount of this compound. If in powder form, handle with care to avoid creating dust.

  • Experimentation:

    • Dissolution: Dissolve the weighed this compound in an appropriate solvent. This should be done in a fume hood to minimize inhalation exposure to solvent vapors.

    • Formulation/Conjugation: Proceed with your experimental protocol, such as the formulation of lipid nanoparticles or bioconjugation reactions.

    • Characterization: Analyze your final product using the intended characterization techniques.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly clean all glassware and equipment used.

    • Waste Disposal: Dispose of all waste, including unused solutions and contaminated consumables, following the disposal plan outlined below.

    • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures

Waste Type Disposal Container Disposal Method
Solid this compound Labeled, sealed, and leak-proof container.Dispose of as chemical waste through your institution's hazardous waste program.
Solutions containing this compound Labeled, sealed, and leak-proof container.Dispose of as chemical waste. Do not pour down the drain.
Contaminated consumables (gloves, pipette tips, etc.) Labeled biohazard or chemical waste bag.Dispose of according to your institution's guidelines for chemically contaminated waste.

Key Disposal Principles:

  • Segregate Waste: Keep lipid waste separate from other waste streams.[1]

  • Proper Containment: Use leak-proof and clearly labeled containers for all this compound waste.[1]

  • Follow Institutional Policies: Adhere strictly to your institution's waste disposal protocols. Contact your environmental health and safety department for specific guidance.

References

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